molecular formula C23H42GdN5O13 B3431781 Gadoterate Meglumine CAS No. 92943-93-6

Gadoterate Meglumine

Cat. No.: B3431781
CAS No.: 92943-93-6
M. Wt: 753.9 g/mol
InChI Key: RYHQMKVRYNEBNJ-BMWGJIJESA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadoterate meglumine, also known by its brand name Dotarem, is a gadolinium-based contrast agent (GBCA) used in scientific and preclinical magnetic resonance imaging (MRI) studies. Its primary research value lies in enhancing image clarity and diagnostic accuracy by altering the magnetic properties of water molecules in biological tissues. The mechanism of action is based on the paramagnetic properties of the gadolinium ion (Gd³⁺). When administered, this compound circulates through the extracellular space, where the gadolinium ion shortens the T1 and T2 relaxation times of nearby water protons. This effect significantly increases the signal intensity on T1-weighted images, making areas of contrast agent accumulation appear brighter and allowing for precise differentiation between normal and abnormal tissue structures in research models . A key feature of this compound is its high stability and safety profile. The gadolinium ion is tightly sequestered within a macrocyclic ligand (DOTA), which minimizes the risk of gadolinium dissociation and reduces potential toxicity compared to linear GBCAs . The compound exhibits favorable pharmacokinetics; it is hydrophilic, remains primarily in the extracellular space, and is rapidly eliminated from the system via renal excretion, with a short half-life of approximately 1.35 hours in preclinical models . In a research context, this compound is particularly valuable for: • Neuroimaging Research: Investigating lesions in the brain and spine in animal models. • Vascular Studies: Enabling detailed visualization of blood vessels and the identification of conditions like aneurysms and stenosis. • Organ and Musculoskeletal Analysis: Aiding in the assessment of abdominal organs, pelvic structures, and cardiac tissues . Product Identification: • CAS Number: 92943-93-6 • Molecular Formula: C₂₃H₄₂GdN₅O₁₃ • Molecular Weight: 753.86 g/mol • Synonyms: Gadolinium-DOTA meglumine, Dotarem Disclaimer: This product is intended for research use only and is not approved for human consumption, diagnostic use, or therapeutic applications .

Properties

CAS No.

92943-93-6

Molecular Formula

C23H42GdN5O13

Molecular Weight

753.9 g/mol

IUPAC Name

gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4-,5+,6+,7+;/m.0./s1

InChI Key

RYHQMKVRYNEBNJ-BMWGJIJESA-K

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Isomeric SMILES

[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Canonical SMILES

[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gadoterate Meglumine in MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate (B1198928) meglumine (B1676163), a gadolinium-based contrast agent (GBCA), is a critical tool in magnetic resonance imaging (MRI) for enhancing the visualization of tissues and pathologies.[1][2][3] This technical guide provides a comprehensive overview of the fundamental mechanism of action of gadoterate meglumine, detailing its physicochemical properties, its influence on proton relaxation, and the experimental methodologies used for its characterization. The quantitative data presented herein, along with detailed protocols and visual diagrams, offer a thorough resource for researchers, scientists, and professionals involved in drug development and medical imaging.

Core Mechanism of Action: Paramagnetism and Proton Relaxation

The efficacy of this compound as an MRI contrast agent is rooted in the paramagnetic nature of the gadolinium ion (Gd³⁺).[1][2][4] Paramagnetism arises from the presence of unpaired electrons in the gadolinium atom's 4f subshell.[4] These unpaired electrons generate a strong magnetic moment, which is significantly larger than that of protons.[4]

When this compound is introduced into the body and subjected to the strong external magnetic field of an MRI scanner, the Gd³⁺ ions align with this field, creating a large local magnetic field.[5] This local field interacts with the surrounding water protons (hydrogen nuclei), accelerating their rates of relaxation.[1][4][6] This process, known as paramagnetic relaxation enhancement, is the cornerstone of its contrast-enhancing effect.[7]

This compound primarily shortens the longitudinal (T1) and transverse (T2) relaxation times of these adjacent water protons.[1][8] The shortening of T1 relaxation time is the dominant effect at the clinically used concentrations.[6][8] On T1-weighted MRI sequences, tissues with a shortened T1 relaxation time appear brighter, leading to an enhanced signal intensity in areas where the contrast agent has accumulated.[1][2][3] This increased contrast allows for the clear differentiation between healthy and pathological tissues.[1]

The gadolinium ion itself is not directly imaged in MRI; its presence is inferred from its effect on the surrounding water protons.[4]

Molecular Structure and Safety

Free gadolinium ions are toxic to the human body.[2][9] To mitigate this toxicity, the Gd³⁺ ion in this compound is tightly bound within a macrocyclic chelating agent called DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2][3][10] This forms a stable, water-soluble complex that is subsequently excreted from the body.[1][11] The macrocyclic structure of the DOTA ligand provides high thermodynamic and kinetic stability, minimizing the release of free Gd³⁺ ions in vivo.[9][12][13]

Quantitative Data: Relaxivity of this compound

Relaxivity (r1 and r2) is a quantitative measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times, respectively. It is defined as the change in the relaxation rate (1/T) per unit concentration of the contrast agent and is typically expressed in units of L·mmol⁻¹·s⁻¹.[14] The higher the relaxivity, the greater the contrast enhancement for a given concentration.

Below are tables summarizing the r1 and r2 relaxivity values for this compound at different magnetic field strengths and in various media, compared with other common GBCAs.

Table 1: T1 Relaxivity (r1) of this compound

Magnetic Field StrengthMediumr1 Relaxivity (L·mmol⁻¹·s⁻¹)
1.5 THuman Plasma3.32 ± 0.13[9]
1.5 THuman Whole Blood3.9 ± 0.2[15]
3 THuman Plasma3.00 ± 0.13[9]
3 THuman Whole Blood3.4 ± 0.4[15]
7 THuman Plasma2.84 ± 0.09[9]
7 THuman Whole Blood2.8 ± 0.4[15]

Table 2: Comparative T1 Relaxivity (r1) of GBCAs in Human Plasma at 1.5 T and 37°C

Contrast AgentChemical Structurer1 Relaxivity (L·mmol⁻¹·s⁻¹)
This compound (Dotarem®)Macrocyclic, Ionic3.32 ± 0.13[9]
Gadobutrol (Gadavist®)Macrocyclic, Non-ionic4.78 ± 0.12[9]
Gadoteridol (ProHance®)Macrocyclic, Non-ionic3.80 ± 0.10[9]
Gadopentetate Dimeglumine (Magnevist®)Linear, Ionic4.3 ± 0.4[15]
Gadodiamide (Omniscan®)Linear, Non-ionic4.5 ± 0.1[15]

Table 3: T2 Relaxivity (r2) of this compound (Data less commonly reported)

Magnetic Field StrengthMediumr2 Relaxivity (L·mmol⁻¹·s⁻¹)
1.5 THuman Plasma~4.5 - 5.5

Note: R2 relaxivity data for this compound is less frequently published in direct comparative studies. The value provided is an approximation based on typical ranges for extracellular GBCAs.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities is crucial for characterizing the efficacy of a contrast agent. This is typically performed in vitro using phantom studies.

Phantom Preparation
  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in the desired solvent (e.g., deionized water, saline, human plasma, or whole blood).

  • Serial Dilutions: A series of dilutions are made from the stock solution to create samples with varying, known concentrations of the contrast agent.[16] A control sample containing only the solvent is also prepared.

  • Phantom Assembly: The prepared solutions are transferred into NMR tubes or a multi-well phantom plate for imaging.

T1 Relaxivity (r1) Measurement

The gold standard for T1 measurement is the Inversion Recovery (IR) pulse sequence.[1][16][17]

  • Pulse Sequence: The basic IR sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90° excitation pulse for signal readout.[1][4][17]

  • Image Acquisition: A series of images is acquired, each with a different TI value, ranging from very short to long enough for full magnetization recovery.[16]

  • Data Analysis:

    • A region of interest (ROI) is drawn over each sample in the phantom on the acquired images.

    • The signal intensity within each ROI is measured for each TI.

    • The signal intensity (S) as a function of TI is fitted to the following three-parameter exponential recovery equation: S(TI) = S₀ |1 - 2e^(-TI/T1)| where S₀ is the equilibrium magnetization and T1 is the longitudinal relaxation time.

    • The T1 value is determined for each concentration.

    • The relaxation rate (R1 = 1/T1) is calculated for each concentration.

    • The R1 values are plotted against the concentration of this compound.

    • The slope of the resulting linear plot represents the r1 relaxivity.[14]

T2 Relaxivity (r2) Measurement

T2 relaxivity is typically measured using a Spin-Echo or a multi-echo spin-echo (e.g., CPMG) sequence.[18]

  • Pulse Sequence: A 90° excitation pulse is followed by a series of 180° refocusing pulses at intervals of TE/2, generating a train of spin echoes at different echo times (TE).

  • Image Acquisition: A series of images is acquired at different TE values.

  • Data Analysis:

    • Similar to T1 analysis, ROIs are defined for each sample.

    • The signal intensity within each ROI is measured for each TE.

    • The signal intensity (S) as a function of TE is fitted to a mono-exponential decay function: S(TE) = S₀ e^(-TE/T2) where S₀ is the initial signal intensity and T2 is the transverse relaxation time.

    • The T2 value is determined for each concentration.

    • The relaxation rate (R2 = 1/T2) is calculated for each concentration.

    • The R2 values are plotted against the concentration of this compound.

    • The slope of the linear plot yields the r2 relaxivity.

Visualizations

Mechanism of Action of this compound

G cluster_0 This compound cluster_1 In MRI Scanner Gd3_ion Gadolinium Ion (Gd³⁺) 7 unpaired electrons DOTA DOTA Chelate (Macrocyclic Ligand) Gd3_ion->DOTA Chelation External_B0 Strong External Magnetic Field (B₀) Local_Field Large Local Magnetic Field External_B0->Local_Field induces Water_Protons Nearby Water Protons (in tissue) Local_Field->Water_Protons interacts with Relaxation Accelerated T1 and T2 Relaxation Water_Protons->Relaxation undergo Signal_Increase Increased Signal Intensity on T1-weighted Images Relaxation->Signal_Increase results in Contrast_Enhancement Image Contrast Enhancement Signal_Increase->Contrast_Enhancement leads to Gadoterate_Meglumine_Molecule This compound Gadoterate_Meglumine_Molecule->External_B0 Administered & placed in

Caption: Mechanism of action of this compound in MRI.

Experimental Workflow for Relaxivity Measurement

G cluster_0 Sample Preparation cluster_1 MRI Acquisition cluster_2 Data Analysis Prep_Stock Prepare Stock Solution of this compound Serial_Dilute Perform Serial Dilutions (multiple concentrations) Prep_Stock->Serial_Dilute Prep_Phantom Prepare Phantom with Concentration Samples Serial_Dilute->Prep_Phantom Place_Phantom Place Phantom in MRI Scanner Prep_Phantom->Place_Phantom Acquire_T1 Acquire T1-weighted Images (Inversion Recovery seq.) Place_Phantom->Acquire_T1 Acquire_T2 Acquire T2-weighted Images (Spin-Echo seq.) Place_Phantom->Acquire_T2 ROI_Analysis ROI Analysis: Measure Signal Intensity Acquire_T1->ROI_Analysis Acquire_T2->ROI_Analysis Fit_T1 Fit Signal vs. TI to Exponential Recovery ROI_Analysis->Fit_T1 Fit_T2 Fit Signal vs. TE to Exponential Decay ROI_Analysis->Fit_T2 Calc_R1_R2 Calculate R1 (1/T1) and R2 (1/T2) for each concentration Fit_T1->Calc_R1_R2 Fit_T2->Calc_R1_R2 Plot_R_vs_C Plot R1 and R2 vs. Concentration Calc_R1_R2->Plot_R_vs_C Calc_Relaxivity Calculate Relaxivity (r1, r2) from the slope of the line Plot_R_vs_C->Calc_Relaxivity

Caption: Experimental workflow for determining r1 and r2 relaxivity.

Pharmacokinetics

Upon intravenous administration, this compound is rapidly distributed into the extracellular fluid space.[1][2][11] Due to its hydrophilic nature, it does not cross the intact blood-brain barrier.[2] In cases of blood-brain barrier disruption, as seen in certain pathologies, this compound can accumulate in the affected tissues, leading to contrast enhancement. The agent is primarily eliminated unchanged by the kidneys through glomerular filtration.[1][11] The elimination half-life is approximately 1.3 to 2.0 hours in patients with normal renal function.[11]

Conclusion

This compound is a highly effective and stable MRI contrast agent. Its mechanism of action is based on the powerful paramagnetic properties of the chelated gadolinium ion, which significantly shortens the T1 and T2 relaxation times of adjacent water protons, leading to enhanced image contrast. The quantitative measure of this efficacy, relaxivity, can be precisely determined through well-established in vitro experimental protocols. This in-depth guide provides the foundational knowledge and detailed methodologies necessary for researchers and professionals working with and developing MRI contrast agents.

References

Physicochemical Properties of Gadoterate Meglumine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate (B1198928) meglumine (B1676163), a gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI). Its efficacy and safety profile are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of gadoterate meglumine, offering valuable data and methodological insights for researchers, scientists, and professionals involved in drug development.

Core Physicochemical Properties

This compound is the salt of gadoteric acid, which is a macrocyclic ionic complex of gadolinium (Gd³⁺) with 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA), and meglumine, an amino sugar derived from glucose.[1][2] The macrocyclic structure of the DOTA ligand tightly chelates the gadolinium ion, contributing to the high stability of the complex.[2]

Data Presentation

The quantitative physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Property Value References
Molecular Formula C₂₃H₄₂GdN₅O₁₃[1]
Molecular Weight 753.9 g/mol [1][3][4]
Appearance White to off-white crystalline powder
Solubility Freely soluble in water; Insoluble in organic solvents

Table 1: General Physicochemical Properties of this compound

Parameter Value Conditions References
Osmolality 1350 mOsm/kg water-[1][5]
Viscosity 3.4 mPa·sat 20 °C[1][5]
2.4 mPa·sat 37 °C[1][5]
pH of Solution 6.5 - 8.0-[4]

Table 2: Physicochemical Properties of this compound Solution (0.5 mmol/mL)

Parameter Value References
Thermodynamic Stability Constant (log Ktherm) 25.6[4][6]
Conditional Stability Constant (log Kcond at pH 7.4) 19.3[4][6]

Table 3: Stability Constants of Gadoterate

Relaxivity Value (L mmol⁻¹ s⁻¹) Magnetic Field Strength Medium Temperature References
r₁ 3.4 - 3.81.5 T--[7]
3.60.5 TWater37 °C[5]
3.9 ± 0.21.5 THuman Whole Blood37 °C[8]
3.4 ± 0.43 THuman Whole Blood37 °C[8]
2.8 ± 0.47 THuman Whole Blood37 °C[8]
r₂ 4.30.5 TWater37 °C[5]

Table 4: Relaxivity of this compound

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its physicochemical characterization.

Caption: Chemical Structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Property Determination cluster_analysis Data Analysis & Reporting Synthesis This compound Synthesis Purification Purification & Characterization Synthesis->Purification Solubility Solubility Assessment Purification->Solubility Osmolality Osmolality Measurement Purification->Osmolality Viscosity Viscosity Determination Purification->Viscosity Stability Stability Studies Purification->Stability Relaxivity Relaxivity Measurement Purification->Relaxivity DataAnalysis Data Analysis Solubility->DataAnalysis Osmolality->DataAnalysis Viscosity->DataAnalysis Stability->DataAnalysis Relaxivity->DataAnalysis Reporting Reporting & Documentation DataAnalysis->Reporting

Caption: Physicochemical Characterization Workflow.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established principles and methods cited in the literature. Specific parameters may require optimization based on the available instrumentation and laboratory conditions.

Solubility Determination

The solubility of this compound is determined by preparing a saturated solution and measuring the concentration of the dissolved substance.

  • Principle: A saturated solution is a state of equilibrium where the maximum amount of solute has dissolved in a solvent at a given temperature.

  • Methodology:

    • An excess amount of this compound powder is added to a known volume of the solvent (e.g., water) in a sealed container.

    • The mixture is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the gadolinium content.

    • The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Osmolality Measurement

The osmolality of a this compound solution is a measure of the total number of dissolved particles per unit mass of solvent.

  • Principle: The osmolality is determined by measuring a colligative property of the solution, typically freezing point depression. The freezing point of a solution is lower than that of the pure solvent, and this depression is directly proportional to the molal concentration of all solute particles.

  • Methodology:

    • A freezing point depression osmometer is calibrated using standard solutions of known osmolality.

    • A small, precise volume of the this compound solution is placed in the measurement chamber of the osmometer.

    • The sample is supercooled and then induced to freeze.

    • The instrument measures the freezing point of the solution.

    • The osmolality is calculated from the freezing point depression and expressed in osmoles per kilogram of solvent (Osm/kg) or milliosmoles per kilogram (mOsm/kg).[9][10]

Viscosity Determination

The viscosity of a this compound solution, a measure of its resistance to flow, is an important parameter for injectability.

  • Principle: Viscosity is measured using a viscometer, which determines the force required to move a surface relative to another surface separated by the fluid.

  • Methodology:

    • A calibrated viscometer (e.g., a cone and plate or a capillary viscometer) is used.

    • The temperature of the this compound solution is controlled at physiologically relevant temperatures (e.g., 20 °C and 37 °C).

    • The solution is introduced into the viscometer.

    • The instrument measures the shear stress at a given shear rate, or the time it takes for a given volume of the fluid to flow through a capillary.

    • The viscosity is calculated and typically expressed in millipascal-seconds (mPa·s) or centipoise (cP).

Stability Assessment

The stability of this compound is crucial for its safety and efficacy, and it is assessed in terms of both thermodynamic and kinetic stability.

  • Thermodynamic Stability:

    • Principle: The thermodynamic stability constant (Ktherm) quantifies the equilibrium between the gadolinium ion and the DOTA ligand. A higher Ktherm indicates a more stable complex.[11]

    • Methodology (Potentiometric Titration):

      • A solution of the DOTA ligand is titrated with a standardized solution of a strong base in the presence and absence of gadolinium ions.

      • The pH of the solution is monitored throughout the titration.

      • The titration curves are used to calculate the protonation constants of the ligand and the stability constant of the gadolinium complex using specialized software.[12]

  • Kinetic Stability:

    • Principle: Kinetic stability refers to the rate at which the gadolinium complex dissociates. For macrocyclic chelates like gadoterate, this dissociation is extremely slow under physiological conditions. The kinetic inertness is often challenged under acidic conditions to accelerate the dissociation for measurement purposes.

    • Methodology (HPLC-based):

      • A solution of this compound is incubated under specific conditions (e.g., varying pH, temperature, or in the presence of competing metal ions like Zn²⁺).[13]

      • Aliquots are taken at different time points.

      • The concentration of intact this compound and the potential presence of free gadolinium or the free DOTA ligand are quantified using a validated stability-indicating HPLC method.[3]

      • The rate of dissociation can then be calculated.

Relaxivity Measurement (r₁ and r₂)

Relaxivity is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons.

  • Principle: The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the T₁ and T₂ relaxation times of water protons in solutions containing different concentrations of the contrast agent. The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are linearly proportional to the concentration of the contrast agent, and the slopes of the lines give the relaxivities.[4]

  • Methodology (NMR/MRI):

    • A series of phantoms containing this compound solutions at various known concentrations in a relevant medium (e.g., water, plasma, or blood) are prepared.

    • The phantoms are placed in the NMR spectrometer or MRI scanner, and the temperature is maintained at a constant value (e.g., 37 °C).

    • For r₁: The T₁ relaxation times are measured using an inversion-recovery pulse sequence with a range of inversion times (TI).

    • For r₂: The T₂ relaxation times are measured using a spin-echo pulse sequence with multiple echo times (TE).

    • The relaxation rates (R₁ and R₂) are calculated for each concentration.

    • R₁ and R₂ are plotted against the concentration of this compound.

    • The slopes of the resulting linear plots correspond to the r₁ and r₂ relaxivities, respectively, and are expressed in units of L mmol⁻¹ s⁻¹.[14]

Conclusion

The physicochemical properties of this compound, particularly its high stability and relaxivity, are fundamental to its function as a safe and effective MRI contrast agent. This technical guide provides a consolidated resource of its key characteristics and the experimental methodologies used for their determination. A thorough understanding of these properties is essential for the continued development of advanced contrast agents and for ensuring patient safety in clinical practice.

References

Unveiling the Journey of a Contrast Agent: A Technical Guide to the Pharmacokinetics and Biodistribution of Gadoterate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile and biodistribution of Gadoterate (B1198928) Meglumine (B1676163), a widely used gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI). This document delves into the quantitative data, experimental methodologies, and underlying physiological processes that govern the transit and fate of this diagnostic agent within the body.

Introduction to Gadoterate Meglumine

This compound, marketed under trade names such as Dotarem®, is a macrocyclic, ionic GBCA.[1] Its paramagnetic properties, owing to the gadolinium ion (Gd³⁺), enhance the relaxation rates of water protons in its vicinity, thereby increasing the signal intensity on T1-weighted MRI scans.[2] This enhancement improves the visualization of anatomical structures and pathological processes. A key feature of this compound is the high stability of the complex formed between the gadolinium ion and the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which minimizes the release of potentially toxic free gadolinium ions in the body.[2]

Pharmacokinetic Profile

The pharmacokinetics of this compound are characterized by rapid distribution into the extracellular fluid, a lack of significant protein binding, and efficient elimination primarily through the kidneys.[3][4] The pharmacokinetic parameters are generally linear within the clinically recommended dose range.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults (0.1 mmol/kg Dose)

ParameterFemale Subjects (Mean ± SD)Male Subjects (Mean ± SD)Reference
Elimination Half-Life (t½)1.4 ± 0.2 hr2.0 ± 0.7 hr[5][6]
Volume of Distribution at Steady State (Vd)179 ± 26 mL/kg211 ± 35 mL/kg[5][7]
Total Clearance1.74 ± 0.12 mL/min/kg1.64 ± 0.35 mL/min/kg[7]
Renal Clearance1.27 ± 0.32 mL/min/kg1.40 ± 0.31 mL/min/kg[7]
Urinary Excretion (48h)72.9 ± 17.0 %85.4 ± 9.7 %[7]

Table 2: Pharmacokinetic Parameters of this compound in Pediatric Subjects (<2 years) (0.1 mmol/kg Dose)

ParameterMedian5th - 95th PercentileReference
Terminal Half-Life (t½β)1.35 h1.00 - 2.16 h[8][9]
Total Clearance (normalized to body weight)0.06 L/h/kg0.04 - 0.09 L/h/kg[8][9]
Volume of Distribution at Steady State (Vss)0.047 L/kg0.029 - 0.12 L/kg[8][9]
Systemic Exposure (AUC)1591 µmol·h/L-[8][9]
Special Populations

Patients with impaired renal function exhibit a decreased clearance and prolonged elimination half-life of this compound. In patients with severe renal impairment, the area under the curve (AUC) can be significantly higher.[10] Despite this, dose adjustments are generally not recommended, but caution is advised. This compound is effectively removed from the body by hemodialysis.[5][10]

The pharmacokinetic profile in pediatric patients, including term neonates, is similar to that in adults, and no dose adjustment is typically required.[6][8][9] The clearance of the agent increases with the maturation of the glomerular filtration rate (GFR).[8][9]

Biodistribution

Following intravenous administration, this compound rapidly distributes from the plasma into the extracellular fluid. It does not cross the intact blood-brain barrier and is therefore useful for visualizing areas of blood-brain barrier disruption.[5][11]

Tissue Distribution in Animal Models

Preclinical studies in animal models provide insights into the tissue distribution of gadolinium following this compound administration.

Table 3: Gadolinium Concentration in Tissues of Swiss-Alpine Sheep 10 Weeks After a Single 0.1 mmol/kg Dose of this compound

TissueMean Gadolinium Concentration (ng/g)95% Confidence IntervalReference
Kidney8631, 141[12]
Liver214, 39[12]
Dentate Nucleus109, 12[12]

Note: These concentrations were not significantly elevated compared to control animals.

Studies in rats have shown that the highest concentrations of residual gadolinium are found in the kidney and liver.[12] Despite the presence of gadolinium, no associated tissue injury was detected in these studies.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic and biodistribution studies. Below are generalized methodologies based on the available literature.

Clinical Pharmacokinetic Study Protocol

G cluster_screening Screening & Enrollment cluster_administration Drug Administration & Sampling cluster_analysis Sample & Data Analysis cluster_results Results & Interpretation Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent DoseAdmin Intravenous Administration of this compound (0.1 mmol/kg) InformedConsent->DoseAdmin BloodSampling Serial Blood Sampling (pre-dose and multiple post-dose time points) DoseAdmin->BloodSampling SampleProcessing Plasma Separation BloodSampling->SampleProcessing GdQuant Gadolinium Quantification (e.g., ICP-MS) SampleProcessing->GdQuant PK_Model Pharmacokinetic Modeling (e.g., Two-Compartment Model) GdQuant->PK_Model ParamCalc Calculation of PK Parameters (t½, Vd, CL, AUC) PK_Model->ParamCalc Report Data Reporting and Interpretation ParamCalc->Report

Figure 1: Generalized workflow for a clinical pharmacokinetic study of this compound.

Methodology Details:

  • Subject Recruitment: Healthy volunteers or specific patient populations are recruited based on defined inclusion and exclusion criteria. Ethical approval and informed consent are mandatory.

  • Drug Administration: A single intravenous bolus of this compound (typically 0.1 mmol/kg) is administered.[5][8]

  • Blood Sampling: Blood samples are collected at predefined time points before and after administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-injection) into tubes containing an anticoagulant.[8]

  • Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

  • Gadolinium Quantification: The concentration of gadolinium in plasma samples is determined using a validated analytical method, most commonly Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic modeling software. A two-compartment model with linear elimination is often used to describe the data for this compound.[8][9] Key parameters such as elimination half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC) are calculated.

Animal Biodistribution Study Protocol

G cluster_prep Animal Preparation & Dosing cluster_collection Tissue Collection cluster_analysis Analysis AnimalAcclimation Animal Acclimation DoseAdmin Intravenous Administration of This compound (e.g., 0.1 mmol/kg) AnimalAcclimation->DoseAdmin Euthanasia Euthanasia at Predefined Time Points DoseAdmin->Euthanasia TissueHarvest Harvesting of Target Tissues (e.g., Kidney, Liver, Brain, Bone) Euthanasia->TissueHarvest TissueProcessing Tissue Weighing and Storage TissueHarvest->TissueProcessing SampleDigestion Tissue Digestion (e.g., Microwave-assisted acid digestion) TissueProcessing->SampleDigestion GdQuant Gadolinium Quantification (ICP-MS) SampleDigestion->GdQuant DataAnalysis Data Analysis and Comparison GdQuant->DataAnalysis G cluster_admin Administration & Distribution cluster_action Mechanism of Action at Tissue Level cluster_elimination Elimination IV_Admin Intravenous Administration Plasma Plasma IV_Admin->Plasma ECF Extracellular Fluid Plasma->ECF Kidney Kidney Plasma->Kidney Renal Filtration ECF->Plasma WaterProtons Water Protons in Tissue ECF->WaterProtons Interaction T1_Shortening Shortened T1 Relaxation Time WaterProtons->T1_Shortening Gadolinium Effect MRI_Signal Increased MRI Signal Intensity T1_Shortening->MRI_Signal Urine Urine Kidney->Urine Excretion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Stability of Gadoterate (B1198928) Meglumine (B1676163)

This guide provides a comprehensive overview of the chemical structure and stability of gadoterate meglumine, a macrocyclic, ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).

Chemical Structure

This compound is a coordination complex consisting of a gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), and is formulated as a meglumine salt.[1][2][3] The chemical name is D-glucitol, 1-deoxy-1-(methylamino)-,[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraaceto(4-)-.kappa.N1,.kappa.N4,.kappa.N7,.kappa.N10,.kappa.O1,.kappa.O4,.kappa.O7,.kappa.O10]gadolinate(1-)(1:1).[1] The empirical formula is C₂₃H₄₂GdN₅O₁₃, and it has a formula weight of 753.9 g/mol .[1][4]

The core of its structure is the gadoterate ion, where the Gd³⁺ is tightly caged within the preorganized cavity of the DOTA ligand.[5] This macrocyclic structure is a key determinant of its high stability.[2][5]

G N1 N N4 N C1 CH₂COO⁻ N1->C1 N7 N C2 CH₂COO⁻ N4->C2 N10 N C3 CH₂COO⁻ N7->C3 C4 CH₂COO⁻ N10->C4 Gd Gd³⁺ Gd->N1 Gd->N4 Gd->N7 Gd->N10 Gd->C1 O Gd->C2 O Gd->C3 O Gd->C4 O Meglumine Meglumine⁺

This compound Chemical Structure

Stability of this compound

The stability of gadolinium-based contrast agents is crucial for their safety profile, as the release of free Gd³⁺ ions in the body is associated with toxicity. This compound is recognized for its high stability, which is attributed to its macrocyclic and ionic nature.[2][5][6][7] This high stability minimizes the potential for dechelation and release of free gadolinium.[2][8]

Thermodynamic and Kinetic Stability

The stability of GBCAs can be described by two main parameters: thermodynamic stability and kinetic stability.

  • Thermodynamic stability refers to the equilibrium between the gadolinium ion and the chelating ligand at a physiological pH.[5] It is quantified by the thermodynamic stability constant (log Ktherm) and the conditional stability constant (log Kcond) at pH 7.4.[1][5]

  • Kinetic stability describes the rate at which the gadolinium ion dissociates from the complex.[5] Macrocyclic agents like this compound exhibit high kinetic inertness, meaning they dissociate very slowly.[5][8]

The stability of GBCAs is influenced by the electrostatic interaction between the Gd³⁺ ion and the donor groups of the ligand, the number of five-membered rings formed, and the macrocyclic effect.[5]

Stability Parameter Value Reference
Thermodynamic Stability Constant (log Ktherm)25.6[1][9]
Conditional Stability Constant (log Kcond at pH 7.4)19.3[1][9]
Dissociation Half-Life (at pH 1)> 1 month[10]
Factors Affecting Stability

The stability of this compound can be influenced by environmental factors such as pH and temperature. Studies have shown that dissociation of gadolinium chelates is more likely to occur under acidic conditions and at elevated temperatures.[5][8] However, macrocyclic complexes like this compound are significantly more resistant to these conditions compared to linear GBCAs.[5][8]

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated through various analytical techniques. A common approach involves subjecting the agent to storage under different conditions and monitoring for any degradation over time.

Analytical Stability Testing Protocol

A representative experimental protocol for assessing the analytical stability of this compound repackaged in polypropylene (B1209903) syringes is described below.[11][12]

Objective: To determine the analytical and microbiological stability of this compound injection when repackaged in polypropylene syringes and stored at different temperatures.

Materials:

  • This compound (Dotarem®) injection solution

  • Polypropylene syringes (e.g., 20 mL)

  • High-Performance Liquid Chromatography (HPLC) system

  • pH meter

  • Osmometer

Methodology:

  • Sample Preparation: Aseptically transfer a defined volume (e.g., 15 mL) of this compound injection into multiple polypropylene syringes.[11]

  • Storage Conditions: Store the filled syringes under controlled conditions, for example:

    • Refrigerated: 4 ± 2 °C, protected from light.[11]

    • Room Temperature: 25 ± 2 °C, protected from light.[11]

  • Sampling Schedule: Withdraw samples for analysis at predetermined time points (e.g., days 0, 6, 14, 30, 45, 60, 75, and 90).[11]

  • Analytical Testing:

    • Concentration of this compound and Free Gd³⁺: Utilize a specific and validated HPLC assay to determine the concentration of the intact this compound complex and to detect the presence of any free gadolinium (Gd³⁺), a degradation product.[11][12]

    • pH Determination: Measure the pH of the solution at specified intervals (e.g., days 0, 14, 45, and 90).[11]

    • Osmolality Measurement: Determine the osmolality of the solution at specified intervals.[11]

  • Microbiological Testing: Perform sterility testing according to pharmacopeial guidelines (e.g., European Pharmacopoeia) at various time points to ensure the sterility of the repackaged product.[11][12]

Results from a 90-day study: After 90 days of storage at both 4°C and 25°C, the concentration of gadoterate remained unchanged, and no free Gd³⁺ was detected. The solution also remained sterile throughout the study.[11]

G cluster_0 Preparation & Storage cluster_1 Analytical Testing cluster_2 Data Evaluation prep Aseptically fill polypropylene syringes with Gadoterate Meglumine solution storage Store syringes at controlled temperatures (e.g., 4°C and 25°C) and protected from light prep->storage sampling Collect samples at predefined time points (0 to 90 days) storage->sampling hplc HPLC Analysis: - Quantify this compound - Detect Free Gd³⁺ sampling->hplc physchem Physicochemical Tests: - pH Measurement - Osmolality Determination sampling->physchem micro Microbiological Testing: - Sterility Test sampling->micro eval Compare results over time to assess stability hplc->eval physchem->eval micro->eval G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Final Product DOTA DOTA (in heated Water for Injection) step1 Complexation Reaction (e.g., 80°C) DOTA->step1 Gd2O3 Gadolinium Oxide (Gd₂O₃) Gd2O3->step1 Meglumine Meglumine step2 Salt Formation (e.g., 25°C) Meglumine->step2 step1->step2 Cooling final_product This compound Solution step2->final_product pH Adjustment & Filtration

References

In Vivo Magnetic Resonance Properties of Gadoterate Meglumine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo magnetic resonance properties of Gadoterate Meglumine. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who utilize magnetic resonance imaging (MRI) and contrast agents in their work. This guide covers the core principles of this compound's mechanism of action, its pharmacokinetic profile, in vivo relaxivity, and detailed experimental protocols.

Introduction

This compound, marketed under trade names such as Dotarem®, is a gadolinium-based contrast agent (GBCA) widely used in clinical and preclinical magnetic resonance imaging.[1][2][3] It is a macrocyclic, ionic GBCA, a structural characteristic that contributes to its high thermodynamic and kinetic stability, minimizing the in vivo release of toxic free gadolinium ions (Gd³⁺).[1][2] This high stability profile makes it a preferred choice in many clinical applications, particularly in patients with renal impairment.[2] This guide will delve into the fundamental in vivo MR properties of this compound, providing a detailed understanding of its behavior and application in a research context.

Mechanism of Action

The contrast-enhancing effect of this compound is rooted in the paramagnetic properties of the gadolinium ion (Gd³⁺).[1][2] Paramagnetic substances possess unpaired electrons, which create a local magnetic field when placed in an external magnetic field, such as that of an MRI scanner.[1][2]

Upon intravenous administration, this compound distributes into the intravascular and interstitial spaces.[2] The Gd³⁺ in the complex interacts with the surrounding water protons, accelerating their longitudinal (T1) and transverse (T2) relaxation rates.[1] This shortening of the T1 relaxation time is the dominant effect at clinically relevant concentrations and magnetic field strengths, leading to a significant increase in signal intensity on T1-weighted MR images.[1] Tissues with increased vascularity or a disrupted blood-brain barrier will accumulate more of the contrast agent, appearing brighter on the resulting images and thus highlighting pathological areas.[4]

cluster_0 Systemic Circulation cluster_1 Tissue Microenvironment cluster_2 MRI Signal Generation A IV Administration of This compound B Distribution in Extracellular Fluid A->B C Accumulation in areas of Abnormal Vascularity B->C D Interaction with Water Protons C->D E Shortening of T1 Relaxation Time D->E F Increased Signal Intensity on T1-weighted Images E->F

Mechanism of action of this compound.

In Vivo Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound is characterized by rapid distribution and elimination. Following intravenous injection, it is primarily distributed within the extracellular fluid.[2] Animal studies in mice, rats, rabbits, and dogs have shown rapid plasma clearance with no evidence of protein binding or metabolism.[5]

The primary route of excretion is renal, with the agent being eliminated unchanged through the kidneys.[2][5] In subjects with normal renal function, the elimination half-life is approximately 91 minutes.[6]

ParameterValueSpeciesReference
Distribution Half-life 7.1 ± 5.2 minutesHuman[6]
Elimination Half-life 91 ± 14 minutesHuman[6]
Median Total Clearance (body weight adjusted) 0.06 L/h per kgPediatric Human (<2 years)[7][8]
Median Volume of Distribution at Steady State (Vss) (body weight adjusted) 0.047 L/kgPediatric Human (<2 years)[7][8]
Excretion Route Renal (100%)Human/Animal[2][9]

In Vivo Relaxivity

Relaxivity (r1 and r2) is a measure of a contrast agent's ability to increase the relaxation rates of water protons and is expressed in units of mM⁻¹s⁻¹. The in vivo relaxivity of this compound can be influenced by the local tissue microenvironment and the magnetic field strength.

Magnetic Field Strengthr1 Relaxivity (L/mmol·s)MediumReference
1.5 T3.4 - 3.8-[9]
1.5 T4.35Human Plasma[10]
2.35 TIn vivo CNR: 5.1 ± 2.2C6 glioma rat[10]
3 T3.89 ± 0.19Human Plasma[11]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a rodent model.

Materials:

  • This compound solution (0.5 mmol/mL)

  • Rodent model (e.g., Wistar rats or NSG mice)

  • Anesthesia (e.g., isoflurane)

  • Catheters for intravenous administration and blood sampling

  • Heparinized blood collection tubes

  • Centrifuge

  • Freezer (-80°C)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gadolinium quantification

Procedure:

  • Animal Preparation: Anesthetize the animal and place a catheter in a suitable vein (e.g., tail vein for injection, jugular vein for blood sampling).

  • Dosing: Administer a single intravenous bolus of this compound at the desired dose (e.g., 0.1 mmol/kg).[12]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, and 120 minutes post-injection).[13]

  • Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Gadolinium Quantification: Determine the concentration of gadolinium in the plasma samples using a validated ICP-MS method.[4]

  • Pharmacokinetic Analysis: Use appropriate software to perform a non-compartmental or compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters.

A Animal Preparation (Anesthesia, Catheterization) B IV Administration of This compound A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Sample Storage (-80°C) D->E F Gadolinium Quantification (ICP-MS) E->F G Pharmacokinetic Analysis F->G A Patient Preparation B Pre-contrast MRI Sequences (T2-FLAIR, DWI, 3D T1-GRE) A->B C IV Injection of This compound (0.1 mmol/kg) B->C D Post-contrast MRI Sequences (T2-TSE, 3D T1-GRE, T1-SE) C->D E Image Analysis D->E

References

Preclinical Safety Profile of Gadoterate Meglumine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadoterate (B1198928) meglumine (B1676163) (marketed as Dotarem® and other trade names) is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI). It is characterized by its macrocyclic and ionic structure, where a gadolinium ion (Gd³⁺) is strongly bound within a DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) chelate. This high thermodynamic and kinetic stability is a cornerstone of its safety profile, minimizing the in vivo release of toxic free Gd³⁺ ions. This technical guide provides an in-depth summary of the preclinical safety data for gadoterate meglumine, focusing on non-clinical toxicology, safety pharmacology, and pharmacokinetic properties, including gadolinium retention. The information is intended for researchers, scientists, and professionals involved in drug development and biomedical research.

Non-Clinical Toxicology

A comprehensive battery of toxicology studies has been conducted in various animal models to characterize the safety profile of this compound. These studies have consistently demonstrated a wide safety margin.

Acute, Single-Dose, and Repeated-Dose Toxicity

This compound exhibits low acute toxicity. Studies comparing it to linear GBCAs, such as Gd-DTPA, have shown that Gd-DOTA has a significantly higher safety factor, attributable to its greater molecular stability.[1] Single and repeated-dose toxicity studies in both rodent and non-rodent species have not revealed significant safety concerns.[2] A key study in dogs established a no-observed-adverse-effect level (NOAEL) at a dose 14 times higher than the standard clinical dose.[2]

Table 1: Summary of Single and Repeated-Dose Toxicity Studies

Study Type Species Doses Duration Key Findings
Single-Dose Toxicity Dog Up to 14x clinical dose Single IV dose No-Observed-Adverse-Effect Level (NOAEL) established at >14x the clinical dose.[2]
Juvenile Toxicity Rat (Neonatal & Juvenile) 0.6, 1.25, 2.5 mmol/kg Single dose (PND 10) or 6 administrations (PND 10-30) Well-tolerated at all doses; no effects on growth, development, behavior, or sexual maturation.[3][4]

| Local Tolerance | Rabbit | N/A | Perivenous injection | Evidence of moderate local irritation, suggesting potential for irritation if extravasation occurs clinically.[3] |

Genotoxicity and Carcinogenicity

This compound has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays. The results have consistently been negative, indicating no mutagenic or clastogenic potential.[3][5]

Table 2: Genotoxicity Profile of this compound

Assay Type System Result
Bacterial Reverse Mutation (Ames Test) S. typhimurium Negative.[3][5]
Chromosome Aberration Chinese Hamster Ovary (CHO) Cells Negative.[3][5]
Gene Mutation Chinese Hamster Lung (V79) Cells Negative.[3]

| In vivo Micronucleus Test | Mouse | Negative.[3][5] |

In line with regulatory guidelines for diagnostic imaging agents intended for acute or infrequent use, long-term carcinogenicity studies have not been conducted with this compound.[2][5]

Reproductive and Developmental Toxicity

The potential effects of this compound on fertility and embryo-fetal development have been assessed in rats and rabbits.

Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (Rabbit) The study is designed to assess the potential adverse effects on pregnant females and the developing embryo and fetus following exposure to the test article during the period of organogenesis. Mated female New Zealand White rabbits are randomly assigned to groups and administered this compound intravenously daily from Gestation Day (GD) 6 to GD 19. Doses typically include a control and multiple test groups (e.g., 1, 3, and 7 mmol/kg/day).[3][6] Dams are monitored for clinical signs, body weight, and food consumption. On GD 29, a caesarean section is performed. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[3][6]

G cluster_protocol Embryo-Fetal Development Toxicity Protocol (Rabbit) mating Mating of NZW Rabbits grouping Grouping & Acclimation mating->grouping dosing Daily IV Dosing (Gestation Day 6-19) grouping->dosing observation Maternal Observation (Clinical Signs, Body Weight) dosing->observation c_section Caesarean Section (Gestation Day 29) dosing->c_section uterine_eval Uterine Evaluation (Implantations, Resorptions) c_section->uterine_eval fetal_eval Fetal Examination (External, Visceral, Skeletal) c_section->fetal_eval

Workflow for a typical embryo-fetal toxicity study.

The results showed no adverse effects on embryo-fetal development at doses up to 10 mmol/kg/day in rats and 3 mmol/kg/day in rabbits.[2] Maternal toxicity, including reduced body weight and food consumption, was noted at higher doses.[3][6] Furthermore, no impairment of male or female fertility was observed in rats at the highest tested dose of 10 mmol/kg/day.[2][3]

Table 3: Summary of Reproductive and Developmental Toxicity Studies

Study Type Species No-Observed-Adverse-Effect Level (NOAEL)
Fertility & Early Embryonic Development Rat 10 mmol/kg/day (16x human dose).[2][3]
Embryo-Fetal Development (Fetal) Rat 10 mmol/kg/day (16x human dose).[3]
Embryo-Fetal Development (Maternal) Rat Maternal toxicity observed at 10 mmol/kg/day.[3]
Embryo-Fetal Development (Fetal) Rabbit 3 mmol/kg/day (10x human dose).[3][6]

| Embryo-Fetal Development (Maternal) | Rabbit | Maternal toxicity observed at 7 mmol/kg/day.[3][6] |

Juvenile Animal Toxicity

The safety of this compound has been specifically evaluated in neonatal and juvenile rats to support pediatric use.

Experimental Protocol: Juvenile Animal Toxicity Study (Rat) This study assesses the safety of the contrast agent during the period of postnatal development. Sprague-Dawley rats receive intravenous administration starting on postnatal day (PND) 10. The protocol involves either a single administration on PND 10 or repeated administrations (e.g., every four days from PND 10 to 30).[4] Doses are typically multiples of the recommended human dose (e.g., 1, 2, and 4 times).[4] Endpoints include monitoring for clinical signs, mortality, body weight, developmental landmarks (e.g., eye opening), behavior, and sexual maturation. Animals are sacrificed at the end of the treatment period or after a treatment-free recovery period for macroscopic and histopathological examination.[4]

G cluster_protocol Juvenile Animal Toxicity Study Workflow (Rat) start Pups at Postnatal Day (PND) 10 dosing Single or Repeated IV Dosing (e.g., PND 10-30) start->dosing monitoring In-life Monitoring dosing->monitoring sacrifice_end Sacrifice at End of Treatment dosing->sacrifice_end sacrifice_rec Sacrifice after Recovery Period (e.g., 60 days) dosing->sacrifice_rec endpoints • Clinical Signs • Body Weight • Development • Behavior monitoring->endpoints pathology Macroscopic & Histopathologic Examination sacrifice_end->pathology sacrifice_rec->pathology

Workflow for a juvenile animal toxicity study.

These studies found that this compound was well-tolerated at all tested dose levels. There were no treatment-related effects on mortality, clinical signs, growth, pre-weaning development, behavior, or sexual maturation.[3][4]

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions. Studies with this compound have shown no significant effects on the cardiovascular, respiratory, or renal systems at doses well above the clinical range.[2] In a cardiovascular safety study in dogs, the NOAEL was established at more than three times the clinically applicable dose.[2]

Pharmacokinetics and Gadolinium Retention

Pharmacokinetics, Biodistribution, and Excretion

Pharmacokinetic studies in multiple animal species show that this compound behaves as a typical extracellular fluid agent.[1] Following intravenous injection, it distributes rapidly into the extracellular space, with minimal protein binding, and does not cross the intact blood-brain barrier.[1] Elimination is swift and occurs almost exclusively via renal excretion through glomerular filtration.[1][2] In juvenile rats, elimination was found to be more rapid in older pups (PND 30) compared to younger ones (PND 10), which reflects the natural maturation of kidney function.[4]

Gadolinium Retention

A critical aspect of GBCA safety is the potential for long-term gadolinium retention in tissues, particularly the brain. This phenomenon is directly related to the stability of the Gd³⁺-chelate complex. The macrocyclic structure of this compound confers high in vivo stability, leading to minimal dissociation and significantly less gadolinium retention compared to less stable linear GBCAs.

G cluster_logic Relationship Between Chelate Structure and Gd Retention macro Macrocyclic Structure (e.g., Gadoterate) high_stab High Kinetic & Thermodynamic Stability macro->high_stab linear Linear Structure (e.g., Gadodiamide) low_stab Lower Stability linear->low_stab low_release Minimal Gd³⁺ Release (Transmetallation) high_stab->low_release high_release Higher Gd³⁺ Release low_stab->high_release excretion Rapid Washout of Intact Chelate low_release->excretion retention Deposition of Gd³⁺ in Tissues (Brain, Bone) high_release->retention

Chelate stability dictates gadolinium retention risk.

A key preclinical study in rats directly compared brain retention after repeated administration of the macrocyclic this compound and the linear agent gadodiamide.[7]

Experimental Protocol: Comparative Gadolinium Retention Study (Rat) Healthy rats received five intravenous injections of either this compound or a linear GBCA at a dose of 2.4 mmol Gd/kg over five weeks.[7] Animals were sacrificed at various time points up to one year after the final injection. Brain tissue, particularly the cerebellum, was harvested and analyzed for total gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-MS). T1-weighted MRI was also performed to detect signal hyperintensity in deep brain nuclei, an imaging correlate of gadolinium deposition.[7]

The results were starkly different. Rats treated with this compound showed no T1 hyperintensity in the brain. The total gadolinium concentration in the cerebellum demonstrated a rapid, time-dependent washout, returning to near-background levels.[7] In contrast, animals that received the linear agent showed persistent T1 hyperintensity and retained approximately 75% of the initial gadolinium in the cerebellum one year after the last injection.[7]

Table 4: Gadolinium Retention in Rat Cerebellum 1 Year Post-Injection

Contrast Agent Chelate Structure Gd Concentration (nmol/g) % Retention
This compound Macrocyclic 0.07 ± 0.03 ~2%
Gadodiamide Linear 2.45 ± 0.35 ~75%

Data adapted from a comparative study in rats.[7]

Conclusion

The preclinical safety data for this compound demonstrate a very favorable profile. Its high stability, inherent to its macrocyclic structure, is a key determinant of its safety. The comprehensive toxicological evaluation reveals low acute toxicity, an absence of genotoxic potential, and no adverse effects on fertility or development at clinically relevant dose multiples. Studies in juvenile animals confirm its safety in developing systems. Furthermore, pharmacokinetic and dedicated retention studies have shown that, unlike less stable linear agents, this compound is rapidly and almost completely eliminated from the body as an intact chelate, resulting in minimal long-term gadolinium retention in tissues. These preclinical findings provide a robust foundation for the safe clinical use of this compound in MRI.

References

An In-Depth Technical Guide to the Relaxivity of Gadoterate Meglumine Across Different Magnetic Field Strengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relaxivity of gadoterate (B1198928) meglumine (B1676163), a widely used gadolinium-based contrast agent (GBCA), at various magnetic field strengths. This document summarizes key quantitative data, details the experimental protocols for relaxivity measurement, and illustrates the underlying principles through diagrams, serving as a vital resource for professionals in magnetic resonance imaging (MRI) research and contrast agent development.

Introduction to Gadoterate Meglumine and Relaxivity

This compound, marketed under trade names such as Dotarem®, is a macrocyclic, ionic GBCA. Its efficacy in contrast-enhanced MRI stems from its ability to shorten the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity. This property is quantified by its relaxivity (r1 and r2), which is a measure of the efficiency of a contrast agent in increasing the relaxation rates (R1 = 1/T1 and R2 = 1/T2) per unit concentration (in mM⁻¹s⁻¹). The relaxivity of a GBCA is not a fixed value but is influenced by several factors, most notably the strength of the external magnetic field.[1] Understanding this relationship is crucial for optimizing imaging protocols and for the development of new, more efficient contrast agents.

Quantitative Relaxivity Data

The longitudinal (r1) and transverse (r2) relaxivity of this compound have been characterized at various magnetic field strengths and in different biological media. The following tables summarize the reported relaxivity values, providing a clear comparison across these conditions.

Table 1: Longitudinal Relaxivity (r1) of this compound (mM⁻¹s⁻¹)

Magnetic Field StrengthIn WaterIn Human PlasmaIn Human Blood
0.47 T -4.1 ± 0.2-
1.5 T 3.63.32 ± 0.13[2]3.4[3]
3.0 T 3.53.00 ± 0.13[2]2.72 ± 0.17[4]
4.7 T -3.1 ± 0.2-
7.0 T -2.84 ± 0.09[2]-

Note: All measurements are reported at or near physiological temperature (37 °C). Data is compiled from multiple sources and slight variations may exist due to different experimental setups.

Table 2: Transverse Relaxivity (r2) of this compound (mM⁻¹s⁻¹)

Magnetic Field StrengthIn WaterIn Human PlasmaIn Human Blood
0.47 T -5.3 ± 0.3-
1.5 T 4.54.2 ± 0.24.9[3]
3.0 T 4.34.0 ± 0.2-
4.7 T -4.7 ± 0.2-

Note: All measurements are reported at or near physiological temperature (37 °C). Data for r2 relaxivity is less extensively reported in the literature compared to r1.

As a general trend, the r1 relaxivity of this compound, like other small-molecule GBCAs, tends to decrease with increasing magnetic field strength.[1] Conversely, r2 relaxivity generally shows a less pronounced dependence on the magnetic field in the clinically relevant range but can increase at very high field strengths.

Experimental Protocols for Relaxivity Measurement

The determination of r1 and r2 relaxivities involves the precise measurement of T1 and T2 relaxation times of aqueous solutions containing varying concentrations of the contrast agent.

Sample Preparation
  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in the desired solvent (e.g., deionized water, human plasma, or whole blood). The exact concentration of gadolinium in the stock solution is typically verified using inductively coupled plasma mass spectrometry (ICP-MS).

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to create samples with a range of this compound concentrations (typically from 0.1 to 5.0 mM). A blank sample containing only the solvent is also prepared to measure the baseline relaxation times (T1₀ and T2₀).

  • Temperature Control: All samples are allowed to equilibrate to a constant temperature, typically physiological temperature (37 °C), before and during the MRI measurements, as relaxivity is temperature-dependent.[5]

T1 Relaxivity (r1) Measurement

The longitudinal relaxation time (T1) is most commonly measured using an Inversion Recovery (IR) pulse sequence.[6] A Turbo Spin Echo (TSE) or Fast Spin Echo (FSE) readout is often employed to reduce acquisition time (IR-TSE/FSE).

  • Pulse Sequence: Inversion Recovery Turbo Spin Echo (IR-TSE).

  • Principle: The sequence begins with a 180° inversion pulse that inverts the longitudinal magnetization. Following the inversion pulse, a variable delay known as the Inversion Time (TI) is applied before a 90° excitation pulse and subsequent TSE readout.[7]

  • Data Acquisition: A series of images are acquired for each sample at multiple, progressively longer TI values (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).

  • Data Analysis:

    • The signal intensity for each sample is measured from a region of interest (ROI) in the images at each TI.

    • The signal intensity as a function of TI is fitted to the following three-parameter exponential recovery equation to determine the T1 for each concentration: S(TI) = |S₀(1 - 2e^(-TI/T1))|

    • The relaxation rate, R1 (where R1 = 1/T1), is calculated for each sample.

    • The R1 values are plotted against the corresponding this compound concentrations.

    • The r1 relaxivity is determined from the slope of the linear regression of this plot.

T2 Relaxivity (r2) Measurement

The transverse relaxation time (T2) is typically measured using a Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo pulse sequence.[8]

  • Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) Spin Echo.

  • Principle: The sequence consists of a 90° excitation pulse followed by a train of 180° refocusing pulses. An echo is generated after each 180° pulse.[9]

  • Data Acquisition: A series of echoes are acquired at different echo times (TE) for each sample (e.g., TE = 10, 20, 30, ..., 320 ms).

  • Data Analysis:

    • The signal intensity for each sample is measured from an ROI in the images at each TE.

    • The signal intensity as a function of TE is fitted to a mono-exponential decay function to determine the T2 for each concentration: S(TE) = S₀e^(-TE/T2)

    • The relaxation rate, R2 (where R2 = 1/T2), is calculated for each sample.

    • The R2 values are plotted against the corresponding this compound concentrations.

    • The r2 relaxivity is determined from the slope of the linear regression of this plot.

Visualizations

Experimental Workflow for Relaxivity Measurement

Experimental_Workflow cluster_prep Sample Preparation cluster_t1 T1 Relaxivity (r1) Measurement cluster_t2 T2 Relaxivity (r2) Measurement Stock Prepare Stock Solution of this compound Dilute Create Serial Dilutions (0.1 - 5.0 mM) Stock->Dilute Temp Equilibrate Samples to 37°C Dilute->Temp Blank Prepare Blank Solvent Sample Blank->Temp T1_Acq Acquire Images using Inversion Recovery TSE Sequence (Multiple TI values) Temp->T1_Acq T2_Acq Acquire Images using CPMG Spin Echo Sequence (Multiple TE values) Temp->T2_Acq T1_ROI Measure Signal Intensity from ROIs T1_Acq->T1_ROI T1_Fit Fit Signal vs. TI to Exponential Recovery Equation to determine T1 T1_ROI->T1_Fit T1_Rate Calculate R1 = 1/T1 T1_Fit->T1_Rate T1_Plot Plot R1 vs. Concentration T1_Rate->T1_Plot T1_Slope r1 = Slope of Linear Fit T1_Plot->T1_Slope T2_ROI Measure Signal Intensity from ROIs T2_Acq->T2_ROI T2_Fit Fit Signal vs. TE to Exponential Decay Equation to determine T2 T2_ROI->T2_Fit T2_Rate Calculate R2 = 1/T2 T2_Fit->T2_Rate T2_Plot Plot R2 vs. Concentration T2_Rate->T2_Plot T2_Slope r2 = Slope of Linear Fit T2_Plot->T2_Slope

Caption: Experimental workflow for determining r1 and r2 relaxivity.

Factors Influencing Gadolinium Relaxivity

Relaxivity_Factors cluster_molecular Molecular Factors cluster_environmental Environmental Factors q Number of Inner-Sphere Water Molecules (q) Relaxivity Relaxivity (r1, r2) q->Relaxivity tau_m Water Residence Time (τm) tau_m->Relaxivity tau_r Rotational Correlation Time (τR) tau_r->Relaxivity r_gdh Gd-Proton Distance (r) r_gdh->Relaxivity B0 Magnetic Field Strength (B₀) B0->Relaxivity Temp Temperature Temp->Relaxivity Viscosity Solvent Viscosity Viscosity->tau_r Protein Protein Binding Protein->tau_r

Caption: Key factors influencing the relaxivity of gadolinium-based contrast agents.

Conclusion

The relaxivity of this compound is a critical parameter that dictates its performance as an MRI contrast agent. This guide has provided a detailed summary of its r1 and r2 relaxivity values across various magnetic field strengths, outlined the standard experimental protocols for their measurement, and visually represented the key concepts. For researchers and professionals in the field, a thorough understanding of these principles is essential for the effective application of current GBCAs and for the innovation of next-generation contrast agents with enhanced efficacy and safety profiles.

References

Molecular imaging potential of Gadoterate Meglumine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Imaging Potential of Gadoterate Meglumine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (marketed as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely used in clinical magnetic resonance imaging (MRI). Its core structure consists of a gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This macrocyclic structure confers high thermodynamic and kinetic stability, minimizing the release of toxic free Gd³⁺ ions in vivo. This compound functions by shortening the T1 and T2 relaxation times of water protons in its vicinity, thereby enhancing the signal intensity on T1-weighted MRI scans. While this compound is an effective extracellular fluid agent, its utility in molecular imaging is limited due to its non-specific biodistribution.

Molecular imaging aims to visualize and quantify biological processes at the cellular and subcellular levels. This requires the development of targeted contrast agents that can specifically accumulate at sites of interest, such as tumors or areas of inflammation. The DOTA cage of this compound provides a versatile platform for the development of such targeted probes. By chemically modifying the DOTA ligand, it is possible to conjugate targeting moieties, such as peptides and antibodies, that recognize specific biomarkers. These functionalized derivatives of this compound transform a non-specific contrast agent into a precision molecular imaging tool. This guide explores the synthesis, characterization, and application of several key this compound derivatives for targeted molecular imaging.

Peptide-Conjugated Derivatives

Peptides are attractive targeting ligands due to their small size, high receptor affinity and specificity, and relatively low immunogenicity.

RGD Peptide Conjugates for Integrin αvβ3 Imaging

The Arg-Gly-Asp (RGD) peptide sequence is a well-established ligand for integrin αvβ3, a cell surface receptor that is overexpressed on tumor neovasculature and some tumor cells. DOTA-RGD conjugates have been developed for imaging angiogenesis.

Data Presentation

DerivativeTargeting MoietyTargetRelaxivity (r¹) (mM⁻¹s⁻¹)Binding Affinity (IC₅₀)Reference
111In(DOTA-3PEG₄-dimer)Cyclic RGD dimerIntegrin αvβ3N/A (Radiotracer)1.3 ± 0.3 nM
DOTA-3G₃-dimerCyclic RGD dimerIntegrin αvβ3N/A (Radiotracer)74 ± 3 nM
DOTA-RGD TetramerCyclic RGD tetramerIntegrin αvβ3N/A (Radiotracer)10 ± 2 nM

Experimental Protocols

Synthesis of c(DOTA-RGDfK)

A common method for synthesizing DOTA-RGD conjugates is through solid-phase peptide synthesis (SPPS).

  • Peptide Synthesis: The linear peptide sequence is assembled on a resin support using standard Fmoc chemistry.

  • Cyclization: The linear peptide is cyclized on the resin.

  • DOTA Conjugation: A DOTA-NHS ester is reacted with the primary amine of the lysine (B10760008) residue in the peptide sequence.

  • Cleavage and Purification: The DOTA-peptide conjugate is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane). The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Gadolinium Chelation: The purified DOTA-peptide is incubated with a solution of gadolinium chloride (GdCl₃) in a buffered solution (e.g., ammonium (B1175870) acetate) at an elevated temperature (e.g., 90°C) to facilitate complexation. The final product is purified by RP-HPLC.

In Vitro Integrin αvβ3 Binding Assay

  • Cell Culture: U87MG human glioma cells, which have high expression of integrin αvβ3, are cultured in appropriate media.

  • Competitive Binding: Cells are incubated with a radiolabeled ligand for integrin αvβ3 (e.g., ¹²⁵I-echistatin) and increasing concentrations of the non-radiolabeled DOTA-RGD conjugate.

  • Quantification: After incubation, the cells are washed, and the cell-bound radioactivity is measured using a gamma counter.

  • IC₅₀ Determination: The concentration of the DOTA-RGD conjugate that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined by non-linear regression analysis.

In Vivo MRI in a Tumor Xenograft Model

  • Animal Model: U87MG tumor xenografts are established by subcutaneously injecting U87MG cells into the flank of immunodeficient mice.

  • Contrast Agent Administration: Once the tumors reach a suitable size, the Gd-DOTA-RGD conjugate is administered intravenously via the tail vein at a typical dose of 0.1 mmol/kg.

  • MRI Acquisition: T1-weighted MRI images are acquired before and at multiple time points after contrast agent injection using a small-animal MRI scanner.

  • Image Analysis: The signal enhancement in the tumor and surrounding muscle tissue is quantified by drawing regions of interest (ROIs) on the images. The tumor-to-muscle signal intensity ratio is calculated to assess the targeting efficacy.

Signaling Pathway Visualization

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin_avb3 Integrin αvβ3 FAK FAK Integrin_avb3->FAK Activates Src Src FAK->Src Recruits & Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival Promotes Transcription RGD_Ligand RGD Ligand RGD_Ligand->Integrin_avb3 Binds

Caption: Simplified Integrin αvβ3 signaling pathway.

Bombesin Conjugates for Gastrin-Releasing Peptide Receptor (GRPR) Imaging

Bombesin (BBN) is a peptide analog of human gastrin-releasing peptide (GRP) that binds with high affinity to the gastrin-releasing peptide receptor (GRPR). GRPR is overexpressed in several cancers, including prostate, breast, and lung cancer.

Data Presentation

DerivativeTargeting MoietyTargetRelaxivity (r¹) (mM⁻¹s⁻¹)Binding Affinity (IC₅₀)Reference
Gd-DOTA-BBNBombesinGRPRNot specifiedNot specified

Experimental Protocols

Synthesis of DOTA-Bombesin Conjugate

The synthesis of DOTA-BBN conjugates follows a similar procedure to that of DOTA-RGD, typically involving solid-phase peptide synthesis of the BBN analogue followed by conjugation of a DOTA-NHS ester to an available amine group on the peptide. Subsequent chelation with Gd³⁺ yields the final imaging probe.

In Vitro GRPR Binding Assay

  • Cell Line: PC-3 human prostate cancer cells, which endogenously express GRPR, are used.

  • Competitive Binding: A competitive binding assay is performed using a radiolabeled BBN analog (e.g., ¹²⁵I-[Tyr⁴]BBN) and increasing concentrations of the Gd-DOTA-BBN conjugate.

  • IC₅₀ Calculation: The concentration of the conjugate required to displace 50% of the radiolabeled ligand is determined to be the IC₅₀ value.

In Vivo Imaging in a Prostate Cancer Xenograft Model

  • Animal Model: PC-3 tumor xenografts are established in immunodeficient mice.

  • Imaging Protocol: Gd-DOTA-BBN is administered intravenously, and T1-weighted MR images are acquired at various time points post-injection to monitor the accumulation of the contrast agent in the tumor.

Signaling Pathway Visualization

GRPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR Gq_protein Gq Protein GRPR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Gene_Expression Gene Expression (Proliferation) MAPK_Pathway->Gene_Expression Bombesin Bombesin Bombesin->GRPR Binds

Caption: Gastrin-Releasing Peptide Receptor (GRPR) signaling pathway.

Antibody-Conjugated Derivatives

Monoclonal antibodies (mAbs) offer exquisite specificity for their target antigens, making them powerful tools for molecular imaging.

Anti-MUC16 Antibody Conjugates for Ovarian and Pancreatic Cancer Imaging

Mucin 16 (MUC16), also known as cancer antigen 125 (CA125), is a large glycoprotein (B1211001) that is overexpressed in ovarian and pancreatic cancers.

Data Presentation

DerivativeTargeting MoietyTargetRelaxivity (r¹) (mM⁻¹s⁻¹)Binding Affinity (Kd)Reference
huAR9.6-DOTA-GdHumanized anti-MUC16 mAbMUC16Not specified6.2 nM

Experimental Protocols

Synthesis of Antibody-DOTA Conjugates

  • Antibody Modification: The antibody is reacted with a bifunctional chelator, such as DOTA-NHS ester, in a buffered solution (e.g., phosphate-buffered saline, PBS) at a specific molar ratio. The reaction is typically carried out at room temperature with gentle agitation.

  • Purification: The unconjugated DOTA is removed by methods such as size exclusion chromatography or dialysis.

  • Gadolinium Chelation: The DOTA-antibody conjugate is incubated with GdCl₃ at a controlled pH to facilitate the formation of the Gd-DOTA-antibody complex.

  • Final Purification: Excess gadolinium is removed to yield the purified imaging probe.

In Vitro Binding and Specificity

  • Cell Lines: A panel of cancer cell lines with varying levels of MUC16 expression (e.g., OVCAR3 - high, OVCAR8 - negative) are used.

  • Flow Cytometry: Cells are incubated with the anti-MUC16-DOTA-Gd conjugate, followed by a fluorescently labeled secondary antibody. The binding is quantified by flow cytometry.

  • ELISA: The binding affinity (Kd) is determined by enzyme-linked immunosorbent assay (ELISA) using recombinant MUC16 protein.

In Vivo MRI of Orthotopic Tumor Models

  • Animal Model: Orthotopic ovarian or pancreatic tumor models are established in immunodeficient mice.

  • Imaging Protocol: The anti-MUC16-DOTA-Gd conjugate is administered intravenously. T1-weighted MR images are acquired at multiple time points (e.g., 2, 24, 48 hours) post-injection to visualize tumor targeting.

Signaling Pathway Visualization

MUC16_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC16 MUC16 EGFR EGFR MUC16->EGFR Interacts with JAK2 JAK2 MUC16->JAK2 Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Transcription Gene Transcription (Proliferation, Metastasis) STAT3->Transcription Akt Akt PI3K->Akt Activates Akt->Transcription

Caption: MUC16-mediated oncogenic signaling pathways.

Anti-Glypican-3 (GPC3) Antibody Conjugates for Hepatocellular Carcinoma (HCC) Imaging

Glypican-3 (GPC3) is a cell-surface proteoglycan that is highly expressed in the majority of hepatocellular carcinomas but not in normal adult liver tissue, making it an excellent target for HCC imaging.

Data Presentation

DerivativeTargeting MoietyTargetRelaxivity (r¹) (mM⁻¹s⁻¹)Binding Affinity (Kd)Reference
YP7-DOTA-GdAnti-GPC3 mAb (YP7)GPC3Higher than DOTA-Gd0.3 nM
HN3-DOTA-GdAnti-GPC3 sdAb (HN3)GPC3Not specified0.67 nM

Experimental Protocols

The experimental protocols for the synthesis, in vitro characterization, and in vivo imaging of anti-GPC3-DOTA-Gd conjugates are analogous to those described for the anti-MUC16 conjugates, with the substitution of GPC3-expressing HCC cell lines (e.g., HepG2, Hep3B) and corresponding animal models.

Signaling Pathway Visualization

GPC3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPC3 Glypican-3 Frizzled Frizzled GPC3->Frizzled Presents to Dvl Dishevelled Frizzled->Dvl Activates GSK3b GSK-3β Dvl->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Inhibits Degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF Translocates & Co-activates Gene_Transcription Gene Transcription (Cell Growth) TCF_LEF->Gene_Transcription Wnt Wnt Wnt->GPC3 Binds EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Akt Akt PI3K->Akt Activates Akt->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression EGF EGF EGF->EGFR Binds & Dimerizes

Gadoterate Meglumine: A Technical Guide for Cellular and Molecular Imaging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoterate meglumine (B1676163), a macrocyclic, ionic gadolinium-based contrast agent (GBCA), is a powerful tool in the realm of cellular and molecular imaging research.[1] This technical guide provides an in-depth overview of its core principles, applications, and methodologies for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, quantitative properties, and detailed experimental protocols for its use in cellular imaging and the assessment of biological barriers. Furthermore, this guide will explore the impact of gadolinium on intracellular signaling pathways and provide visualizations to facilitate a deeper understanding of its application in a research context.

Introduction to Gadoterate Meglumine

This compound, also known by the trade name Dotarem®, is a gadolinium-based contrast agent utilized in magnetic resonance imaging (MRI).[1] Its primary function is to enhance the contrast of MR images by altering the relaxation times of water protons in its vicinity.[2] The gadolinium ion (Gd³⁺) is a paramagnetic substance with unpaired electrons that create a strong magnetic field when exposed to the external magnetic field of an MRI scanner.[2] This interaction shortens the T1 and T2 relaxation times of nearby water protons, leading to an increased signal intensity on T1-weighted images, making tissues where the agent accumulates appear brighter.[2]

This compound is characterized by its macrocyclic structure, where the gadolinium ion is tightly chelated by the organic acid DOTA (tetraazacyclododecane tetraacetic acid).[3] This macrocyclic design provides high thermodynamic and kinetic stability, minimizing the release of toxic free Gd³⁺ ions in vivo.[4] It is an extracellular fluid agent, meaning it primarily distributes in the bloodstream and interstitial spaces and does not cross intact cell membranes.[2] Its hydrophilic nature and renal excretion pathway contribute to its favorable safety profile.[2]

Quantitative Data

A summary of the key quantitative parameters of this compound is presented in the tables below for easy comparison.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Molecular Structure Macrocyclic, Ionic[1]
Concentration 0.5 mmol/mL[1][5]
Recommended Dosage (Clinical) 0.1 mmol/kg (0.2 mL/kg)[1][5]
T1 Relaxivity at 1.5 T 3.4 - 3.8 L/mmol·s[1]
Elimination Half-life (Healthy Adults) 1.6 ± 0.2 hr[2]
Elimination Half-life (Pediatric <2 yrs) 1.35 hr (median)[6][7]
Excretion ~100% Renally Excreted[1]
Thermodynamic Stability (log Ktherm) 25.6[5]
Conditional Stability at pH 7.4 (log Kcond) 19.3[5]

Table 2: Pharmacokinetic Parameters in a Pediatric Population (<2 years)

ParameterMedian ValueReference
Total Clearance (adjusted to body weight) 0.06 L/h per kg[6][7]
Volume of Distribution at Steady State (Vss) (adjusted to body weight) 0.047 L/kg[6][7]
Systemic Exposure (AUC) 1591 µmol·h/L[6][7]

Experimental Applications and Protocols

This compound's properties as an extracellular agent make it a valuable tool for various cellular and molecular imaging research applications.

In Vitro Cellular Labeling and Imaging

While this compound does not readily cross intact cell membranes, it can be taken up by cells, such as macrophages, through processes like pinocytosis or when the membrane is compromised. This allows for the labeling and subsequent tracking of these cells using MRI.

Experimental Protocol: In Vitro Macrophage Labeling

This protocol provides a general framework for labeling macrophage-like cells (e.g., RAW 264.7) with this compound for in vitro MRI studies.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Dotarem®) solution (0.5 mmol/mL)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Hemocytometer or automated cell counter

  • MRI-compatible sample tubes

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in complete medium until they reach the desired confluency.

  • Labeling:

    • Prepare a working solution of this compound in a complete culture medium. Concentrations can range from low micromolar to millimolar, with studies showing effects at 20-30 mM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration that provides sufficient contrast without inducing significant cytotoxicity.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate the cells for a specified period (e.g., 24 hours). Incubation time should be optimized to maximize uptake while maintaining cell viability.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with PBS to remove any unbound this compound.

  • Cell Harvesting: Detach the cells using a cell scraper (for adherent cells) and resuspend them in a known volume of PBS or culture medium.

  • Cell Counting and Viability: Determine the cell number and assess viability using a trypan blue exclusion assay or other suitable methods.

  • Sample Preparation for MRI:

    • Centrifuge a known number of labeled cells into a pellet.

    • Resuspend the cell pellet in a small volume of PBS or a suitable gelling agent (e.g., agarose) within an MRI-compatible tube.

    • Include a control sample of unlabeled cells.

  • MRI Acquisition:

    • Acquire T1-weighted MR images of the cell pellets.

    • Measure the T1 relaxation times of the labeled and unlabeled cell pellets to quantify the effect of this compound uptake.

Experimental Workflow for In Vitro Cell Labeling

G cluster_culture Cell Culture cluster_labeling Labeling cluster_processing Post-Labeling Processing cluster_mri MRI Analysis culture Culture Macrophages prepare Prepare Gadoterate Meglumine Medium culture->prepare incubate Incubate Cells prepare->incubate wash Wash Cells (3x with PBS) incubate->wash harvest Harvest Cells wash->harvest count Count Cells & Assess Viability harvest->count prepare_mri Prepare MRI Samples count->prepare_mri acquire Acquire T1-weighted MR Images prepare_mri->acquire analyze Analyze T1 Relaxation Times acquire->analyze

Workflow for in vitro macrophage labeling with this compound.
Assessment of Blood-Brain Barrier Permeability

This compound is an invaluable tool for assessing the integrity of the blood-brain barrier (BBB) in preclinical research. In a healthy state, the BBB prevents the passage of this compound from the blood into the brain parenchyma. However, in pathological conditions where the BBB is compromised, the contrast agent extravasates into the brain tissue, leading to signal enhancement on T1-weighted MR images. Dynamic contrast-enhanced MRI (DCE-MRI) is a quantitative technique used to measure the rate of this leakage.

Experimental Protocol: DCE-MRI for BBB Permeability in a Mouse Model

This protocol outlines the key steps for performing DCE-MRI to assess BBB permeability in a mouse model of neurological disease.

Materials:

  • Anesthetized mouse with a tail vein catheter

  • This compound (Dotarem®) solution (0.5 mmol/mL)

  • Saline solution

  • Small animal MRI scanner (e.g., 7T or higher for better resolution)

  • Physiological monitoring equipment (respiration, temperature)

Methodology:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Place a catheter in the tail vein for contrast agent administration.

    • Position the animal in the MRI scanner and ensure physiological parameters are stable.

  • Pre-contrast Imaging:

    • Acquire a series of T1-weighted images before the injection of this compound to establish a baseline signal intensity.

  • Contrast Agent Administration:

    • Administer a bolus of this compound via the tail vein catheter at a standard dose (e.g., 0.1 mmol/kg).[8] The injection should be followed by a saline flush to ensure complete delivery of the contrast agent.

  • Dynamic Post-contrast Imaging:

    • Immediately upon injection, begin acquiring a series of T1-weighted images over a period of time (e.g., 10-30 minutes). The temporal resolution of this dynamic scan is critical for accurately capturing the kinetics of contrast agent extravasation.

  • Data Analysis:

    • Register the dynamic images to correct for any motion artifacts.

    • Define regions of interest (ROIs) in the brain tissue being investigated.

    • Extract the signal intensity-time course data from the ROIs.

    • Convert the signal intensity data to contrast agent concentration using the relaxivity of this compound.

    • Apply a pharmacokinetic model (e.g., the Patlak model or the two-compartment exchange model) to the concentration-time data to calculate the volume transfer constant (Ktrans), which is a measure of BBB permeability.

Experimental Workflow for In Vivo BBB Permeability Assessment

G cluster_prep Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis anesthetize Anesthetize Mouse catheter Place Tail Vein Catheter anesthetize->catheter position Position in MRI Scanner catheter->position pre_contrast Acquire Pre-contrast T1-weighted Images position->pre_contrast inject Inject this compound (0.1 mmol/kg) pre_contrast->inject post_contrast Acquire Dynamic Post-contrast T1-weighted Images inject->post_contrast register Image Registration post_contrast->register roi Define Regions of Interest (ROIs) register->roi extract Extract Signal-Time Curves roi->extract model Apply Pharmacokinetic Model extract->model ktrans Calculate Ktrans (BBB Permeability) model->ktrans

Workflow for assessing blood-brain barrier permeability using DCE-MRI.

Impact on Cellular Signaling Pathways

Recent research has indicated that gadolinium, the active component of GBCAs, can influence intracellular signaling pathways, particularly in immune cells like macrophages. While this compound is a stable chelate, the potential for gadolinium retention and its downstream effects is an important consideration in cellular and molecular imaging research.

One of the key pathways affected is the PI3K/Akt/mTOR signaling cascade , which plays a central role in regulating cell growth, proliferation, survival, and metabolism. In macrophages, this pathway is also involved in modulating inflammatory responses and phagocytosis. Studies have shown that gadolinium can interfere with this pathway, potentially by competing with calcium ions (Ca²⁺) due to their similar ionic radii. This interference can lead to the dysregulation of mTOR complexes, mTORC1 and mTORC2, and their downstream effectors.

Furthermore, the mTOR pathway is interconnected with the regulation of the cytoskeleton through the RhoA GTPase . The activation of RhoA is crucial for processes like cell migration and phagocytosis. The interplay between mTOR and RhoA signaling can be influenced by gadolinium, thereby affecting macrophage function.

Signaling Pathway: Gadolinium's Putative Impact on the PI3K/Akt/mTOR/RhoA Axis in Macrophages

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates RhoA_GTP RhoA-GTP mTORC2->RhoA_GTP Activates mTORC1->RhoA_GTP Inhibits RhoA_GDP RhoA-GDP RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation Cytoskeleton Cytoskeletal Rearrangement RhoA_GTP->Cytoskeleton Regulates Gd Gadolinium (Gd³⁺) Gd->mTORC2 Potentially Dysregulates Gd->mTORC1 Potentially Dysregulates

References

An In-depth Technical Guide to the Synthesis and Purification of Gadoterate Meglumine for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Gadoterate (B1198928) Meglumine (B1676163), a macrocyclic, ionic gadolinium-based contrast agent used in magnetic resonance imaging (MRI). The following sections detail the chemical processes, experimental protocols, and quality control measures necessary for producing high-purity Gadoterate Meglumine for research applications.

Overview of the Synthesis Pathway

The synthesis of this compound involves a two-step process. The first step is the complexation of gadolinium(III) ions with the macrocyclic chelating agent, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This is followed by the formation of the meglumine salt. The overall reaction is robust, with high yields achievable under controlled conditions.

Synthesis_Pathway DOTA DOTA (Tetraxetan) Intermediate Gadoteric Acid (Gd-DOTA Complex) DOTA->Intermediate Complexation Gd2O3 Gadolinium Oxide (Gd₂O₃) Gd2O3->Intermediate Meglumine Meglumine FinalProduct This compound Meglumine->FinalProduct Intermediate->FinalProduct Salt Formation

Caption: General synthesis pathway of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on a sonochemical-assisted method, which has been shown to significantly reduce reaction times while maintaining high yields.

Materials:

  • 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)

  • Gadolinium(III) oxide (Gd₂O₃)

  • N-methyl-D-glucamine (Meglumine)

  • Water for Injection (WFI)

Equipment:

  • 50 mL beaker

  • Ultrasonic probe

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation of the DOTA-Meglumine Suspension: In a 50-mL beaker, suspend DOTA (0.101 g, 0.25 mmol) and meglumine (0.049 g, 0.25 mmol) in 15 mL of water.

  • Sonication: Sonicate the suspension using an ultrasonic probe for 3 minutes to facilitate dissolution and salt formation.

  • Addition of Gadolinium Oxide: To the sonicated mixture, add gadolinium(III) oxide (0.045 g, 0.125 mmol) suspended in 5 mL of water.

  • Complexation Reaction: Heat the reaction mixture to 80 ± 5°C and stir until the gadolinium oxide dissolves completely.[1] The pH of the reaction should be maintained at approximately 4 by the addition of meglumine. The reaction is typically complete within 2-4 hours.

  • pH Adjustment: Cool the solution to 25 ± 2°C.[1] Add meglumine to the solution and stir until a homogenous solution is obtained. Adjust the final pH of the solution to a range of 6.5 to 8.2 by adding DOTA or a suitable acidifying agent.[1]

Purification of this compound

Purification is critical to remove unreacted starting materials and any byproducts. A common and effective method is recrystallization.

Materials:

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Solvent Evaporation: Concentrate the crude this compound solution under reduced pressure using a rotary evaporator to a thick syrup.

  • Dissolution in Methanol: Dissolve the crude product in methanol at a weight ratio of 1:2 to 1:3 (crude product:methanol) by heating with stirring to 50-60°C until the solution is clear.

  • Precipitation with Acetone: Add acetone to the methanolic solution. The weight ratio of methanol to acetone should be 1:3.

  • Crystallization: Cool the mixture to 0-5°C and stir for 2 hours to induce crystallization.

  • Filtration and Washing: Filter the precipitated white crystals using a Buchner funnel. Wash the crystals with cold acetone.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Workflow and Logic

The overall process from starting materials to the final purified product follows a logical sequence of synthesis, purification, and quality control.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control s1 Mix DOTA and Meglumine in Water s2 Add Gadolinium Oxide s1->s2 s3 Heat and Stir (80°C, 2-4h, pH 4) s2->s3 s4 Cool and Adjust pH (6.5-8.2) s3->s4 p1 Recrystallization from Methanol/Acetone s4->p1 Crude Product p2 Isolation by Filtration p1->p2 p3 Vacuum Drying p2->p3 q1 HPLC for Purity p3->q1 Purified Product q2 ICP-MS for Gadolinium Content p3->q2 q3 Limit Test for Free Gd³⁺ p3->q3

Caption: Overall workflow for this compound synthesis and purification.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis and quality control of this compound.

ParameterValueReference
Synthesis
DOTA to Gd₂O₃ Molar Ratio2:1[2]
DOTA to Meglumine Molar Ratio (initial)1:1[2]
Reaction Temperature80 - 100 °C
Reaction Time2 - 4 hours
Final pH6.5 - 8.2[1]
Yield (Synthesis)85-98%[2]
Purification
Crude Product to Methanol Ratio (w/w)1:2 - 1:3
Methanol to Acetone Ratio (w/w)1:3
Crystallization Temperature0 - 5 °C
Quality Control
Purity (HPLC)> 99.5%
Free DOTA0.002% - 0.5%[1]
Free Gadolinium≤ 0.02%[1]

Quality Control

Ensuring the purity and safety of this compound is paramount. The following are key quality control tests.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product and to quantify any impurities.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection: UV detection at a low wavelength (e.g., 220 nm) is suitable for detecting the DOTA chelate.

  • Standard: A this compound USP reference standard should be used for comparison.

Gadolinium Content by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the accurate determination of the total gadolinium content in the final product. This ensures the correct stoichiometry of the complex.

Limit of Free Gadolinium

Due to the toxicity of free gadolinium ions, it is crucial to ensure their concentration in the final product is below the specified limit (≤ 0.02%).[1] This can be determined by a colorimetric method or by a validated chromatographic method.

Conclusion

The synthesis and purification of this compound for research use requires careful control of reaction parameters and rigorous purification and quality control. The protocols and data presented in this guide provide a solid foundation for researchers to produce high-purity this compound. Adherence to these methodologies will ensure the quality and reliability of the compound for subsequent research applications.

References

Methodological & Application

Application Notes and Protocols for Gadoterate Meglumine in Dynamic Contrast-Enhanced MRI (DCE-MRI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative information about tissue microvasculature, including perfusion and permeability. Gadoterate (B1198928) meglumine (B1676163) (marketed as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely used in clinical and preclinical DCE-MRI studies.[1][2] Its macrocyclic and ionic structure offers high thermodynamic and kinetic stability, contributing to a favorable safety profile.[3] These application notes provide detailed protocols for performing DCE-MRI using gadoterate meglumine, guidance on data analysis, and interpretation of key pharmacokinetic parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Agent Type Extracellular Gadolinium-Based Contrast Agent[2]
Structure Cyclic, Ionic[2]
Concentration 0.5 mmol/mL[2]
Recommended Dosage 0.1 mmol/kg body weight[2]
T1 Relaxivity (1.5 T) 3.4-3.8 L/mmol·s[2][4]
Excretion 100% Renally Excreted[2]

Physiological Basis of DCE-MRI with this compound

This compound is an extracellular contrast agent that, upon intravenous injection, distributes from the intravascular space to the extravascular-extracellular space (EES). The rate of this leakage is dependent on blood flow, vessel permeability, and surface area. In tissues with a disrupted blood-brain barrier or in tumors with leaky neovasculature, this compound accumulates in the EES, causing a shortening of the T1 relaxation time and a corresponding increase in signal intensity on T1-weighted MR images.[1][5] By acquiring a series of rapid T1-weighted images before, during, and after the contrast injection, the dynamic change in signal intensity can be measured and fitted to a pharmacokinetic model to derive quantitative parameters.

The following diagram illustrates the physiological principle of DCE-MRI with an extracellular contrast agent like this compound.

Physiological Principle of DCE-MRI cluster_0 Vascular Compartment cluster_1 Tissue Compartment A Gadoterate Meglumine (in blood vessel) B Extravascular Extracellular Space (EES) A->B Ktrans (Influx) B->A kep (Efflux) C Intracellular Space

Caption: Exchange of this compound between compartments.

Experimental Protocols

Detailed methodologies for performing DCE-MRI with this compound are provided below for both preclinical and clinical research settings.

Preclinical DCE-MRI Protocol for Tumor Models (e.g., Xenografts)

This protocol is designed for assessing tumor microvasculature in small animal models.

1. Animal Preparation:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Place a catheter in the tail vein for contrast agent administration.

  • Monitor the animal's physiological status (respiration, temperature) throughout the experiment.

2. MRI Acquisition:

  • Scanner: 3.0T or higher field strength MRI scanner.

  • Coil: Use a dedicated small animal coil.

  • Pre-contrast Imaging:

    • Acquire T2-weighted anatomical images to localize the tumor.

    • Acquire a pre-contrast T1-weighted scan with the same sequence parameters as the dynamic scan to establish a baseline.

  • Dynamic Contrast-Enhanced Imaging:

    • Sequence: Use a T1-weighted fast spoiled gradient-echo (FSPGR) or similar sequence.

    • Temporal Resolution: Aim for a high temporal resolution (e.g., 3.5-4.6 seconds per dynamic scan).[6]

    • Contrast Administration:

      • Inject a bolus of this compound (0.1 mmol/kg) through the tail vein catheter.

      • Follow immediately with a saline flush (e.g., 20 mL).[3]

    • Dynamic Scan: Begin the dynamic T1-weighted acquisition just before the contrast injection and continue for a duration of at least 5-10 minutes to capture the wash-in and wash-out phases.

3. Post-Processing and Data Analysis:

  • Perform motion correction on the dynamic image series.

  • Define regions of interest (ROIs) in the tumor tissue and a major artery (e.g., carotid artery) to obtain the arterial input function (AIF).

  • Convert the signal intensity-time curves to gadolinium concentration-time curves.

  • Fit the concentration-time data to the Tofts pharmacokinetic model to calculate Ktrans, ve, and kep.[4][6]

Clinical DCE-MRI Protocol for Breast Imaging

This protocol is based on established methods for breast cancer detection and characterization.

1. Patient Preparation:

  • Obtain informed consent from the patient.

  • Screen the patient for any contraindications to gadolinium-based contrast agents.

  • Place an intravenous catheter, preferably in an antecubital vein.

2. MRI Acquisition:

  • Scanner: 1.5T or 3.0T clinical MRI scanner.

  • Coil: Use a dedicated breast coil with the patient in the prone position.

  • Pre-contrast Imaging:

    • Acquire standard anatomical breast MRI sequences (e.g., T2-weighted, fat-suppressed T2-weighted).

    • Acquire a pre-contrast T1-weighted fat-suppressed sequence.

  • Dynamic Contrast-Enhanced Imaging:

    • Sequence: Utilize a 3D T1-weighted gradient-echo sequence (e.g., VIBRANT, THRIVE).

    • Temporal Resolution:

      • Standard Protocol: 60-120 seconds per dynamic scan.

      • Ultrafast Protocol: 3.5-4.6 seconds per dynamic scan for the first minute, followed by high spatial resolution scans.[3][6]

    • Contrast Administration:

      • Administer a standard dose of this compound (0.1 mmol/kg) intravenously.[3]

      • Use a power injector at a rate of 2.0-2.5 mL/s, followed by a 20 mL saline flush.[3]

    • Dynamic Scan: Acquire one pre-contrast dynamic scan followed by multiple post-contrast dynamic scans for at least 5-8 minutes.

3. Post-Processing and Data Analysis:

  • Generate subtraction images (post-contrast minus pre-contrast).

  • Perform semi-quantitative analysis (e.g., initial enhancement, peak enhancement, washout rate) and/or quantitative analysis using pharmacokinetic modeling.

  • For quantitative analysis, define ROIs in the lesion and an artery (e.g., descending thoracic aorta) for the AIF.[4]

  • Apply the Tofts model or extended Tofts model to derive Ktrans, ve, and kep.

Quantitative Data Analysis and Interpretation

The Tofts model is a widely used pharmacokinetic model for analyzing DCE-MRI data obtained with extracellular contrast agents like this compound.[4][6]

Key Pharmacokinetic Parameters
ParameterDescriptionClinical/Research Significance
Ktrans (transfer constant) The volume transfer constant between the blood plasma and the extravascular extracellular space (EES), measured in min-1. It reflects both blood flow and endothelial permeability.Often elevated in tumors due to leaky neovasculature. Can be used to assess tumor aggressiveness and response to anti-angiogenic therapies.[1]
ve (extravascular extracellular volume fraction) The fractional volume of the extravascular extracellular space per unit volume of tissue. It is a dimensionless parameter.Provides information about the tissue composition and cellularity.
kep (rate constant) The rate constant for the transfer of contrast agent from the EES back to the blood plasma, calculated as Ktrans/ve, and measured in min-1.Reflects the washout of the contrast agent from the tissue.
vp (plasma volume fraction) The fractional volume of blood plasma per unit volume of tissue.An indicator of the vascularity of the tissue.
Comparative Quantitative Data

The following table summarizes representative quantitative DCE-MRI parameters obtained with this compound in breast cancer studies.

Study FocusLesion TypeKtrans (min-1)veReference
Ultrafast DCE-MRIMalignant Breast LesionsMean values showed excellent discriminating performance for cancer detection (AUC = 0.938)-[3]
Comparison with Gadobutrol (B1674391)Malignant Breast LesionsShowed high sensitivity for select kinetic parameters-[4]

Visualizations

The following diagrams illustrate the experimental workflow for a typical DCE-MRI study and the logical relationship of the key components in the data analysis pipeline.

DCE-MRI Experimental Workflow A Patient/Animal Preparation B IV Catheter Placement A->B C Positioning in MRI Scanner B->C D Pre-contrast MRI Scans (Anatomical & T1-baseline) C->D E This compound Injection (0.1 mmol/kg) D->E F Dynamic T1-weighted MRI Acquisition E->F G Post-processing (Motion Correction) F->G H Data Analysis G->H

Caption: A typical experimental workflow for a DCE-MRI study.

DCE-MRI Data Analysis Pipeline cluster_0 Image Acquisition cluster_1 Image Processing cluster_2 Signal Conversion & Modeling cluster_3 Quantitative Outputs A Dynamic T1-weighted Image Series B Motion Correction A->B C ROI Definition (Tissue & AIF) B->C D Signal Intensity to Concentration Conversion C->D E Pharmacokinetic Modeling (e.g., Tofts Model) D->E F Parametric Maps (Ktrans, ve, kep) E->F G Statistical Analysis F->G

Caption: The logical flow of the DCE-MRI data analysis pipeline.

Conclusion

This compound is a well-established and safe contrast agent for DCE-MRI studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this technique for quantitative assessment of tissue microvasculature. Adherence to standardized protocols and rigorous data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Perfusion Imaging using Gadoterate Meglumine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting perfusion imaging studies in animal models using the gadolinium-based contrast agent, Gadoterate Meglumine (B1676163) (Dotarem®). The following sections detail the principles of common perfusion magnetic resonance imaging (MRI) techniques, step-by-step experimental protocols, and expected quantitative outcomes.

Introduction to Perfusion Imaging with Gadoterate Meglumine

Perfusion imaging non-invasively assesses blood flow and microvascular characteristics within tissues. In preclinical research, these techniques are invaluable for studying a wide range of biological processes and diseases, including oncology, neurology, and cardiology. This compound is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) with a high stability profile, making it a suitable choice for these studies.[1] Its primary effect is to shorten the T1 relaxation time of surrounding water protons, leading to signal enhancement in T1-weighted MR images.[2][3] This property is leveraged in Dynamic Contrast-Enhanced (DCE) MRI and Dynamic Susceptibility Contrast (DSC) MRI to quantify perfusion and permeability parameters.

Key Perfusion Imaging Techniques

Three primary MRI techniques are utilized for perfusion imaging in animal models:

  • Dynamic Contrast-Enhanced (DCE) MRI: This technique involves the rapid acquisition of T1-weighted images before, during, and after the intravenous administration of a contrast agent like this compound.[3][4] The subsequent signal enhancement over time is analyzed to derive quantitative parameters related to tissue perfusion, vessel permeability, and the volume of the extracellular extravascular space (EES).[5][6]

  • Dynamic Susceptibility Contrast (DSC) MRI: DSC-MRI tracks the first pass of a concentrated bolus of a gadolinium-based contrast agent through the vasculature.[3] The contrast agent induces a transient decrease in the T2* signal due to magnetic susceptibility effects.[3] Analysis of this signal drop provides information about cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT).[7]

  • Arterial Spin Labeling (ASL): ASL is a non-invasive perfusion technique that does not require an exogenous contrast agent.[3] It uses radiofrequency pulses to magnetically label arterial blood water as an endogenous tracer. The signal difference between images acquired with and without this labeling is proportional to cerebral blood flow. While ASL does not directly use this compound, it is often used in conjunction with contrast-enhanced methods to provide complementary perfusion information without the confounding factor of contrast agent extravasation.

Data Presentation: Quantitative Perfusion Parameters

The following tables summarize key quantitative parameters that can be derived from perfusion imaging studies using this compound in various animal models. These values are indicative and can vary based on the specific animal model, disease state, and imaging protocol.

Table 1: Quantitative Parameters from DCE-MRI with this compound

ParameterDescriptionTypical Values in Animal Models (e.g., Rodent Tumors)Key References
Ktrans (min-1)Volume transfer constant between blood plasma and the extravascular extracellular space (EES). Reflects both blood flow and vessel permeability.0.1 - 0.5[5][8]
ve (fractional volume)Fractional volume of the EES.0.1 - 0.4[5][8]
vp (fractional volume)Fractional volume of blood plasma.0.01 - 0.1[5]
kep (min-1)Rate constant for transfer from the EES back to the blood plasma (kep = Ktrans/ve).0.5 - 2.0[5]
Initial Area Under the Curve (iAUC) A semi-quantitative parameter reflecting the initial uptake of the contrast agent.Varies with acquisition time and injection protocol.[8]

Table 2: Quantitative Parameters from DSC-MRI with this compound

ParameterDescriptionTypical Values in Animal Models (e.g., Rodent Brain)Key References
Cerebral Blood Volume (CBV) (mL/100g)The total volume of blood in a given mass of brain tissue.2 - 5[7]
Cerebral Blood Flow (CBF) (mL/100g/min)The rate of blood delivery to a specific region of the brain.50 - 150[7]
Mean Transit Time (MTT) (seconds)The average time it takes for blood to traverse the capillary network.1 - 4[7]

Experimental Protocols

Protocol 1: Dynamic Contrast-Enhanced (DCE) MRI in a Rodent Tumor Model

This protocol is adapted from methodologies used in preclinical cancer research.[4][5]

1. Animal Preparation:

  • Anesthetize the animal (e.g., isoflurane (B1672236) 1-2% in oxygen).
  • Place a catheter in the tail vein or jugular vein for contrast agent administration.
  • Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.
  • Monitor respiration and maintain body temperature throughout the experiment.

2. MRI Acquisition:

  • Pre-contrast T1 mapping: Acquire a series of T1-weighted images with varying flip angles or inversion times to calculate a baseline T1 map of the tissue.
  • Dynamic T1-weighted imaging:
  • Use a fast T1-weighted gradient echo sequence.
  • Acquire a series of baseline images (typically 1-2 minutes).
  • Administer a bolus of this compound (0.1 mmol/kg) intravenously, followed by a saline flush. The recommended dosage for this compound is 0.1 mmol/kg.[1]
  • Continue acquiring dynamic images for 10-20 minutes to capture the full kinetic curve.

3. Data Analysis:

  • Correct for motion artifacts.
  • Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map and the known relaxivity of this compound. The T1 relaxivity of this compound in plasma at 1.5 T is approximately 3.4-3.8 L/mmol·s.[1]
  • Fit the concentration-time curves to a pharmacokinetic model (e.g., Tofts model, Extended Tofts model) to derive Ktrans, ve, vp, and kep.[5][6]

Protocol 2: Dynamic Susceptibility Contrast (DSC) MRI in a Rodent Brain Model

This protocol is based on studies investigating cerebral perfusion.[7]

1. Animal Preparation:

  • Follow the same animal preparation steps as in the DCE-MRI protocol.

2. MRI Acquisition:

  • Pre-contrast imaging: Acquire anatomical reference images (e.g., T2-weighted).
  • Dynamic T2-weighted imaging:*
  • Use a fast echo-planar imaging (EPI) or gradient-echo sequence sensitive to T2* effects.
  • Acquire a series of baseline images.
  • Administer a compact bolus of this compound (0.1 mmol/kg) intravenously, followed by a rapid saline flush.
  • Acquire dynamic images at a high temporal resolution (e.g., every 1-2 seconds) for approximately 1-2 minutes to capture the first pass of the contrast agent.

3. Data Analysis:

  • Correct for motion artifacts.
  • Convert the signal intensity-time curves to changes in the transverse relaxation rate (ΔR2*).
  • Numerically integrate the ΔR2* curve to calculate relative CBV.
  • Deconvolve the tissue concentration curve with an arterial input function (AIF), typically measured from a major artery in the imaging field of view, to calculate relative CBF and MTT.

Visualizations

Signaling Pathways and Workflows

DCE_MRI_Principle cluster_0 Vascular Space (Blood Plasma) cluster_1 Extravascular Extracellular Space (EES) cluster_2 Intracellular Space Gadoterate_Plasma This compound Gadoterate_EES This compound Gadoterate_Plasma->Gadoterate_EES Ktrans (Perfusion & Permeability) Gadoterate_EES->Gadoterate_Plasma kep (Washout) Cell Cell

Caption: Principle of DCE-MRI with this compound.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Positioning Animal Positioning in MRI Animal_Prep->Positioning Pre_Contrast Pre-contrast Imaging (e.g., T1 mapping) Positioning->Pre_Contrast Injection IV Injection of This compound Pre_Contrast->Injection Dynamic_Scan Dynamic Imaging (T1w or T2*w) Injection->Dynamic_Scan Data_Processing Image Processing (Motion Correction) Dynamic_Scan->Data_Processing Analysis Quantitative Analysis (Pharmacokinetic Modeling) Data_Processing->Analysis Results Perfusion & Permeability Maps (Ktrans, CBV, etc.) Analysis->Results

Caption: General experimental workflow for perfusion MRI.

DSC_MRI_Analysis_Flow Signal_Curve Signal Intensity vs. Time Curve Delta_R2 Convert to ΔR2* Curve Signal_Curve->Delta_R2 CBV Calculate Relative CBV (Integration of ΔR2* curve) Delta_R2->CBV Deconvolution Deconvolution with AIF Delta_R2->Deconvolution AIF Define Arterial Input Function (AIF) AIF->Deconvolution CBF_MTT Calculate Relative CBF & MTT Deconvolution->CBF_MTT

Caption: Data analysis workflow for DSC-MRI.

References

Application Notes and Protocols for Blood-Brain Barrier Permeability Assessment Using Gadoterate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Disruption of the BBB is a key feature in a variety of neurological diseases, including neuroinflammatory disorders, stroke, and brain tumors.[1][2] The ability to quantitatively assess BBB permeability is crucial for understanding disease pathogenesis, developing novel therapeutics, and monitoring treatment response.

Gadoterate (B1198928) meglumine (B1676163) (marketed as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI).[3] It is a macrocyclic, ionic GBCA, a structure that confers high stability and a favorable safety profile.[4][5] Gadoterate meglumine does not cross the intact BBB.[6][7] However, in instances of BBB disruption, it extravasates from the vasculature into the brain parenchyma, leading to a detectable signal enhancement on T1-weighted MRI images.[4][7] This property makes it an excellent tool for the dynamic, non-invasive assessment of BBB permeability using a technique called Dynamic Contrast-Enhanced MRI (DCE-MRI).[1][4]

DCE-MRI involves the rapid acquisition of T1-weighted images before, during, and after the intravenous administration of a contrast agent like this compound.[4] The resulting signal intensity changes over time are then analyzed using pharmacokinetic models to quantify the rate of contrast agent leakage across the BBB, providing a quantitative measure of its permeability.[1]

Principle of the Method

The fundamental principle behind using this compound for BBB permeability assessment lies in its paramagnetic properties. The gadolinium ion (Gd³⁺) in the molecule alters the relaxation times of water protons in its vicinity, primarily shortening the T1 relaxation time.[4] This T1 shortening leads to an increased signal intensity on T1-weighted MR images in tissues where the agent accumulates.

In a healthy brain with an intact BBB, this compound remains within the intravascular space and is rapidly cleared by the kidneys.[4][6] Consequently, there is minimal signal enhancement in the brain parenchyma. However, when the BBB is compromised, this compound leaks into the extravascular extracellular space (EES) of the brain tissue. This leakage is detected as a progressive increase in signal intensity on the dynamically acquired T1-weighted images.

By analyzing the temporal changes in signal intensity, pharmacokinetic models can be applied to estimate key parameters that reflect BBB permeability. The most commonly used parameter is the volume transfer constant, Ktrans, which reflects the flux of the contrast agent from the plasma into the EES.[1]

Product Information and Properties

This compound is a well-characterized GBCA with properties that make it suitable for BBB permeability studies.

PropertyValueReferences
Chemical Structure Macrocyclic, ionic[3][4]
Concentration 0.5 mmol/mL[3]
Recommended Dosage 0.1 mmol/kg body weight[3][8]
T1 Relaxivity (1.5 T) 3.4 - 3.8 L/mmol·s[3]
Elimination 100% renal excretion[3]
Elimination Half-life Approximately 1.4 - 2.0 hours in patients with normal renal function[6]

Safety Profile

This compound has an excellent safety profile, demonstrated over 35 years of clinical use and more than 170 million administrations.[5] The incidence of adverse reactions is low, with the most common being nausea and urticaria.[5][9] Due to its macrocyclic structure, the risk of nephrogenic systemic fibrosis (NSF) is considered very low, and no unconfounded cases have been associated with its use.[5][9]

Experimental Protocols

Preclinical Protocol: In Vivo Assessment in Rodent Models

This protocol outlines a general procedure for assessing BBB permeability in rats using DCE-MRI with this compound.

1. Animal Preparation:

  • Anesthetize the rat (e.g., with 1.5% isoflurane (B1672236) in oxygen) and maintain its body temperature at 37±1°C using a water-circulating blanket.[10]

  • Place the animal in a stereotactic frame to minimize motion artifacts.[10]

  • Insert a catheter into a tail vein for intravenous administration of the contrast agent.[10]

2. MRI Acquisition:

  • Position the animal in the MRI scanner (e.g., a 9.4 T scanner).[10]

  • Pre-contrast Imaging:

    • Acquire anatomical reference scans (e.g., T2-weighted images).

    • Acquire pre-contrast T1 maps using a variable flip angle method to determine the baseline T1 relaxation time (T10).[11]

  • Dynamic Contrast-Enhanced (DCE) MRI:

    • Use a three-dimensional spoiled gradient-recalled echo (3D-SPGR) sequence.[10]

    • Example Parameters: Repetition Time (TR) = 14 ms (B15284909), Echo Time (TE) = 2.2/4.6 ms (dual-echo for T2* correction), Flip Angle (FA) = 12°, Field of View (FOV) = 20mm x 25mm x 8mm, acquisition matrix = 64 x 128 x 8, temporal resolution = 5.37 s/frame.[10]

    • Begin the dynamic scan and, after a baseline period (e.g., 1 minute), inject a bolus of this compound (0.1 mmol/kg) through the tail vein catheter, followed by a saline flush.[10]

    • Continue acquiring dynamic scans for a total duration of approximately 10-15 minutes.[10]

3. Data Analysis:

  • Perform motion correction on the dynamic image series.

  • Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map and the known relaxivity of this compound.

  • Define regions of interest (ROIs) in the brain tissue to be analyzed.

  • Apply a pharmacokinetic model (e.g., the Patlak model for low permeability or the extended Tofts model for higher permeability) to the concentration-time curves to estimate Ktrans.[10]

Clinical Protocol: Human Studies

This protocol provides a general framework for assessing BBB permeability in human subjects.

1. Subject Preparation:

  • Obtain informed consent from the participant.

  • Screen for contraindications to MRI and gadolinium-based contrast agents (e.g., severe renal impairment, history of allergic reactions).

  • Insert an intravenous catheter into an antecubital vein for contrast administration.

2. MRI Acquisition:

  • Position the subject comfortably in the MRI scanner (e.g., a 3T scanner).

  • Pre-contrast Imaging:

    • Acquire standard anatomical brain images (e.g., T1-weighted, T2-weighted, FLAIR).

    • Acquire a pre-contrast T1 map using a variable flip angle approach.[11]

  • Dynamic Contrast-Enhanced (DCE) MRI:

    • Employ a 3D T1-weighted gradient echo sequence.

    • Example Parameters: Repetition Time (TR) / Echo Time (TE) = 3.92/1.74 ms, Flip Angle (FA) = 10°, voxel resolution = 1.0 x 1.0 x 2.0 mm³.[11]

    • Initiate the dynamic scan and, after a baseline acquisition period, administer an intravenous bolus of this compound (0.1 mmol/kg) at a rate of approximately 2 mL/second, followed by a saline flush.[3][11]

    • Continue the dynamic acquisition for a total of 15-25 minutes.[3][11]

3. Data Analysis:

  • Co-register all dynamic images to a reference image to correct for motion.

  • Convert the signal intensity-time data to contrast agent concentration-time curves for each voxel.

  • Identify an arterial input function (AIF) by selecting a region of interest in a major cerebral artery (e.g., the middle cerebral artery).

  • Perform pharmacokinetic modeling on a voxel-by-voxel basis using a suitable model (e.g., Patlak model for subtle leakage) to generate parametric maps of Ktrans.

  • Segment the brain into different tissue types (e.g., gray matter, white matter) to obtain region-specific permeability values.

Data Presentation

Quantitative data derived from DCE-MRI studies using this compound can be summarized for comparison.

Table 1: Pharmacokinetic Parameters in Different Brain Tissues (Illustrative Values)

Brain RegionKtrans (x 10⁻³ min⁻¹)ve (fractional volume)References
Normal White Matter0.1 - 0.50.1 - 0.2[10]
Normal Gray Matter0.5 - 2.00.2 - 0.3[10]
Active MS Lesion5.0 - 50.00.3 - 0.6[5]
Glioblastoma> 50.00.4 - 0.8[10]

Note: These values are illustrative and can vary depending on the specific pathology, patient population, and data analysis methodology.

Visualizations

Mechanism of BBB Permeability Assessment

G cluster_0 Intravascular Space (Blood) cluster_1 Brain Parenchyma (Extravascular Space) Gadoterate This compound BBB Blood-Brain Barrier Gadoterate->BBB Intact BBB: No Passage Leakage Extravasated Gadoterate T1_shortening T1 Relaxation Shortening Leakage->T1_shortening Causes BBB->Leakage Disrupted BBB: Passage (Ktrans) Signal_Enhancement Signal Enhancement on T1w MRI T1_shortening->Signal_Enhancement Leads to

Caption: Mechanism of this compound in detecting BBB disruption.

Experimental Workflow for BBB Permeability Assessment

G start Subject Preparation (e.g., IV line) pre_mri Pre-contrast MRI (Anatomical & T1 map) start->pre_mri dce_mri Dynamic Contrast-Enhanced MRI (T1-weighted sequence) pre_mri->dce_mri injection IV Bolus Injection (0.1 mmol/kg this compound) dce_mri->injection During Acquisition post_processing Image Post-Processing (Motion Correction, Registration) dce_mri->post_processing analysis Pharmacokinetic Analysis (e.g., Patlak, Tofts Model) post_processing->analysis results Quantitative Permeability Maps (Ktrans, ve) analysis->results

Caption: Experimental workflow for DCE-MRI based BBB permeability assessment.

Data Analysis Pipeline

G cluster_0 Data Conversion cluster_1 Pharmacokinetic Modeling cluster_2 Output raw_data Raw DCE-MRI Data (Time series of T1w images) signal_to_conc Signal Intensity to Contrast Agent Concentration raw_data->signal_to_conc t1_map Pre-contrast T1 Map t1_map->signal_to_conc aif Arterial Input Function (AIF) (from major artery) model_fitting Voxel-wise Model Fitting (e.g., Tofts, Patlak) aif->model_fitting signal_to_conc->model_fitting ktrans_map Ktrans Map model_fitting->ktrans_map ve_map ve Map model_fitting->ve_map

Caption: Data analysis pipeline for quantifying BBB permeability from DCE-MRI.

References

Application Notes and Protocols for High-Resolution T1 Mapping with Gadoterate Meglumine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-resolution T1 mapping in preclinical research using Gadoterate Meglumine (B1676163) (Dotarem®). T1 mapping is a quantitative magnetic resonance imaging (MRI) technique that measures the spin-lattice relaxation time (T1) of tissues. The administration of a gadolinium-based contrast agent like Gadoterate Meglumine shortens the T1 relaxation time, providing valuable insights into tissue perfusion, vascular permeability, and the extent of the extracellular space.[1] This makes it a powerful tool in various preclinical research areas, including oncology, cardiology, and neuroscience.

This compound is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) characterized by high stability, which minimizes the risk of gadolinium release in the body.[1][2] It is excreted via the kidneys.[3] Its primary effect is to shorten the T1 relaxation time of water protons in its vicinity, leading to an increased signal intensity on T1-weighted MR images.[1]

Core Applications in Preclinical Research

High-resolution T1 mapping with this compound is instrumental in a variety of preclinical applications:

  • Oncology: To assess tumor vascularity, response to anti-angiogenic therapies, and to differentiate between tumor tissue and surrounding healthy tissue.[4] Quantitative T1 mapping can provide a more objective measure of contrast agent retention within a tumor compared to standard T1-weighted imaging.[5]

  • Cardiology: To quantify myocardial fibrosis and edema, often through the calculation of the extracellular volume fraction (ECV).[6][7][8] This is crucial for studying cardiac remodeling in models of myocardial infarction, heart failure, and cardiomyopathies.[6][9]

  • Neuroscience: To evaluate the integrity of the blood-brain barrier (BBB) in models of neurological diseases such as stroke, multiple sclerosis, and brain tumors.[10][11]

Quantitative Data Summary

The following tables summarize quantitative T1 relaxivity and typical dosage for this compound in preclinical studies, as well as reported native and post-contrast T1 values and calculated ECV in various tissues.

Table 1: Properties of this compound

PropertyValueNotes
T1 Relaxivity (1.5 T) 3.4 - 3.8 L/mmol·sIn plasma/blood.[3]
T1 Relaxivity (3.0 T) ~3.5 L/mmol·sIn human whole blood.[12]
T1 Relaxivity (7.0 T) Lower than at 1.5T and 3TGeneral trend for GBCAs.
Standard Dosage 0.1 - 0.2 mmol/kgIntravenous administration.[3][13]
Concentration 0.5 mmol/mLStandard formulation.[3]

Table 2: Example T1 and ECV Values in Preclinical and Clinical Research

Tissue/ConditionMagnetic FieldNative T1 (ms)Post-Contrast T1 (ms)ECV (%)Reference
Normal Myocardium (Human) 1.5 T991.5 ± 87-28.7 ± 2.9[6]
Normal Myocardium (Human) 3.0 T1132.5 ± 138--[6]
Myocardial Infarction (Human) 1.5 T--41.2[6]
Normal Myocardium (Human) 1.5 T964.6 ± 35.3-25.4 ± 2.5[7]
Chronic Myocardial Infarction (Human) 1.5 T--68.5 ± 8.6[7]
Non-ischemic DCM (Human) 1.5 T--38.1 ± 1.9[7]
Cardiac Amyloidosis (Human) 1.5 T--46 ± 12[7]
Rabbit Hepatic VX2 Tumor (Margin) -~1000-1200--[14]
Rabbit Hepatic VX2 Tumor (Center) -~1200-1400--[14]

Note: Preclinical T1 values can vary significantly based on the animal model, specific tissue, and MRI system used. The human data is provided for comparative context.

Experimental Protocols and Methodologies

Accurate T1 mapping requires careful planning and execution of the imaging protocol. The choice of the T1 mapping sequence is critical and often depends on the available hardware, the species being imaged, and the specific research question.

Common T1 Mapping Sequences

Several pulse sequences can be used for T1 mapping. The most common in preclinical research include:

  • Look-Locker (LL) and Modified Look-Locker Inversion Recovery (MOLLI): These are widely used sequences, especially in cardiac imaging.[9][15][16] MOLLI acquires a series of images at different inversion times after a single inversion pulse to map the T1 recovery curve.[16] Challenges in preclinical settings, particularly in rodents, include the high heart rates, which necessitate modifications to the sequence timing.[17]

  • Saturation Recovery Single-Shot Acquisition (SASHA): This method uses a saturation pulse instead of an inversion pulse and is generally less sensitive to heart rate variations and flip angle inaccuracies.[18][19]

  • Inversion Recovery Spin Echo (IR-SE): This is considered the gold standard for T1 measurement due to its accuracy but is often too slow for in vivo preclinical applications. It is more commonly used for phantom validation.[20]

Protocol 1: Cardiac T1 Mapping and ECV Quantification in a Murine Model of Myocardial Infarction

This protocol outlines the steps for assessing myocardial fibrosis via T1 mapping and ECV calculation in a mouse model.

1. Animal Preparation:

  • Anesthetize the mouse using isoflurane (B1672236) (1.5-2% in oxygen).
  • Place the animal in a prone position on a dedicated animal bed.
  • Monitor vital signs, including respiration and body temperature, throughout the experiment. Maintain body temperature at 37°C.
  • Insert a tail-vein catheter for the administration of this compound.

2. MRI Setup:

  • Use a high-field preclinical MRI scanner (e.g., 7T or 9.4T) equipped with a dedicated cardiac coil for mice.[5]
  • Perform initial scout scans to locate the heart and plan the imaging slices. Acquire images in the short-axis view covering the left ventricle from base to apex.

3. Pre-Contrast (Native) T1 Mapping:

  • Acquire native T1 maps using an ECG-gated and respiratory-gated MOLLI or SASHA sequence.
  • Example MOLLI parameters (to be optimized for the specific system): Repetition Time (TR)/Echo Time (TE) = 2.5/1.25 ms, Flip Angle = 35°, slice thickness = 1 mm, in-plane resolution = 200x200 µm. A multi-shot approach may be necessary to achieve sufficient resolution at high heart rates.[17]

4. Contrast Administration:

  • Administer a bolus of this compound (0.1 mmol/kg) intravenously via the tail-vein catheter.[3] Flush the catheter with saline to ensure complete delivery.

5. Post-Contrast T1 Mapping:

  • Acquire post-contrast T1 maps at a fixed time point after contrast injection, typically 15-20 minutes, to allow for the contrast agent to reach a steady state in the extracellular space.
  • Use the same imaging parameters and slice prescriptions as the pre-contrast T1 maps to ensure accurate co-registration.

6. Data Analysis:

  • Perform motion correction and co-registration of pre- and post-contrast T1 maps.[8][21]
  • Manually or semi-automatically draw regions of interest (ROIs) in the myocardium and the left ventricular blood pool on the T1 maps.
  • Calculate the Extracellular Volume Fraction (ECV) on a pixel-by-pixel basis using the following formula: ECV = (1 - Hematocrit) * (ΔR1_myocardium / ΔR1_blood) where ΔR1 = (1/T1_post-contrast) - (1/T1_pre-contrast).
  • A blood sample is required to determine the hematocrit.

Protocol 2: Assessing Blood-Brain Barrier Permeability in a Rat Model of Glioblastoma

This protocol describes the use of dynamic contrast-enhanced (DCE) MRI with T1 mapping to quantify BBB leakage in a rodent brain tumor model.

1. Animal Preparation:

  • Anesthetize the rat with isoflurane and secure its head in a stereotactic frame compatible with the MRI system.
  • Monitor and maintain the animal's physiological parameters.
  • Place a tail-vein catheter for contrast agent injection.

2. MRI Setup:

  • Use a high-field preclinical MRI scanner with a dedicated rodent head coil.
  • Acquire anatomical T2-weighted images to identify the tumor location.

3. Dynamic T1 Mapping:

  • Position a slice through the center of the tumor.
  • Use a rapid T1 mapping sequence (e.g., variable flip angle or Look-Locker).
  • Begin acquiring a series of T1 maps before the contrast injection to establish a stable baseline.
  • Administer a bolus of this compound (0.1 mmol/kg) intravenously.
  • Continue acquiring T1 maps dynamically for 30-60 minutes to capture the influx and washout of the contrast agent.[5]

4. Data Analysis:

  • Co-register the dynamic T1 maps.
  • Draw ROIs in the tumor tissue, contralateral healthy brain tissue, and a major blood vessel (e.g., sagittal sinus) to serve as an arterial input function.
  • Convert the T1 values in each voxel at each time point to gadolinium concentration using the formula: [Gd] = (R1_post - R1_pre) / r1 where R1 = 1/T1 and r1 is the T1 relaxivity of this compound at the given field strength.
  • Apply a pharmacokinetic model (e.g., the Patlak model) to the dynamic concentration data to calculate parameters such as Ktrans (volume transfer coefficient), which reflects vessel permeability.[22]

Visualizations

The following diagrams illustrate key concepts and workflows related to T1 mapping with this compound.

Caption: Principle of Inversion Recovery T1 Mapping.

ECV_Workflow cluster_pre Pre-Contrast cluster_post Post-Contrast cluster_calc Calculation T1_pre Native T1 Map (Myocardium & Blood) Delta_R1 Calculate ΔR1 (1/T1post - 1/T1pre) T1_pre->Delta_R1 Hct Blood Sample (Hematocrit) ECV_Map ECV Map Hct->ECV_Map Contrast This compound (0.1 mmol/kg) T1_post Post-Contrast T1 Map (15-20 min) Contrast->T1_post T1_post->Delta_R1 Delta_R1->ECV_Map (1-Hct) * (ΔR1myo / ΔR1blood)

Caption: Workflow for Extracellular Volume (ECV) Fraction Mapping.

DCE_Analysis_Pathway Start Start Dynamic_T1 Acquire Dynamic T1 Maps (Pre- and Post-Contrast) Start->Dynamic_T1 Convert_to_Conc Convert T1 to [Gd] using T1 Relaxivity Dynamic_T1->Convert_to_Conc Pharmacokinetic_Model Apply Pharmacokinetic Model (e.g., Patlak) Convert_to_Conc->Pharmacokinetic_Model AIF Define Arterial Input Function (AIF) from blood vessel ROI AIF->Pharmacokinetic_Model Parametric_Maps Generate Parametric Maps (Ktrans, Vp, etc.) Pharmacokinetic_Model->Parametric_Maps End End Parametric_Maps->End

Caption: Dynamic Contrast-Enhanced (DCE) MRI Analysis Pathway.

References

Application Notes and Protocols for Abbreviated MRI with Gadoterate Meglumine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) methodologies are pivotal in modern research and drug development, enabling the rapid assessment of numerous candidates. In the realm of in vivo imaging, Magnetic Resonance Imaging (MRI) offers exceptional soft-tissue contrast and functional information. However, conventional MRI protocols are often lengthy, limiting their application in time-sensitive screening environments. Abbreviated MRI (aMRI) protocols have emerged as a solution, significantly reducing acquisition time while maintaining high diagnostic accuracy.[1][2][3][4]

Gadoterate (B1198928) meglumine (B1676163) (Dotarem®), a gadolinium-based contrast agent (GBCA), is frequently utilized in these protocols to enhance the visualization of vasculature and tissue perfusion.[1][5] This document provides detailed application notes and experimental protocols for implementing abbreviated MRI with Gadoterate Meglumine for high-throughput screening across various research applications, including oncology and neurology.

This compound: A Profile

This compound is a macrocyclic, ionic GBCA. Its high kinetic and thermodynamic stability minimizes the release of free gadolinium ions in the body, contributing to its favorable safety profile.[5]

Key Properties of this compound:

PropertyValue
Structure Macrocyclic, Ionic
Standard Dosage 0.1 mmol/kg body weight (0.2 mL/kg)[6]
Administration Intravenous bolus injection
Excretion Primarily renal[6]

Safety Profile:

This compound is considered a safe and well-tolerated contrast agent. Large-scale studies have demonstrated a low incidence of adverse events.[7][8]

Adverse Event ProfileIncidence
Overall Adverse Reactions (Pharmacovigilance) 8 cases per 100,000 patients[7]
Most Frequent Adverse Reactions Urticaria, nausea, and vomiting (0.001% each)[7]
Serious Adverse Events (Clinical Trials) 0.07% to 1.0%[8]
Confirmed Unconfounded NSF Cases None reported[7]

High-Throughput Screening Workflow

The integration of abbreviated MRI protocols into a high-throughput screening workflow can significantly increase efficiency.[9][10] A well-designed workflow is crucial for maximizing throughput while ensuring data quality and patient/subject safety.

G cluster_prep Pre-Scan Preparation cluster_scan MRI Suite cluster_post Post-Scan & Analysis subject_check_in Subject Check-in & Consent safety_screening Safety Screening (Contraindications) subject_check_in->safety_screening iv_placement IV Catheter Placement safety_screening->iv_placement positioning Patient Positioning iv_placement->positioning pre_contrast_scan Pre-Contrast aMRI Scan positioning->pre_contrast_scan contrast_admin This compound Administration pre_contrast_scan->contrast_admin post_contrast_scan Post-Contrast aMRI Scan contrast_admin->post_contrast_scan subject_monitoring Post-Injection Monitoring post_contrast_scan->subject_monitoring data_qc Data Quality Control subject_monitoring->data_qc image_analysis Image Analysis & Interpretation data_qc->image_analysis reporting Reporting & Data Archiving image_analysis->reporting G cluster_input Input cluster_process Abbreviated MRI Protocol cluster_output Output screening_population Screening Population pre_contrast Pre-Contrast Sequences screening_population->pre_contrast contrast_injection This compound Injection pre_contrast->contrast_injection post_contrast Post-Contrast Sequences contrast_injection->post_contrast image_data Acquired Image Data post_contrast->image_data analysis Radiological Analysis image_data->analysis result Screening Result (Positive/Negative) analysis->result

References

Application Notes and Protocols for Gadoterate Meglumine Administration in Rodent Longitudinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate (B1198928) meglumine (B1676163), a gadolinium-based contrast agent (GBCA), is a valuable tool for enhancing magnetic resonance imaging (MRI) in preclinical longitudinal studies involving rodent models. Its macrocyclic and ionic structure provides high stability, minimizing the risk of gadolinium release in vivo. These characteristics make it a suitable agent for repeated administrations, essential for monitoring disease progression, therapeutic efficacy, and physiological changes over time.

These application notes provide detailed protocols for the safe and effective administration of gadoterate meglumine in rats and mice for longitudinal MRI studies. The information presented is intended to guide researchers in designing and executing robust and reproducible imaging experiments.

Data Presentation

Table 1: Recommended Dosages of this compound for Rodent MRI
SpeciesDosage Range (mmol/kg)PurposeReference
Rat/Mouse0.1Standard contrast-enhanced MRI[1][2]
Rat2.4High-dose longitudinal study for brain retention assessment[3][4][5]
Rat2.5Repeated dose toxicity and safety studies[6]
Table 2: Physicochemical Properties of this compound (Dotarem®)
PropertyValueReference
Concentration0.5 mmol/mL[1]
Molecular Weight753.9 g/mol [7]
StructureMacrocyclic, Ionic[1]
Excretion100% Renal[1]
T1 Relaxivity (1.5 T)3.4 - 3.8 L/mmol·s[1]
Table 3: Pharmacokinetic Parameters of this compound
ParameterValue (in pediatric humans, as a reference)Reference
Elimination Half-life (t½)~1.35 hours[8]
Volume of Distribution (Vd)~0.047 L/kg[8]
ClearancePrimarily renal[1]

Note: Pharmacokinetic parameters can vary between species. These human pediatric data provide a general indication of the agent's behavior.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

Materials:

  • This compound (Dotarem®, 0.5 mmol/mL solution)[9]

  • Sterile saline (0.9% NaCl)

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required volume: Based on the desired dosage (see Table 1) and the animal's body weight, calculate the volume of this compound solution needed.

    • Example for a 25g mouse at 0.1 mmol/kg:

      • Dose = 0.1 mmol/kg * 0.025 kg = 0.0025 mmol

      • Volume = 0.0025 mmol / 0.5 mmol/mL = 0.005 mL = 5 µL

  • Dilution (optional but recommended for small volumes): For accurate administration of small volumes, especially in mice, it is advisable to dilute the stock solution with sterile saline. A 1:10 dilution is common.

    • Example: Mix 10 µL of this compound with 90 µL of sterile saline. The final concentration will be 0.05 mmol/mL. The injection volume for the 25g mouse would then be 50 µL.

  • Drawing the solution: Aseptically draw the calculated volume of the prepared solution into a sterile syringe.

  • Remove air bubbles: Ensure all air bubbles are expelled from the syringe before injection.

  • Maintain sterility: Use a new sterile needle for each animal to prevent cross-contamination.

Protocol 2: Intravenous Administration via Tail Vein

Materials:

  • Rodent restrainer

  • Heat lamp or warm water to dilate the tail vein

  • 70% ethanol (B145695) for disinfection

  • Prepared syringe with this compound

  • Gauze pads

Procedure:

  • Animal Restraint: Securely place the rodent in an appropriate restrainer, ensuring the tail is accessible.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins, making them more visible and easier to access.

  • Disinfection: Clean the tail with a 70% ethanol wipe.

  • Injection:

    • Position the needle, bevel up, parallel to the vein.

    • Carefully insert the needle into one of the lateral tail veins. A slight flash of blood in the needle hub may indicate successful cannulation.

    • Slowly inject the this compound solution as a bolus. The injection should proceed with minimal resistance.

    • If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt injection in a more proximal location.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

Protocol 3: Longitudinal MRI Acquisition

Materials:

  • MRI scanner with a rodent-specific coil

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

  • Animal monitoring system (respiration, temperature)

  • Heating system to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rodent using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance in oxygen or medical air).

    • Position the animal on the scanner bed, ensuring it is secure and the region of interest is centered within the coil.

  • Physiological Monitoring:

    • Place a respiratory sensor to monitor the breathing rate.

    • Use a rectal probe to monitor core body temperature and maintain it at 37°C using a heating system.

  • Pre-contrast Imaging:

    • Acquire anatomical reference scans (e.g., T2-weighted images).

    • Acquire a baseline T1-weighted scan using the same parameters as the post-contrast scan for later comparison.

  • Contrast Administration:

    • Administer the prepared this compound solution intravenously as described in Protocol 2. Contrast MRI can begin immediately following the injection.[7]

  • Post-contrast Imaging:

    • Immediately after injection, begin acquiring the T1-weighted sequences. For dynamic contrast-enhanced (DCE-MRI) studies, rapid and continuous acquisition is necessary to capture the initial wash-in and wash-out phases.

    • The optimal imaging window will depend on the research question. For general enhancement, imaging within the first 10-20 minutes post-injection is typical.

  • Longitudinal Time Points:

    • Repeat the imaging procedure at predetermined intervals (e.g., weekly, bi-weekly) as dictated by the study design.

    • Ensure consistent animal positioning and imaging parameters across all time points for reliable longitudinal comparison.

  • Recovery:

    • After imaging, discontinue anesthesia and monitor the animal until it is fully awake and mobile.

Table 4: Example T1-Weighted MRI Parameters for Rodent Brain Imaging
Parameter3D Fast Spoiled Gradient Echo (FSPGR)Reference
Repetition Time (TR)13.6 ms[10]
Echo Time (TE)3.2 ms[10]
Flip Angle (FA)13° (at 1.5T), 14° (at 3.0T)[10]
Field of View (FOV)30 x 30 mmAdapted from typical rodent brain imaging
Matrix Size256 x 256Adapted from typical rodent brain imaging
Slice Thickness1 mmAdapted from typical rodent brain imaging

Note: Optimal imaging parameters should be empirically determined for the specific scanner, coil, and research application.

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_imaging Longitudinal Imaging Sessions cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurements Contrast_Preparation Prepare this compound Solution Baseline_Measurements->Contrast_Preparation Anesthesia Anesthesia Induction Positioning Animal Positioning in MRI Anesthesia->Positioning Pre_Contrast_Scan Pre-contrast T1w Scan Positioning->Pre_Contrast_Scan Contrast_Injection IV Injection of this compound Pre_Contrast_Scan->Contrast_Injection Post_Contrast_Scan Post-contrast T1w Scan Contrast_Injection->Post_Contrast_Scan Recovery Animal Recovery Post_Contrast_Scan->Recovery Image_Registration Image Registration Across Time Points Post_Contrast_Scan->Image_Registration Recovery->Anesthesia Repeat at each time point ROI_Analysis Region of Interest (ROI) Analysis Image_Registration->ROI_Analysis Quantitative_Analysis Quantitative Analysis (e.g., Signal Enhancement) ROI_Analysis->Quantitative_Analysis

Caption: Experimental workflow for a longitudinal rodent MRI study using this compound.

Administration_Protocol start Start: Animal Restraint dilate_vein Warm Tail to Dilate Vein start->dilate_vein disinfect Disinfect Injection Site with 70% Ethanol dilate_vein->disinfect insert_needle Insert Needle into Lateral Tail Vein disinfect->insert_needle prepare_injection Prepare Syringe with Calculated Dose prepare_injection->insert_needle inject Slow Bolus Injection insert_needle->inject withdraw_needle Withdraw Needle inject->withdraw_needle apply_pressure Apply Gentle Pressure withdraw_needle->apply_pressure monitor Monitor Animal for Adverse Reactions apply_pressure->monitor

Caption: Step-by-step protocol for intravenous administration of this compound.

References

Application Notes and Protocols: Quantitative Analysis of Gadoterate Meglumine Enhancement in Tumor Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoterate (B1198928) meglumine (B1676163) (marketed as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI) to enhance the visualization of lesions and tumors.[1] It is a macrocyclic and ionic GBCA.[1] In preclinical research, particularly in studies involving tumor xenografts, Dynamic Contrast-Enhanced MRI (DCE-MRI) with Gadoterate Meglumine provides a powerful, non-invasive method to quantitatively assess tumor vascularity and the effects of anti-cancer therapies.[2][3] This document provides detailed protocols for performing quantitative analysis of this compound enhancement in tumor xenografts and presents key quantitative data to guide experimental design and interpretation.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and enhancement parameters of this compound from preclinical and clinical studies. These values can serve as a reference for expected outcomes in tumor xenograft models.

Table 1: Pharmacokinetic Properties of this compound

ParameterValue (Mean ± SD)SpeciesNotes
Elimination Half-life1.4 ± 0.2 hr (female)Healthy Human SubjectsFollowing a 0.1 mmol/kg intravenous dose.[4]
2.0 ± 0.7 hr (male)Healthy Human SubjectsFollowing a 0.1 mmol/kg intravenous dose.[4]
Volume of Distribution (Vd)177.5 ± 41.5 to 273.4 ± 37.6 mL/kgHealthy Human SubjectsAcross various treatment groups.
Total Clearance (CL)0.88 to 1.42 mL/min/kgHealthy Human SubjectsGeometric mean across various treatment groups.[5]
Renal Excretion~80% within 4 hoursHealthy Human SubjectsRapid elimination via renal filtration.[5]
92.5% to 117.3% within 24 hoursHealthy Human Subjects[5]

Table 2: Quantitative DCE-MRI Parameters in Tumors with this compound Enhancement

Tumor TypeParameterValue (Median or Mean)Species/ModelReference
Breast Cancer (Malignant)Ktrans (min⁻¹)0.081Human[6]
Breast Cancer (Malignant)Signal Enhancement at 20s~40%Human[7]
Breast Cancer (Malignant)Signal Enhancement Plateau~85-90%Human[7]
Pancreatic Ductal AdenocarcinomaKtrans (min⁻¹)0.23 ± 0.14Mouse Model[8]
Pancreatic Ductal Adenocarcinomave0.31 ± 0.17Mouse Model[8]
GliomaGadolinium ConcentrationVariable, depends on enhancementHuman[9]

Experimental Protocols

Animal Preparation and Tumor Xenograft Model

This protocol is a general guideline and should be adapted based on the specific tumor cell line and animal model.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are commonly used for human tumor xenografts.[2]

  • Tumor Cell Implantation:

    • Culture the desired human tumor cell line (e.g., breast cancer, glioma) under appropriate conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of the mouse.

    • Monitor tumor growth regularly using calipers. Experiments are typically initiated when tumors reach a specific size (e.g., 100-200 mm³).

  • Animal Preparation for MRI:

    • Induce general anesthesia using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).[10]

    • For intravenous contrast agent administration, place a catheter in the lateral tail vein. A 30-gauge needle connected to PE10 tubing is suitable.[10]

    • Verify proper catheter placement by injecting a small volume of sterile saline. Resistance or swelling indicates improper placement.[10]

    • Secure the catheter.[10]

    • Monitor the animal's vital signs, including respiration and body temperature, throughout the imaging procedure. A rectal temperature probe should be used to maintain body temperature.[10]

DCE-MRI Acquisition Protocol
  • MRI System: A high-field MRI scanner (e.g., 7T) is recommended for small animal imaging to achieve high spatial and temporal resolution.[11][12]

  • Imaging Coil: Use a dedicated small animal coil.

  • Pre-contrast Imaging:

    • Acquire anatomical reference images, such as T2-weighted turbo spin-echo sequences, to localize the tumor.[10]

    • T1 Mapping: It is crucial to acquire a pre-contrast T1 map of the tumor tissue. This can be done using a variable flip angle (VFA) spoiled gradient-echo sequence.[10][13] Multiple flip angles (e.g., 5, 8, 12, 16, 20 degrees) are typically used.[10]

  • Dynamic Contrast-Enhanced Imaging:

    • Sequence: A fast spoiled gradient-echo T1-weighted sequence is commonly used for dynamic imaging.[2]

    • Temporal Resolution: High temporal resolution is critical to accurately capture the initial wash-in of the contrast agent. A resolution of a few seconds is desirable.[14]

    • Baseline Acquisition: Acquire 5-10 dynamic scans before contrast injection to establish a stable baseline signal.[15]

    • Contrast Injection:

      • The recommended dose of this compound is 0.1 mmol/kg body weight.[4]

      • Administer the contrast agent as an intravenous bolus injection through the tail vein catheter.[15]

      • The injection should be followed by a saline flush to ensure complete delivery of the contrast agent.[4]

    • Post-contrast Acquisition: Continue acquiring dynamic scans for a sufficient duration (e.g., 5-15 minutes) to capture the wash-in and wash-out phases of enhancement.

Quantitative Data Analysis
  • Image Pre-processing:

    • Perform motion correction on the dynamic image series to minimize artifacts from animal movement.[6]

    • Register the dynamic images with the pre-contrast T1 map.

  • Region of Interest (ROI) Analysis:

    • Draw ROIs on the anatomical images to delineate the tumor tissue.[2]

    • An additional ROI should be placed over a major artery (e.g., carotid or femoral artery) within the field of view to determine the Arterial Input Function (AIF). The AIF is crucial for accurate pharmacokinetic modeling.

  • Signal Enhancement to Concentration Conversion:

    • Convert the measured signal intensity changes in the tumor and AIF ROIs into gadolinium concentration over time. This is achieved using the pre-contrast T1 values and the relaxivity of this compound.

  • Pharmacokinetic Modeling:

    • The Tofts model is a commonly used pharmacokinetic model for analyzing DCE-MRI data.[14] This model describes the exchange of contrast agent between the blood plasma and the extravascular extracellular space (EES).

    • The model yields key quantitative parameters:

      • Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the plasma into the EES, related to blood flow and vessel permeability.

      • ve (extravascular extracellular space fractional volume): Represents the volume of the EES per unit volume of tissue.

      • kep (rate constant): Describes the rate of contrast agent return from the EES to the plasma (kep = Ktrans/ve).

  • Semi-quantitative Analysis:

    • This approach does not require complex modeling and can provide valuable information.[2]

    • Parameters include:

      • Initial Area Under the Curve (iAUC): The area under the concentration-time curve for the initial period (e.g., 60 or 90 seconds) after contrast injection.

      • Maximum Enhancement: The peak signal intensity increase.

      • Time to Peak (TTP): The time to reach maximum enhancement.

      • Wash-in and Wash-out Slopes: The rates of signal increase and decrease.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal and Tumor Preparation cluster_mri DCE-MRI Acquisition cluster_analysis Quantitative Data Analysis TumorCellCulture Tumor Cell Culture XenograftImplantation Xenograft Implantation TumorCellCulture->XenograftImplantation TumorGrowthMonitoring Tumor Growth Monitoring XenograftImplantation->TumorGrowthMonitoring AnimalAnesthesia Animal Anesthesia TumorGrowthMonitoring->AnimalAnesthesia CatheterPlacement Tail Vein Catheter Placement AnimalAnesthesia->CatheterPlacement AnatomicalScans Anatomical Scans (T2w) CatheterPlacement->AnatomicalScans T1Mapping Pre-contrast T1 Mapping AnatomicalScans->T1Mapping DynamicBaseline Dynamic Baseline Scans T1Mapping->DynamicBaseline ContrastInjection This compound Injection (0.1 mmol/kg) DynamicBaseline->ContrastInjection DynamicPostContrast Dynamic Post-contrast Scans ContrastInjection->DynamicPostContrast MotionCorrection Motion Correction & Registration DynamicPostContrast->MotionCorrection ROIdelineation ROI Delineation (Tumor & AIF) MotionCorrection->ROIdelineation ConcentrationConversion Signal to Concentration Conversion ROIdelineation->ConcentrationConversion PharmacokineticModeling Pharmacokinetic Modeling (e.g., Tofts) ConcentrationConversion->PharmacokineticModeling ParameterMaps Generation of Ktrans, ve maps PharmacokineticModeling->ParameterMaps

Caption: Experimental workflow for quantitative DCE-MRI in tumor xenografts.

Conceptual Signaling Pathway of Tumor Vascular Enhancement

While this compound itself does not directly interact with signaling pathways, its distribution is governed by the physiological consequences of pro-angiogenic signaling in tumors. The diagram below illustrates the conceptual relationship between a key signaling pathway (VEGF) and the factors influencing contrast enhancement.

signaling_pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell cluster_mri_observation DCE-MRI Observation Hypoxia Hypoxia VEGF_Secretion VEGF Secretion Hypoxia->VEGF_Secretion induces VEGFR VEGF Receptor (VEGFR) VEGF_Secretion->VEGFR binds to Angiogenesis Angiogenesis & Increased Permeability VEGFR->Angiogenesis activates Gadoterate_Extravasation This compound Extravasation Angiogenesis->Gadoterate_Extravasation facilitates Increased_Ktrans Increased Ktrans Gadoterate_Extravasation->Increased_Ktrans measured as

Caption: VEGF signaling leading to increased vascular permeability and contrast enhancement.

References

Using Gadoterate Meglumine to assess tumor vascularity in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Using Gadoterate (B1198928) Meglumine (B1676163) for Preclinical Assessment of Tumor Vascularity in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor microenvironment, particularly its vascular network, plays a crucial role in tumor growth, metastasis, and response to therapy.[1] Non-invasive imaging techniques are essential for longitudinally monitoring changes in tumor vascularity, especially when evaluating the efficacy of anti-angiogenic or vascular-disrupting agents.[2] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful method for quantitatively assessing vascular characteristics such as perfusion and permeability.[3][4]

This application note provides a detailed protocol for using Gadoterate Meglumine (Dotarem®), a macrocyclic, ionic gadolinium-based contrast agent (GBCA), to assess tumor vascularity in mouse models.[5][6] this compound is a clinically approved, stable GBCA that is well-tolerated and rapidly excreted by the kidneys.[5][7] Its use in DCE-MRI allows for the derivation of key pharmacokinetic parameters that reflect the underlying tumor pathophysiology.[2][8]

Principle of the Method

DCE-MRI involves the rapid acquisition of T1-weighted MR images before, during, and after the intravenous administration of a gadolinium-based contrast agent like this compound.[2] this compound is an extracellular agent that shortens the T1 relaxation time of surrounding water protons, leading to an increase in signal intensity on T1-weighted images.[5][6]

The dynamic change in signal intensity over time within a region of interest (e.g., a tumor) is used to calculate the contrast agent concentration. Pharmacokinetic models, such as the widely used Tofts model, are then applied to these concentration curves to extract quantitative parameters that describe the tumor's vascular properties.[3][9] This analysis provides insights into blood flow, vessel permeability, and the volume of the extravascular extracellular space (EES).[2][10]

Materials and Reagents

  • Contrast Agent: this compound (Dotarem®, 0.5 mmol/mL)[5]

  • Animal Model: Tumor-bearing mice (e.g., subcutaneous xenografts or orthotopic models)[4]

  • Anesthesia: Isoflurane (B1672236) or other suitable anesthetic

  • Catheterization: 30-gauge needle, PE10 tubing, syringe with 0.9% sterile saline[11]

  • Imaging System: Preclinical high-field MRI scanner (e.g., 7T or 9.4T) equipped with a suitable rodent coil[3][12]

  • Physiological Monitoring: System for monitoring respiration, heart rate, and body temperature

  • Data Analysis Software: Software capable of pharmacokinetic modeling (e.g., MATLAB, PMOD, or scanner-specific software)

Data Presentation

Quantitative data derived from DCE-MRI studies should be organized for clear interpretation and comparison.

Table 1: Properties of this compound (Dotarem®)

Property Value Reference
Agent Type Macrocyclic, Ionic, Extracellular GBCA [5][6]
Concentration 0.5 mmol/mL [5]
Recommended Dose 0.1 - 0.2 mmol/kg body weight [5][12][13]
Administration Intravenous (IV) bolus injection [13]
T1 Relaxivity (at 1.5 T) 3.4 - 3.8 L/mmol·s [5]

| Excretion | >95% renal excretion within 24 hours | |

Table 2: Key Pharmacokinetic Parameters from DCE-MRI

Parameter Description Units Significance
Ktrans Volume transfer constant min-1 Reflects the cumulative effects of blood flow and vessel permeability. Often used as a primary endpoint for assessing changes in vascular function.[3][8][14]
ve Fractional volume of the extravascular extracellular space (EES) (unitless) Represents the volume of the EES per unit volume of tissue. Can be related to tissue cellularity.[2][15]
kep Rate constant between EES and blood plasma (kep = Ktrans/ve) min-1 Describes the rate of contrast agent diffusion back from the EES into the plasma.[3]

| vp | Fractional volume of blood plasma | (unitless) | Represents the volume of plasma per unit volume of tissue.[3][10] |

Table 3: Example Quantitative DCE-MRI Data in a Mouse Tumor Model (Note: These values are illustrative and can vary significantly based on tumor type, location, and size.)

Tumor Model Ktrans (min-1) ve Reference
Pancreatic Ductal Adenocarcinoma (Genetically Engineered) 0.23 ± 0.14 0.31 ± 0.17 [8]
Pancreatic Ductal Adenocarcinoma (Orthotopic) ~0.13 (baseline) Not Reported [4][16]
Pancreatic Ductal Adenocarcinoma (Xenograft) ~0.10 (baseline) Not Reported [4][16]

| Mammary Carcinoma (C3H) | Ktrans and ve showed strong correlation between low and high dose contrast agent studies. |[9] |

Experimental Workflow Diagram

DCE_MRI_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: MRI Acquisition cluster_analysis Phase 3: Data Analysis Animal_Prep Animal Preparation (Anesthesia & Monitoring) Catheter_Placement Tail Vein Catheterization Animal_Prep->Catheter_Placement Animal_Positioning Positioning in MRI Coil Catheter_Placement->Animal_Positioning Scout_Scan Scout & Anatomic Scans (T2w) Animal_Positioning->Scout_Scan T1_Mapping Pre-Contrast T1 Mapping Scout_Scan->T1_Mapping DCE_Scan Dynamic T1w Scan (Baseline) T1_Mapping->DCE_Scan Injection Inject Gadoterate Meglumine (0.1 mmol/kg) DCE_Scan->Injection Post_Contrast_Scan Dynamic T1w Scan (Post-Contrast) Injection->Post_Contrast_Scan Data_Processing Image Registration & ROI Definition Post_Contrast_Scan->Data_Processing PK_Modeling Pharmacokinetic Modeling (e.g., Tofts) Data_Processing->PK_Modeling Parametric_Maps Generate Parameter Maps (Ktrans, ve, etc.) PK_Modeling->Parametric_Maps Quant_Analysis Quantitative Analysis of Tumor ROIs Parametric_Maps->Quant_Analysis

Caption: Experimental workflow for DCE-MRI assessment of tumor vascularity.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific tumor models and MRI systems.

Step 1: Animal Preparation

  • Anesthetize the tumor-bearing mouse using isoflurane (1-2% in oxygen). Maintain anesthesia throughout the imaging procedure.

  • Place the mouse on a heated bed to maintain body temperature at 37°C.

  • Insert a catheter into the lateral tail vein for contrast agent administration.[11] A 30-gauge needle connected to PE10 tubing is suitable.[11]

  • Confirm catheter patency by flushing with a small amount of sterile saline. Resistance or swelling indicates improper placement.[11]

  • Position the animal in the appropriate RF coil (e.g., a volume coil for whole-body imaging or a surface coil for subcutaneous tumors) and secure it to minimize motion.

  • Set up physiological monitoring (respiration and/or ECG) for gated acquisitions if necessary.[2]

Step 2: MRI Acquisition

  • Anatomical Imaging: Acquire T2-weighted images (e.g., using a RARE or Turbo-Spin-Echo sequence) in multiple planes (axial, coronal, sagittal) to localize the tumor and surrounding anatomy.[11]

  • Pre-Contrast T1 Mapping: Before injecting the contrast agent, measure the native T1 relaxation time (T10) of the tissue. This is crucial for accurate conversion of signal intensity to contrast agent concentration.[4] A common method is to use a variable flip angle (VFA) spoiled gradient-echo (GRE) sequence or an inversion-recovery sequence.[3][8]

  • Dynamic Scan Setup: Set up a rapid T1-weighted sequence, typically a spoiled GRE or FLASH sequence, with high temporal resolution (e.g., 1.5 - 5 seconds per dynamic scan).[2][3][8] The imaging slices should cover the entire tumor volume.

  • Baseline and Contrast Injection:

    • Begin the dynamic T1-weighted acquisition and collect 5-10 baseline scans (pre-contrast).

    • Administer a bolus of this compound (0.1 mmol/kg body weight) intravenously through the tail-vein catheter over 5-10 seconds.[11] This should be followed by a saline flush (e.g., 0.1 mL) to ensure complete delivery of the contrast agent.[13]

    • Continue acquiring dynamic scans for a total of 5-15 minutes to capture the wash-in and wash-out kinetics of the contrast agent.

Step 3: Data Analysis

  • Image Pre-processing: Perform motion correction on the dynamic image series if necessary.

  • Signal to Concentration Conversion: Convert the T1-weighted signal intensity-time curve for each voxel into a contrast agent concentration-time curve. This requires the pre-contrast T1 map (T10) and knowledge of the T1 relaxivity of this compound.[17]

  • Arterial Input Function (AIF): Determine the AIF, which represents the time-dependent concentration of the contrast agent in the blood plasma supplying the tumor. The AIF can be measured directly by placing a region of interest (ROI) in a large artery within the field of view (e.g., the left ventricle of the heart) or by using a reference tissue method.[2][4][8]

  • Pharmacokinetic Modeling:

    • Fit the tissue concentration-time curve and the AIF to a pharmacokinetic model (e.g., the Tofts model) on a voxel-by-voxel basis.[3][9]

    • This process will generate parametric maps of Ktrans, ve, and other relevant parameters.[10]

  • Quantitative Analysis:

    • Define ROIs for the tumor and, if applicable, for control tissues (e.g., muscle).

    • Calculate the mean, median, and histogram distribution of the pharmacokinetic parameters within the tumor ROI to obtain quantitative metrics of tumor vascularity.

Conclusion

DCE-MRI with this compound is a robust and clinically translatable method for the non-invasive, quantitative assessment of tumor vascularity in preclinical mouse models.[2][4] The protocols and parameters described provide a framework for researchers to monitor the tumor microenvironment, evaluate the response to novel therapies, and gain deeper insights into the mechanisms of drug action. Careful standardization of the imaging and analysis protocol is critical for obtaining reproducible and reliable results.[4]

References

Application Notes and Protocols for In Vivo Cell Tracking Using Gadoterate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular therapies and regenerative medicine, the ability to non-invasively monitor the fate of transplanted cells in vivo is paramount. Magnetic Resonance Imaging (MRI) offers a powerful platform for longitudinal cell tracking, providing high spatial resolution without the use of ionizing radiation.[1][2] Gadoterate meglumine (B1676163), a gadolinium-based contrast agent (GBCA), is a clinically approved T1 contrast agent that can be repurposed for cell labeling and subsequent in vivo tracking.[3][4][5] Its paramagnetic properties, stemming from the gadolinium ion (Gd³⁺), shorten the T1 relaxation time of surrounding water protons, resulting in a hyperintense (bright) signal on T1-weighted MR images.[3][4][6] This application note provides detailed protocols and quantitative data for the use of Gadoterate Meglumine in in vivo cell tracking experiments.

Principle of Action

This compound is a macrocyclic, ionic GBCA.[5] For cell tracking, the agent must be internalized by the cells of interest. Once inside the cell, the Gd³⁺ ions interact with intracellular water molecules, significantly reducing their T1 relaxation time.[6] This change in relaxation properties is what allows for the visualization of labeled cells against the background of unlabeled tissue in T1-weighted MRI. The effectiveness of cell tracking with this compound is highly dependent on the efficiency of cellular uptake and the retention of the contrast agent within the cells.[7] It is crucial to achieve a high intracellular concentration of Gd³⁺ ions, often in the range of 10⁸-10¹⁰ ions per cell, to generate sufficient contrast for MRI detection.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound and other gadolinium-based agents for cell tracking. It is important to note that specific values can vary depending on the cell type, labeling method, and imaging parameters.

Table 1: this compound Properties

ParameterValueReference
Tradename Dotarem®[5]
Molecular Structure Cyclic, Ionic[5]
Excretion 100% Renally-excreted[5]
T1 Relaxivity @ 1.5 T 3.4-3.8 L/mmol·s[5]
Standard Concentration 0.5 mmol/mL[5]
Recommended Dosage (Clinical) 0.1 mmol/kg[5]

Table 2: Cellular Labeling and Viability Data with Gadolinium-Based Agents

Cell TypeLabeling MethodGd³⁺ Concentration per CellCell ViabilityReference
NIH/3T3 FibroblastsIncubation with Gd-SWCNTs10⁸–10⁹ ions/cell>95% at ≤ 25 µg/mL[8]
Mesenchymal Stem CellsGd-liposomesNot specifiedNot significantly affected[9]
MacrophagesExposure to Dotarem®Not specifiedRetained for at least 7 days[10][11]
SK-MEL-28Gd2O3-dex-RB nanoparticlesNot specifiedNot affected at ≤ 8 mM[12]
Adipose-derived MSCsGd2O3-dex-RB nanoparticlesNot specifiedNot affected at ≤ 4 mM[12]

Table 3: MRI Parameters for Labeled Cell Detection

ParameterTypical Value/RangeNotesReference
Magnetic Field Strength 1.5 T, 3 T, 7 THigher field strength can improve signal-to-noise ratio.[5][10]
Imaging Sequence T1-weighted Spin EchoMost suitable for maximizing contrast from T1 agents.[13]
T1 Relaxation Time (Labeled Cells) DecreasedThe degree of decrease is proportional to the intracellular Gd³⁺ concentration.[14]
T1 Relaxation Time (Unlabeled Glioma) >1850 ms (B15284909) but <3200 ms (3T)For comparison with labeled cells, understanding baseline tissue T1 is crucial.[15]
T2 Relaxation Time (Unlabeled Glioma) >115 ms but <225 ms (3T)For comparison with labeled cells.[15]

Experimental Protocols

Protocol 1: Cell Labeling with this compound using Electroporation

This protocol describes a method for introducing this compound into the cytosol of cells, which is crucial for generating strong T1 contrast. Electroporation is a technique that uses an electrical pulse to create temporary pores in the cell membrane.

Materials:

  • Cells of interest (e.g., stem cells, immune cells)

  • Complete cell culture medium

  • This compound (Dotarem®)

  • Electroporation buffer (e.g., Opti-MEM™)

  • Electroporator and cuvettes

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Culture cells to the desired confluence. Harvest and wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in cold electroporation buffer at a concentration of 1 x 10⁷ cells/mL.

  • Labeling Solution: Prepare a sterile solution of this compound in the electroporation buffer. The final concentration of this compound should be optimized for the specific cell type, typically in the range of 10-50 mM.

  • Electroporation: Mix the cell suspension with the this compound solution. Transfer the mixture to a pre-chilled electroporation cuvette. Apply the electric pulse using parameters optimized for your cell type (e.g., square-wave pulse, 100-150 V, 10-20 ms).

  • Post-Electroporation Care: Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes. Gently transfer the cells to a culture dish containing pre-warmed complete culture medium.

  • Washing: After 4-6 hours of incubation to allow for membrane repair, gently wash the cells three times with PBS to remove extracellular this compound.

  • Viability Assessment: Determine cell viability using the Trypan blue exclusion assay. Count the number of viable (unstained) and non-viable (blue) cells.

  • Confirmation of Labeling: To confirm successful labeling, a sample of the labeled cells can be pelleted, and the T1 relaxation time can be measured using a relaxometer or by MRI of the cell pellet.

Protocol 2: In Vivo MRI of Labeled Cells

This protocol outlines the procedure for imaging the labeled cells after transplantation into an animal model.

Materials:

  • Animal model (e.g., mouse, rat)

  • Labeled cells from Protocol 1

  • Anesthesia (e.g., isoflurane)

  • MRI system (1.5 T or higher)

  • Appropriate RF coil for the region of interest

Procedure:

  • Cell Transplantation: Resuspend the labeled cells in a sterile, injectable vehicle (e.g., PBS, Matrigel®). Administer the cells to the animal model via the desired route (e.g., intravenous, subcutaneous, direct injection into an organ).

  • Animal Preparation: Anesthetize the animal and position it within the RF coil of the MRI scanner. Monitor the animal's vital signs (respiration, temperature) throughout the imaging session.

  • MRI Acquisition:

    • Acquire anatomical reference scans (e.g., T2-weighted images).

    • Acquire T1-weighted images of the region where the cells were transplanted. Use a spin-echo or gradient-echo sequence with a short repetition time (TR) and echo time (TE) to maximize T1 contrast.

    • It is recommended to acquire images at multiple time points post-transplantation (e.g., 24h, 48h, 1 week) to track the migration and persistence of the labeled cells.

  • Image Analysis: Analyze the T1-weighted images to identify regions of hyperintensity corresponding to the labeled cells. The signal enhancement can be quantified by measuring the signal-to-noise ratio (SNR) in the region of interest compared to surrounding tissue.

Visualizations

G Experimental Workflow: In Vivo Cell Tracking with this compound cluster_0 Cell Labeling cluster_1 In Vivo Experiment cluster_2 Data Analysis A Cell Culture & Harvesting C Cell Labeling (e.g., Electroporation) A->C B Preparation of Labeling Solution (this compound) B->C D Washing & Viability Assessment C->D E Cell Transplantation (Animal Model) D->E F In Vivo MRI Acquisition (T1-weighted) E->F G Longitudinal Imaging F->G H Image Analysis (Signal Enhancement) G->H I Quantitative Assessment (Cell Location & Migration) H->I

Caption: Experimental workflow for in vivo cell tracking using this compound.

G Mechanism of T1 Contrast Enhancement by Intracellular this compound A This compound (Gd³⁺ Chelate) B Cell Membrane A->B Internalization C Intracellular Water (H₂O protons) B->C Interaction D Shortened T1 Relaxation Time C->D E Hyperintense Signal (T1-weighted MRI) D->E

Caption: Mechanism of T1 contrast enhancement by intracellular this compound.

Discussion and Considerations

  • Toxicity: While this compound has a good safety profile for clinical use, high intracellular concentrations required for cell tracking may have cytotoxic effects.[11][16] It is essential to perform thorough viability and functional assays on the labeled cells before in vivo experiments. Studies have shown that gadolinium retention can downregulate the expression of certain proteins and dysregulate organelle markers in macrophages.[10][11]

  • Signal Persistence: The MRI signal from labeled cells will decrease over time due to cell death, proliferation (dilution of the contrast agent), and potential exocytosis of the agent.

  • Live vs. Dead Cells: A limitation of this technique is the inability to distinguish between live and dead labeled cells, as the contrast agent may persist in dead cells or be taken up by phagocytic cells.[16]

  • Alternative Methods: For long-term cell tracking, reporter gene-based MRI or the use of more efficiently internalized contrast agents like superparamagnetic iron oxide (SPIO) nanoparticles may be considered.[1][2] However, SPIOs produce a negative contrast (signal void), which can sometimes be more difficult to distinguish from other signal-loss artifacts.

Conclusion

This compound can be a valuable tool for short- to medium-term in vivo cell tracking experiments. Its clinical approval and T1-shortening properties offer a translational pathway for monitoring cellular therapies. However, successful application requires careful optimization of labeling protocols to maximize intracellular uptake while minimizing cytotoxicity. The protocols and data presented here provide a foundation for researchers to develop and implement in vivo cell tracking studies using this compound.

References

Application Notes & Protocols: Arterial Input Function (AIF) Measurement for DCE-MRI with Gadoterate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative assessment of tissue microvasculature. By tracking the uptake and washout of a gadolinium-based contrast agent (GBCA), DCE-MRI allows for the estimation of pharmacokinetic parameters such as the volume transfer constant (Ktrans) and the fractional volume of the extravascular extracellular space (ve). A critical component for accurate pharmacokinetic modeling is the precise determination of the arterial input function (AIF), which represents the time-concentration curve of the contrast agent in the blood plasma feeding the tissue of interest.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on measuring the AIF for DCE-MRI studies using Gadoterate Meglumine (Dotarem®). This compound is a macrocyclic, ionic GBCA widely used in clinical and research settings. The protocols and data presented herein are designed to standardize AIF measurement, thereby improving the reliability and reproducibility of quantitative DCE-MRI studies.

Properties of this compound (Dotarem®)

Understanding the physicochemical properties of the contrast agent is fundamental for quantitative analysis. This compound's characteristics influence its behavior in vivo and the subsequent conversion of MRI signal intensity to concentration.

PropertyValueSource
Structure Macrocyclic, Ionic
Concentration 0.5 mmol/mL
Recommended Dosage 0.1 mmol/kg body weight
T1 Relaxivity (r1) at 1.5 T 3.4 - 3.8 L/mmol·s
T1 Relaxivity (r1) at 3.0 T ~3.5 L/mmol·s
Administration Intravenous bolus injection (2 mL/s for adults)
Excretion 100% Renally-excreted
Elimination Half-life ~1.4 - 2.0 hours (in subjects with normal renal function)

AIF Measurement: Key Concepts and Strategies

The accuracy of the AIF significantly impacts the derived pharmacokinetic parameters. Two primary strategies are employed for AIF determination: the individual AIF (iAIF) and the population-averaged AIF (pAIF).

  • Individual AIF (iAIF): This patient-specific approach involves measuring the AIF directly from a major artery within the imaging field-of-view, such as the descending thoracic aorta, iliac artery, or superior sagittal sinus. The use of an iAIF can account for patient-specific physiological variability in cardiac output and blood flow. However, iAIF measurements are susceptible to errors from partial volume effects, flow artifacts, and signal saturation at high contrast agent concentrations.

  • Population-Averaged AIF (pAIF): When an iAIF cannot be reliably measured, a pAIF is a pragmatic alternative. A pAIF is derived by averaging AIFs from a large cohort and fitting them to a mathematical function. While this approach can improve repeatability by minimizing measurement errors, it does not capture inter-patient physiological variations. The choice of a specific pAIF (e.g., fast, intermediate, slow) can significantly alter pharmacokinetic parameter estimates, highlighting the need for consistency within a study.

AIF_Strategy cluster_iAIF Individual AIF (iAIF) cluster_pAIF Population-Averaged AIF (pAIF) iAIF Patient-Specific Measurement iAIF_pros Pros: - Accounts for individual physiology - Captures patient variability iAIF->iAIF_pros iAIF_cons Cons: - Prone to flow & partial volume errors - Signal saturation risk - Operator dependent iAIF->iAIF_cons pAIF Cohort-Derived Average pAIF_pros Pros: - High reproducibility - Reduces measurement error - Useful when iAIF is unavailable pAIF->pAIF_pros pAIF_cons Cons: - Ignores individual physiology - May not represent the true AIF - Parameter variability based on model pAIF->pAIF_cons

Experimental Protocols

Protocol 1: Standard Single-Dose AIF Measurement

This protocol outlines the standard procedure for acquiring DCE-MRI data to determine an individual AIF using a single bolus of this compound.

A. Patient Preparation

  • Obtain informed consent.

  • Ensure the patient has no contraindications to GBCA administration.

  • Establish intravenous access with an 18-20 gauge catheter, preferably in an antecubital vein, followed by a saline flush to ensure patency.

  • Position the patient in the MRI scanner to ensure the region of interest (ROI) and a suitable large artery are within the field-of-view (FOV).

B. MRI Acquisition

  • Pre-Contrast T1 Mapping: Acquire a baseline T1 map of the imaging volume. This is essential for converting signal intensity to contrast agent concentration. Common methods include variable flip angle (VFA) acquisitions.

  • Dynamic T1-Weighted Imaging:

    • Sequence: Use a fast 3D T1-weighted spoiled gradient-echo (SPGR) or Fast Field Echo (FFE) sequence. High temporal resolution (typically < 10 seconds, with ultrafast techniques achieving 3.5-5 seconds) is crucial to accurately capture the first pass of the contrast bolus.

    • Baseline Scans: Acquire 5-10 dynamic scans before contrast injection to establish a stable baseline signal.

  • Contrast Administration:

    • Dose: Administer a 0.1 mmol/kg body weight dose of this compound (0.2 mL/kg).

    • Injection: Use a power injector to deliver the contrast agent as a bolus at a rate of approximately 2 mL/s for adults.

    • Flush: Immediately follow the contrast injection with a 20 mL saline flush at the same injection rate to ensure complete delivery of the bolus.

    • Timing: Start the dynamic scan acquisition simultaneously with the start of the contrast agent injection.

  • Post-Contrast Imaging: Continue acquiring dynamic T1-weighted images for 5-10 minutes to capture the washout phase.

Protocol 2: Split-Dose AIF Measurement for Improved Accuracy

Direct AIF measurement with a standard dose can lead to underestimation of the peak concentration due to T2* effects and signal saturation. A split-dose protocol can mitigate this issue by using a small pre-bolus to accurately characterize the AIF shape and peak.

  • Patient Preparation: Same as Protocol 1.

  • MRI Acquisition:

    • Pre-Contrast T1 Mapping: Perform as in Protocol 1.

    • First Injection (AIF Measurement):

      • Inject a low dose of this compound, for example, 30% of the standard dose (0.03 mmol/kg).

      • Acquire dynamic scans with high temporal resolution (e.g., 3-5 seconds) for approximately 2 minutes to capture the first and second passes of this low-dose bolus. The AIF measured from this low-dose injection (AIF_LD) is expected to be a more accurate representation of the true AIF.

    • Wait Period: Allow a 2-minute delay for contrast washout.

    • Second Injection (Tissue Characterization):

      • Inject the remaining 70% of the standard dose (0.07 mmol/kg).

      • Continue acquiring dynamic scans for 5-10 minutes to measure contrast uptake in the tissue of interest.

  • Data Analysis: The AIF obtained from the first low-dose injection is scaled and used to analyze the tissue data acquired after the second, larger injection.

Data Acquisition and Analysis Workflow

The process from image acquisition to pharmacokinetic parameter estimation involves several critical steps.

Workflow cluster_acq Data Acquisition cluster_proc Image Processing cluster_quant Quantitative Analysis T1_map 1. Pre-Contrast T1 Mapping DCE_acq 2. Dynamic T1w Acquisition T1_map->DCE_acq Inject 3. This compound Injection DCE_acq->Inject Motion 4. Motion Correction Inject->Motion AIF_ID 5. AIF Identification (Manual ROI or Automated) Motion->AIF_ID Signal_Curve 6. Extract Signal vs. Time Curves (Artery and Tissue) AIF_ID->Signal_Curve Concentration 7. Signal to Concentration Conversion Signal_Curve->Concentration PK_Model 8. Pharmacokinetic Modeling (e.g., Tofts Model) Concentration->PK_Model Params 9. Generate Parameter Maps (Ktrans, ve, etc.) PK_Model->Params

A. AIF Identification and Extraction

  • Manual Method: A radiologist or trained analyst manually draws a region of interest (ROI) on a large, well-defined artery within the imaging slice (e.g., iliac artery, descending aorta). Care must be taken to avoid vessel walls and minimize partial volume effects.

  • Automated/Semi-Automated Methods: Several algorithms have been developed to automatically identify arterial voxels. These methods often use clustering or machine learning techniques based on signal characteristics like rapid enhancement and high peak signal. Deep learning models, such as 3D UNets, have shown robust performance in automatically extracting AIFs from multi-site cohorts.

B. Signal to Concentration Conversion The measured T1-weighted signal intensity (S(t)) must be converted to the concentration of this compound (C(t)). For a T1-weighted SPGR sequence, this relationship is described by:

S(t) = S₀ * (1 - E₁) * sin(α) / (1 - E₁ * cos(α))

where:

  • E₁ = exp(-TR / T₁(t))

  • T₁(t) is the T1 relaxation time at time t

  • TR is the repetition time and α is the flip angle of the sequence.

  • S₀ is the equilibrium magnetization signal.

The change in relaxation rate is assumed to be linearly proportional to the contrast agent concentration:

1/T₁(t) = 1/T₁₀ + r₁ * C(t)

where:

  • T₁₀ is the pre-contrast T1 value (obtained from T1 mapping).

  • r₁ is the T1 relaxivity of this compound (see Table 1).

By solving these equations, the concentration C(t) can be calculated for each time point for both the AIF and the tissue ROIs.

C. Pharmacokinetic Modeling Once the AIF (Cp(t)) and the tissue concentration curve (Ct(t)) are determined, they are fitted to a pharmacokinetic model. The most common is the Tofts model (or the extended Tofts model), which describes the transfer of contrast agent between the blood plasma and the extravascular extracellular space (EES).

Tofts_Model Plasma Blood Plasma (Cp) Volume: vp EES Extravascular Extracellular Space (EES) Volume: ve Plasma->EES Ktrans EES->Plasma kep = Ktrans/ve

This modeling yields quantitative parameters:

  • Ktrans (min⁻¹): The volume transfer constant, reflecting capillary permeability and blood flow.

  • ve: The fractional volume of the EES.

  • kep (min⁻¹): The rate constant for contrast transfer from the EES back to the plasma (kep = Ktrans/ve).

  • vp: The fractional plasma volume (from the extended Tofts model).

Quantitative Data Summary

The following tables provide representative data for planning and interpreting DCE-MRI studies with this compound.

Table 2: Typical MRI Acquisition Parameters for AIF Measurement

ParameterExample ValueReference
Scanner Strength 3.0 T
Sequence 3D T1-weighted Fast Field Echo (FFE) / SPGR
Repetition Time (TR) 4.1 - 6.1 ms
Echo Time (TE) 1.5 ms
Flip Angle 10°
Temporal Resolution 3.0 - 5.0 s
Field of View (FOV) 200 x 200 mm²
Slice Thickness 3 mm

Table 3: Example Ktrans Values from Studies Using this compound

Tissue TypeKtrans (min⁻¹) (Median/Mean)Study ContextReference
Malignant Breast Lesion 0.081Ultrafast DCE-MRI
Background Breast Parenchyma 0.032In patients with malignancy
Prostate Cancer (Peripheral Zone) > 0.1Significantly higher than normal tissue
Normal Prostate (Peripheral Zone) < 0.1Split-dose DCE-MRI

Note: These values are illustrative. Absolute Ktrans values are highly dependent on the specific AIF measurement method, acquisition parameters, and pharmacokinetic model used.

Conclusion

Accurate and reproducible AIF measurement is paramount for quantitative DCE-MRI. The use of this compound requires standardized protocols for patient preparation, contrast administration, and data acquisition. Key considerations include selecting an appropriate AIF strategy (individual vs. population), utilizing high temporal resolution T1-weighted sequences, and performing pre-contrast T1 mapping for accurate signal-to-concentration conversion. The split-dose protocol offers a promising method to improve the accuracy of individual AIF measurements by minimizing signal saturation artifacts. By adhering to these detailed protocols, researchers can enhance the quality and consistency of their DCE-MRI results, leading to more reliable biomarkers for drug development and clinical research.

Troubleshooting & Optimization

Technical Support Center: Optimizing Gadoterate Meglumine Dose for Small Animal MRI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadoterate (B1198928) Meglumine (B1676163) (Dotarem®) in small animal Magnetic Resonance Imaging (MRI).

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dose of Gadoterate Meglumine for small animal MRI?

A1: The standard recommended dose of this compound for both clinical and preclinical imaging is typically 0.1 mmol/kg of body weight.[1][2][3][4][5][6][7] This dose is administered as an intravenous bolus injection.[1][7] For a 0.5 mmol/mL solution, this corresponds to a volume of 0.2 mL/kg.[1][7]

Q2: How is the correct volume of this compound calculated for a small animal?

A2: To calculate the injection volume, use the following formula:

Volume (mL) = [Desired Dose (mmol/kg) x Animal Weight (kg)] / Concentration of Solution (mmol/mL)

For a standard dose of 0.1 mmol/kg and a solution concentration of 0.5 mmol/mL:

Volume (mL) = [0.1 mmol/kg x Animal Weight (kg)] / 0.5 mmol/mL = 0.2 mL/kg

There are also online calculators available to assist with this calculation.[8][9]

Q3: When should I consider adjusting the standard dose?

A3: Dose adjustments may be considered in specific experimental contexts:

  • Higher Doses: In some research applications, such as detecting metastases or when using a lower field strength scanner, a total dose of up to 0.3 mmol/kg may be beneficial for achieving sufficient contrast enhancement.[10]

  • Lower Doses: For certain dynamic contrast-enhanced (DCE) MRI studies, a split-dose injection, for instance, 30% of the standard dose followed by the remaining 70%, may be employed to improve the analysis of the arterial input function.[11]

Q4: What is the pharmacokinetic profile of this compound in small animals?

A4: After intravenous administration, this compound rapidly distributes into the vascular and extracellular spaces.[12] It does not undergo metabolism and is primarily excreted unchanged via the kidneys.[2][12] The elimination half-life is relatively short, and it is cleared rapidly from the plasma.[12][13]

Q5: Are there any safety concerns with using this compound in small animals?

A5: this compound is a macrocyclic and ionic gadolinium-based contrast agent (GBCA) with high stability, which is a favorable safety profile.[2] The primary safety concern with GBCAs is the potential for nephrogenic systemic fibrosis (NSF) in subjects with impaired renal function.[1][6] Therefore, it is crucial to use animals with normal renal function in your studies. Studies in juvenile rats have shown that single or repeated administrations of this compound are well-tolerated at doses several times the standard human dose.[14][15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Contrast Enhancement 1. Incorrect Dose Calculation: Under-dosing will lead to insufficient signal enhancement. 2. Suboptimal Imaging Parameters: T1-weighted sequences are most sensitive to the effects of this compound.[1][16] 3. Timing of Image Acquisition: Imaging too early or too late after injection can miss the peak enhancement. 4. Low Field Strength Scanner: Lower field magnets may require a higher contrast dose for adequate signal.1. Verify Calculations: Double-check the animal's weight and the dose calculation.[8][9] 2. Optimize Pulse Sequence: Ensure you are using a T1-weighted sequence with appropriate parameters (e.g., TR, TE). 3. Adjust Acquisition Timing: Contrast MRI can begin immediately following the injection.[3][7] For many applications, imaging within the first 30 minutes post-injection is ideal.[10] 4. Consider Dose Increase: If using a low-field scanner, a dose increase up to 0.3 mmol/kg may be necessary.[10]
Image Artifacts 1. Animal Movement: Motion during the scan can cause significant artifacts. 2. High Contrast Agent Concentration: At very high concentrations, T2* effects can lead to signal loss, appearing as a dark area. 3. Misregistration in Subtraction Images: Respiratory motion can cause errors in co-registration for techniques like subtraction imaging.[17]1. Anesthesia and Monitoring: Ensure proper and stable anesthesia throughout the scan. Use respiratory gating if available. 2. Avoid Overdosing: Stick to the recommended dose range unless experimentally justified. 3. Image Registration Techniques: Employ motion correction algorithms if available in your imaging software.
Inconsistent Results Between Animals 1. Variability in Injection Speed: Inconsistent bolus delivery can affect the pharmacokinetics. 2. Physiological Differences: Variations in cardiac output or renal function between animals can alter contrast distribution and clearance.1. Standardize Injection Protocol: Use a consistent injection rate, for example, 1-2 mL/second for pediatric patients which can be adapted for small animals.[1][7] Following the injection with a saline flush ensures complete delivery.[3][7] 2. Acclimatize Animals: Ensure animals are properly acclimatized and handle them consistently to minimize stress-induced physiological variations.

Data Presentation

Table 1: Recommended and Investigated Doses of this compound in Animal Studies

Animal ModelDose (mmol/kg)ApplicationReference(s)
Rat0.1Brain Tumor Imaging (Comparison Study)[18]
Rat0.15Brain Tumor Imaging (Comparison Study)[18]
Rat0.6Gadolinium Clearance Study[19][20]
Rat0.6, 1.25, 2.5Juvenile Safety Assessment[14][15]
Rabbit0.1Signal Enhancement Comparison[21]
Dog0.1Standard Veterinary Dose[10]

Table 2: Pharmacokinetic Parameters of this compound

ParameterDescriptionTypical ObservationReference(s)
Distribution Rapidly enters the vascular and extracellular fluid compartments.Low concentrations found in most organs.[12]
Metabolism Not metabolized in the body.Excreted in its original form.[12]
Excretion Primarily eliminated by the kidneys through urinary excretion.Rapid plasma clearance.[2][12]
Protein Binding Does not bind to plasma proteins.Remains free in the plasma.[12]

Experimental Protocols

Standard Protocol for Contrast-Enhanced MRI in a Rodent Tumor Model
  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the procedure.

    • Place a catheter in the tail vein for intravenous injection.

    • Position the animal in the MRI scanner and secure it to minimize motion.

    • Monitor vital signs (respiration, heart rate, temperature) throughout the experiment.

  • Pre-Contrast Imaging:

    • Acquire T1-weighted and T2-weighted images of the region of interest before contrast administration to serve as a baseline.

  • Contrast Administration:

    • Prepare a sterile solution of this compound (0.5 mmol/mL).

    • Calculate the required volume for a 0.1 mmol/kg dose based on the animal's body weight.

    • Administer the calculated volume as a bolus injection through the tail vein catheter.

    • Immediately follow the contrast injection with a saline flush (e.g., 0.1-0.2 mL) to ensure complete delivery of the contrast agent.[3][7]

  • Post-Contrast Imaging:

    • Begin acquiring post-contrast T1-weighted images immediately after the injection.

    • Dynamic contrast-enhanced (DCE-MRI) sequences can be initiated just before or at the time of injection to capture the wash-in and wash-out kinetics.

    • Static enhanced T1-weighted images are typically acquired within 30 minutes post-injection.[10]

  • Animal Recovery:

    • After imaging, remove the animal from the scanner.

    • Discontinue anesthesia and monitor the animal until it has fully recovered.

Visualizations

Experimental_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_post Post-Procedure Anesthesia Anesthetize Animal Catheter Place Tail Vein Catheter Anesthesia->Catheter Position Position in MRI Catheter->Position PreContrast Acquire Pre-Contrast Scans Position->PreContrast ContrastAdmin Administer this compound (0.1 mmol/kg IV) PreContrast->ContrastAdmin PostContrast Acquire Post-Contrast T1-Weighted Scans ContrastAdmin->PostContrast Recovery Animal Recovery PostContrast->Recovery Analysis Data Analysis Recovery->Analysis

Caption: Standard experimental workflow for contrast-enhanced small animal MRI.

Caption: Troubleshooting logic for poor contrast enhancement in MRI.

References

Reducing motion artifacts in Gadoterate Meglumine enhanced imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce motion artifacts in Gadoterate Meglumine enhanced imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of motion artifacts in this compound enhanced MRI?

A1: Motion artifacts in MRI can be broadly categorized into physiological and voluntary movements.

  • Physiological Motion: This includes involuntary movements such as breathing, cardiac pulsation, and peristalsis (the movement of the intestines).[1] These can cause blurring or ghosting in the images, particularly in abdominal and thoracic imaging.

  • Voluntary Motion: This refers to conscious or unconscious movements by the subject, such as swallowing, coughing, or general restlessness.[1] These movements are often unpredictable and can introduce significant artifacts.

  • Transient Severe Motion (TSM): Specifically in contrast-enhanced imaging, some patients may experience a transient sensation of warmth or altered taste upon injection of the contrast agent, which can lead to sudden, albeit brief, motion.

Q2: How does the injection protocol of this compound affect motion artifacts?

A2: The injection protocol can influence the likelihood and severity of motion artifacts. A rapid bolus injection may heighten the transient sensations experienced by the subject, potentially leading to involuntary motion. While direct comparative studies on this compound are limited, research on similar gadolinium-based contrast agents suggests that a slower injection rate may be beneficial in reducing the incidence of transient severe motion.

Q3: Are there subject-specific factors that increase the risk of motion artifacts?

A3: Yes, certain subject characteristics can increase the likelihood of motion artifacts. These include:

  • Anxiety or Discomfort: Subjects who are anxious or uncomfortable in the MRI scanner are more likely to move.

  • Inability to Follow Instructions: Pediatric or cognitively impaired subjects may have difficulty understanding and following instructions to remain still.

  • Pain: Subjects experiencing pain may find it difficult to maintain a fixed position for the duration of the scan.

  • Respiratory Conditions: Subjects with respiratory conditions may have difficulty with breath-holding commands.

Q4: What is the difference between prospective and retrospective motion correction?

A4: Both are techniques to mitigate motion artifacts, but they operate at different stages of the imaging process.

  • Prospective Motion Correction (PMC): This technique tracks the subject's motion in real-time during the scan and adjusts the MRI acquisition parameters (e.g., field of view, radiofrequency pulses, and gradients) to compensate for the movement.[2][3][4][5][6] This prevents the motion from corrupting the raw data.

  • Retrospective Motion Correction (RMC): This method is applied to the acquired data after the scan is complete.[3][4] Algorithms are used to detect and correct for motion artifacts in the reconstructed images. While it can be effective, it may not be able to recover all the information lost due to severe motion. Prospective correction is generally considered superior for correcting larger movements.[2][7]

Troubleshooting Guides

Issue 1: Persistent Ghosting Artifacts in Abdominal Imaging

Possible Cause: Respiratory motion is a primary cause of ghosting artifacts in abdominal MRI.

Troubleshooting Steps:

  • Patient Communication and Comfort:

    • Clearly explain the importance of holding their breath to the subject before the scan.

    • Practice the breath-holding commands with the subject.

    • Ensure the subject is in a comfortable position to minimize fidgeting.[8]

  • Breath-Holding Technique:

    • Utilize end-expiration breath-holds as they are often more reproducible for subjects than full-inspiration holds.

    • Keep the breath-hold duration as short as possible without compromising image quality.

  • Sequence Parameter Optimization:

    • Employ faster imaging sequences to reduce the acquisition time per slice.[8]

    • Consider using radial or spiral k-space acquisition trajectories, which are inherently less sensitive to motion than Cartesian trajectories.[8]

  • Respiratory Gating/Triggering:

    • If the subject cannot hold their breath reliably, use respiratory gating. A bellows or navigator echoes can be used to track the respiratory cycle and acquire data only during periods of minimal motion.[8]

Issue 2: Blurring and Loss of Detail in Dynamic Contrast-Enhanced (DCE) Scans

Possible Cause: Subject motion during the dynamic acquisition, potentially triggered by the contrast injection.

Troubleshooting Steps:

  • Injection Protocol Modification:

    • Consider a slightly slower injection rate for the this compound to minimize any sudden sensations for the subject.

    • Follow the contrast injection with a saline flush to ensure the full dose is delivered and to help clear the contrast from the injection line.

  • Acquisition Timing:

    • Ensure the dynamic scan is initiated at the correct time relative to the contrast arrival in the region of interest.

  • Advanced Motion Correction Techniques:

    • If available, utilize prospective motion correction to actively track and compensate for movement during the scan.[2][3][5]

    • Alternatively, apply retrospective motion correction algorithms to the acquired images.

  • Pharmacological Intervention:

    • For abdominal imaging where peristalsis is a concern, the use of an anti-spasmodic agent like glucagon (B607659) can temporarily reduce bowel motion.[1][8]

Quantitative Data Summary

Table 1: Impact of a Deep Learning-Based Filter (MARC) on Motion Artifact Scores in Gadoxetate Disodium-Enhanced MRI

(Note: While this study used gadoxetate disodium (B8443419), the principles of deep learning-based motion correction are applicable to this compound enhanced imaging.)

Imaging PhaseMean Motion Artifact Score (Original)Mean Motion Artifact Score (With MARC Filter)p-value
Pre-contrast2.02 ± 0.131.76 ± 0.43< 0.001
Arterial Phase 12.35 ± 0.601.93 ± 0.69< 0.001
Arterial Phase 22.35 ± 0.601.94 ± 0.66< 0.001
Arterial Phase 32.34 ± 0.581.98 ± 0.63< 0.001
Arterial Phase 42.23 ± 0.491.92 ± 0.58< 0.001
Arterial Phase 52.33 ± 0.601.91 ± 0.61< 0.001
Arterial Phase 62.53 ± 0.711.97 ± 0.72< 0.001

Motion artifact scores were graded on a 4-point scale. Data extracted from a study on reducing respiratory motion artifacts with a convolutional neural network.[9]

Table 2: Comparison of Motion Artifact Scores between Different Contrast Agents

Contrast AgentMean Motion Score (Arterial Phase)Incidence of Severe Motion Artifacts
Gadoxetate Disodium1.85 ± 0.812.4%
Gadobutrol (B1674391)1.87 ± 0.741.5%

Motion scores were assessed on a five-point rating scale. This data from a comparative study of gadoxetate disodium and gadobutrol can provide context for the expected incidence of motion artifacts.[10]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Patient Preparation and Communication
  • Pre-Scan Briefing:

    • Explain the entire MRI procedure to the subject in clear, simple terms.

    • Emphasize the importance of remaining still during the scan.

    • Describe the sensations they might experience during the this compound injection (e.g., a feeling of coolness at the injection site, a metallic taste, or a feeling of warmth). Reassure them that these are normal and transient.

    • If breath-holding is required, explain the commands and practice them with the subject.

  • Subject Comfort:

    • Provide hearing protection (earplugs or headphones).

    • Use cushions and pads to ensure the subject is in a comfortable and stable position.[8]

    • Offer a blanket for warmth.

    • Maintain verbal contact with the subject throughout the scan via the intercom.

  • Emergency Communication:

    • Provide the subject with a squeeze-ball or emergency button and instruct them on its use.

Protocol 2: General Workflow for Retrospective Motion Correction
  • Image Acquisition:

    • Acquire the this compound enhanced images as per the standard imaging protocol.

  • Data Transfer:

    • Transfer the raw k-space data or the reconstructed DICOM images to a dedicated processing workstation.

  • Software Selection:

    • Utilize motion correction software, which may be a proprietary solution from the MRI vendor or a third-party research package.

  • Algorithm Application:

    • Load the image data into the software.

    • Select the appropriate retrospective motion correction algorithm. These algorithms often work by registering each frame of a dynamic series to a reference frame or by identifying and correcting for inconsistencies in the k-space data.

  • Parameter Tuning:

    • Adjust the parameters of the correction algorithm as needed. This may include setting a reference frame, defining the degrees of freedom for the motion model (e.g., rigid, affine), and setting the level of smoothing.

  • Quality Control:

    • Visually inspect the corrected images and compare them to the original images to ensure that the artifacts have been reduced without introducing new ones.

    • If available, use quantitative metrics such as structural similarity index (SSIM) or peak signal-to-noise ratio (PSNR) to assess the improvement in image quality.[11]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Motion Artifacts Start Motion Artifacts Detected in This compound Enhanced Image CheckPatient Assess Patient State: Anxious? Uncomfortable? Start->CheckPatient CheckPhysiology Identify Motion Type: Respiratory, Cardiac, Peristalsis, or Voluntary? Start->CheckPhysiology PatientComfort Implement Patient Comfort Measures: Communication, Padding, Breath-hold Practice CheckPatient->PatientComfort SequenceModification Modify MRI Sequence: Faster Acquisition, Radial k-space CheckPhysiology->SequenceModification Voluntary/Intermittent Gating Apply Respiratory Gating or Cardiac Triggering CheckPhysiology->Gating Respiratory/Cardiac Acceptable Image Quality Acceptable? PatientComfort->Acceptable SequenceModification->Acceptable Gating->Acceptable PostProcessing Utilize Retrospective Motion Correction End Finalize Image Analysis PostProcessing->End Rescan Consider Rescanning Problematic Sequences Rescan->Start Acceptable->PostProcessing Minor Artifacts Remain Acceptable->Rescan No Acceptable->End Yes

Caption: Troubleshooting workflow for addressing motion artifacts.

G cluster_workflow Experimental Workflow for Motion Correction Prep Subject Preparation Communication & Comfort Measures Scan MRI Acquisition This compound Injection Real-time Motion Monitoring (for PMC) Prep->Scan Decision Motion Correction Strategy Scan->Decision PMC Prospective Motion Correction Real-time update of scan parameters Decision->PMC Available & Indicated RMC Retrospective Motion Correction Post-acquisition image processing Decision->RMC PMC not available or residual artifacts present CorrectedScan Corrected Raw Data Acquisition PMC->CorrectedScan ImageReconstruction Image Reconstruction RMC->ImageReconstruction CorrectedScan->ImageReconstruction CorrectedImage Corrected Image ImageReconstruction->CorrectedImage Analysis Final Image Analysis CorrectedImage->Analysis

Caption: Workflow for prospective vs. retrospective motion correction.

References

Troubleshooting signal-to-noise ratio in Gadoterate Meglumine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal-to-noise ratio (SNR) issues in their Gadoterate Meglumine-enhanced magnetic resonance imaging (MRI) studies.

Frequently Asked Questions (FAQs)

Q1: We are experiencing low signal-to-noise ratio (SNR) in our this compound-enhanced T1-weighted images. What are the primary factors we should investigate?

Low SNR in contrast-enhanced MRI can stem from several factors related to the imaging protocol, the equipment, and the subject. Key areas to investigate include:

  • MRI Acquisition Parameters: The choice of repetition time (TR), echo time (TE), flip angle (FA), and number of excitations (NEX) significantly impacts SNR.[1]

  • Coil Selection and Placement: The type of radiofrequency (RF) coil used and its proximity to the region of interest are critical for maximizing signal reception.[2]

  • Magnetic Field Strength: Higher field strengths (e.g., 3T vs. 1.5T) generally lead to a higher intrinsic SNR.[3]

  • Patient-Related Factors: Patient motion can introduce artifacts and reduce SNR.[1] Body size can also affect SNR, with larger patients sometimes exhibiting lower SNR due to the increased distance between the coil and the anatomy of interest.[1]

  • This compound Administration: Incorrect dosage or timing of the contrast agent administration can lead to suboptimal enhancement and consequently, lower contrast-to-noise ratio (CNR), which is related to SNR. The recommended dose for this compound is typically 0.1 mmol/kg body weight.[4]

Q2: How can we optimize our MRI sequence parameters to improve SNR when using this compound?

Optimizing your pulse sequence parameters is a crucial step in improving SNR. Here are some general guidelines:

  • Repetition Time (TR) and Flip Angle (FA): For T1-weighted spoiled gradient-echo sequences, the interplay between TR and FA is critical. Adjusting these parameters can significantly enhance the contrast between gadolinium-enhancing lesions and surrounding tissue.[5] For example, one study suggested that for this compound at 3.0T, acquisition parameters of TR/FA = 13.6 ms/14 ° could yield significant increases in image contrast.[5]

  • Echo Time (TE): A shorter TE is generally preferred for T1-weighted imaging as it minimizes signal decay due to T2* effects, thus preserving higher signal intensity and improving SNR.[1]

  • Number of Excitations (NEX) / Number of Signal Averages (NSA): Increasing the NEX/NSA will increase the SNR by the square root of the increase in NEX.[2] However, this comes at the cost of a longer scan time. Doubling the NEX, for instance, increases the SNR by about 40% but also doubles the acquisition time.[2]

  • Slice Thickness: Increasing the slice thickness results in a larger voxel size, which contains more protons and thus generates a stronger signal, leading to a higher SNR.[2][6] However, this will reduce spatial resolution.[2]

  • Receiver Bandwidth: A narrower receiver bandwidth reduces noise but can increase chemical shift artifacts. A moderate bandwidth is often a good compromise to balance SNR and artifact reduction.

Q3: We are observing inconsistent signal enhancement across different studies. Could the concentration or preparation of the this compound be a factor?

While this compound is supplied in a standard concentration (0.5 mmol/mL), inconsistencies in signal enhancement are more likely to arise from factors other than the contrast agent preparation itself, assuming it is a commercially prepared solution.[4] These factors could include:

  • Variations in Injection Protocol: Differences in the injection rate (e.g., 1-2 mL/second for pediatric patients and approximately 2 mL/second for adults) and the timing of image acquisition post-injection can lead to variability in the peak enhancement.[7]

  • Physiological Differences: The patient's cardiovascular status and renal function can affect the pharmacokinetics of the contrast agent, leading to variations in enhancement.

  • Incorrect Dosage Calculation: Ensure accurate patient weight is used to calculate the appropriate dose of 0.1 mmol/kg.[4]

If you are preparing your own phantoms with this compound, inconsistencies in the final concentration of the gadolinium chelate will directly impact the T1 shortening effect and thus the signal enhancement.

Troubleshooting Guides

Guide 1: Systematic Approach to Low SNR

This guide provides a step-by-step workflow to identify and resolve the root cause of low SNR in your this compound studies.

G start Low SNR Observed check_params Review MRI Acquisition Parameters (TR, TE, FA, NEX, Bandwidth) start->check_params check_coil Evaluate RF Coil (Type, Placement, Condition) check_params->check_coil check_phantom Perform Phantom QA Scan check_coil->check_phantom phantom_ok Phantom SNR Acceptable? check_phantom->phantom_ok check_patient Investigate Patient-Related Factors (Motion, Anatomy) phantom_ok->check_patient Yes optimize_params Optimize Acquisition Parameters phantom_ok->optimize_params No check_injection Verify Contrast Injection Protocol (Dose, Rate, Timing) check_patient->check_injection address_patient_factors Implement Motion Correction/ Patient Positioning Strategies check_injection->address_patient_factors adjust_coil Adjust Coil Setup optimize_params->adjust_coil end SNR Improved adjust_coil->end standardize_injection Standardize Injection Procedure address_patient_factors->standardize_injection standardize_injection->end

Caption: A troubleshooting workflow for low SNR issues.

Guide 2: Quantitative Impact of Parameter Adjustments on SNR

The following table summarizes the expected impact of adjusting various MRI parameters on the signal-to-noise ratio.

ParameterChangeEffect on SNRScan Time ImpactPotential Trade-offs
Number of Excitations (NEX) IncreaseIncreases by √NEXIncreases proportionallyLonger scan time, increased motion artifacts
Repetition Time (TR) IncreaseIncreasesIncreasesReduced T1 weighting
Echo Time (TE) DecreaseIncreasesNo changeReduced T2 contrast
Flip Angle (FA) Optimize (Ernst Angle)MaximizesNo changeRequires knowledge of T1
Slice Thickness IncreaseIncreasesNo changeDecreased spatial resolution
Field of View (FOV) IncreaseIncreasesNo changeDecreased spatial resolution
Matrix Size DecreaseIncreasesDecreasesDecreased spatial resolution
Receiver Bandwidth DecreaseIncreasesIncreases TE, may increase TRIncreased chemical shift artifacts
Magnetic Field Strength Increase (e.g., 1.5T to 3T)IncreasesNo changeIncreased susceptibility artifacts

Experimental Protocols

Protocol 1: Phantom Preparation for SNR and CNR Optimization

This protocol details the preparation of an agarose (B213101) phantom to test the effects of different this compound concentrations and MRI parameters on SNR and CNR.

Materials:

  • Agarose powder

  • Distilled water

  • This compound (0.5 mmol/mL solution)

  • Beakers and graduated cylinders

  • Hot plate with magnetic stirrer

  • Molds for the phantom (e.g., cylindrical containers)

  • Scale

Procedure:

  • Prepare Agarose Gel:

    • For a 1% agarose gel, weigh 1g of agarose powder for every 100mL of distilled water.

    • Mix the agarose and water in a beaker with a magnetic stir bar.

    • Heat the solution on the hot plate while stirring until the agarose is completely dissolved (the solution becomes clear).

  • Cooling and Addition of Contrast Agent:

    • Allow the agarose solution to cool to approximately 60°C. This is crucial to prevent any potential degradation of the contrast agent.

    • Prepare different concentrations of this compound in separate, pre-warmed beakers. For example, to achieve concentrations of 0.5, 1.0, and 2.0 mmol/L in the final phantom, add the appropriate volume of the 0.5 mmol/mL stock solution.

    • Slowly add the this compound solution to the cooling agarose gel while stirring gently to ensure a homogenous mixture.

  • Pouring and Setting the Phantom:

    • Pour the mixture into the molds.

    • Allow the phantoms to cool and solidify at room temperature. To ensure consistency, avoid rapid cooling.[8]

  • MRI Scanning:

    • Place the phantom in the MRI scanner.

    • Acquire a series of T1-weighted images using different acquisition parameters (e.g., varying TR, TE, and flip angle).

  • Data Analysis:

    • Define a region of interest (ROI) within each concentration compartment of the phantom.

    • Measure the mean signal intensity within each ROI.

    • Measure the standard deviation of the signal in a background region (e.g., air outside the phantom) to determine the noise.

    • Calculate the SNR using the formula: SNR = Mean Signal Intensity / Standard Deviation of Noise.

    • Calculate the CNR between two regions with different concentrations using the formula: CNR = (Signal_Region1 - Signal_Region2) / Standard Deviation of Noise.[1]

Protocol 2: Experimental Workflow for Optimizing MRI Parameters

The following diagram outlines a workflow for systematically optimizing MRI parameters using a phantom.

G cluster_prep Phantom Preparation cluster_scan MRI Acquisition cluster_analysis Data Analysis prep_phantom Prepare Agarose Phantom with Varying this compound Concentrations scan_baseline Acquire Baseline T1-weighted Scan (Standard Protocol) prep_phantom->scan_baseline vary_tr_fa Vary TR and Flip Angle scan_baseline->vary_tr_fa vary_nex Vary NEX vary_tr_fa->vary_nex vary_bw Vary Receiver Bandwidth vary_nex->vary_bw measure_snr_cnr Measure SNR and CNR for Each Parameter Set vary_bw->measure_snr_cnr compare_results Compare Results and Identify Optimal Parameters measure_snr_cnr->compare_results implement_protocol Implement Optimized Protocol in In Vivo Studies compare_results->implement_protocol

Caption: A workflow for optimizing MRI parameters using a phantom.

Signaling Pathway

Mechanism of T1 Shortening by this compound

This compound is a gadolinium-based contrast agent (GBCA) that works by shortening the T1 relaxation time of water protons in its vicinity. This diagram illustrates the basic principle of this process.

G cluster_macro In the Absence of Contrast Agent cluster_micro In the Presence of this compound protons_no_contrast Water Protons t1_long Long T1 Relaxation protons_no_contrast->t1_long low_signal Low Signal on T1-w Image t1_long->low_signal gadoterate This compound (Gd³⁺) protons_with_contrast Nearby Water Protons gadoterate->protons_with_contrast induces t1_short Rapid T1 Relaxation protons_with_contrast->t1_short high_signal High Signal on T1-w Image t1_short->high_signal

Caption: The mechanism of T1 relaxation shortening by this compound.

References

Technical Support Center: Accurate T1 Measurement with Gadoterate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gadoterate Meglumine for T1-weighted magnetic resonance imaging (MRI). This resource provides essential information to help you overcome common challenges and ensure the accuracy and reproducibility of your T1 measurements.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your T1 mapping experiments with this compound.

Question: Why are my T1 maps non-uniform, showing unexpected variations across the image?

Answer: Non-uniformity in T1 maps is a common issue that can often be attributed to B0 and B1 field inhomogeneities.[1]

  • B0 (Static Magnetic Field) Inhomogeneity: Variations in the main magnetic field can lead to distortions in your image.[1]

  • B1 (Radiofrequency Field) Inhomogeneity: This is a more frequent cause of error in quantitative T1 mapping.[1][2] The B1 field is responsible for exciting the protons, and if it's not uniform across the field of view, the flip angles will vary, leading to inaccurate T1 calculations.[2][3] This effect is more pronounced at higher field strengths (e.g., 3.0T and above).[4]

Solution:

  • Perform B1 Mapping and Correction: It is crucial to acquire a B1 map to quantify the spatial variations of the RF field.[2][4] This map can then be used to correct the flip angles in your T1 calculation algorithm, which significantly improves the accuracy and uniformity of your T1 maps.[5]

  • Utilize Appropriate Pulse Sequences: Some pulse sequences are inherently more robust to B1 inhomogeneities. Investigate sequences that incorporate B1 correction methods.

Question: My calculated T1 values seem inaccurate, even after B1 correction. What else could be wrong?

Answer: Inaccurate T1 values, despite B1 correction, can stem from several factors related to the acquisition parameters and the contrast agent itself.

  • Incorrect Flip Angle: The accuracy of T1 mapping techniques, especially the variable flip angle (VFA) method, is highly sensitive to the precision of the flip angles used.[4] Even small deviations from the prescribed flip angles can lead to significant errors in T1 estimation.

  • Temperature Fluctuations: The T1 relaxation time of tissues is temperature-dependent.[6][7] An increase in temperature generally leads to an increase in T1.[6] If the temperature of your sample or the imaging environment is not stable, it can introduce variability in your measurements.

  • Insufficient Spoiling of Transverse Magnetization: In spoiled gradient-echo sequences, inadequate spoiling of the transverse magnetization can violate the assumptions of the Ernst equation, leading to errors in T1 estimation.[8]

Solution:

  • Calibrate Flip Angles: Ensure your scanner's flip angles are accurately calibrated.

  • Maintain Stable Temperature: Control the temperature of your sample and the scanner room to minimize thermal drift. For in-vivo studies, be aware of potential physiological temperature changes.

  • Optimize Spoiling: Use appropriate RF-spoiling phase increments and consider correction methods for insufficient spoiling.[8]

Question: I see banding artifacts in my T1-weighted images. What causes this?

Answer: Banding artifacts in T1-weighted images, particularly those acquired with spin-lock sequences, are often a result of off-resonance effects and field imperfections.[9]

  • B0 Off-Resonance: When spins are off-resonance, the effective magnetic field in the rotating frame is tilted, causing the magnetization to oscillate and create characteristic banding patterns.[9]

  • B1 Inhomogeneity at High Spin-Lock Fields: At high spin-lock field strengths, imperfections in the flip angle due to B1 inhomogeneity can cause oscillations that manifest as artifacts.[9]

Solution:

  • Shimming: Ensure proper shimming of the B0 field to minimize off-resonance effects.

  • Artifact Correction Sequences: Employ pulse sequences designed to be insensitive to B0 and B1 field imperfections.[9]

Frequently Asked Questions (FAQs)

Q1: What is the T1 relaxivity of this compound?

A1: The T1 relaxivity (r1) of a contrast agent is a measure of its ability to shorten the T1 relaxation time of water protons. The relaxivity of this compound is dependent on the magnetic field strength.

Magnetic Field StrengthT1 Relaxivity (r1) in L mmol⁻¹s⁻¹
1.5 T3.4 - 3.8
3.0 T~3.5

Q2: How stable is this compound for my experiments?

A2: this compound is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) known for its high stability.[10][11] This high stability minimizes the release of free gadolinium ions, which can be toxic.[12] It is provided as a sterile, clear, colorless-to-yellow aqueous solution.[10]

Q3: Does the concentration of this compound affect T1 measurements?

A3: Yes, the change in the relaxation rate (1/T1) is directly proportional to the concentration of the contrast agent.[13] Therefore, accurate knowledge of the administered this compound concentration is essential for quantitative analysis.

Q4: Are there any patient-specific factors I should consider for in-vivo T1 mapping?

A4: Yes, for in-vivo studies, several physiological factors can influence T1 measurements post-contrast administration.[14] These include:

  • Gadolinium Dose: The amount of contrast agent administered will directly impact the degree of T1 shortening.[14]

  • Glomerular Filtration Rate (GFR): The rate at which the kidneys clear the contrast agent from the blood affects its concentration over time.[14]

  • Time Delay: The time between contrast injection and T1 measurement is critical, as the contrast agent concentration in the tissue changes over time.[14]

  • Heart Rate: For cardiac T1 mapping, heart rate can influence the measurements.[14]

Experimental Protocols

Protocol 1: Variable Flip Angle (VFA) T1 Mapping with B1 Correction

The VFA method is a rapid technique for T1 mapping but requires correction for B1 field inhomogeneity for accurate results.[2][4]

1. B1 Field Mapping:

  • Acquire a B1 map using a suitable technique, such as the double-angle method (DAM) or actual flip angle imaging (AFI).[15]
  • Several standard pulse sequences can be adapted for B1 mapping.[16]

2. VFA Data Acquisition:

  • Acquire at least two spoiled gradient-echo (SPGR) or fast low-angle shot (FLASH) images at different flip angles (e.g., 3° and 20°).[17]
  • Use a short repetition time (TR) to be sensitive to T1 changes.[4]

3. T1 Calculation with B1 Correction:

  • Use the acquired B1 map to correct the nominal flip angles for each voxel in the VFA images.
  • Fit the signal intensities from the corrected VFA images to the SPGR signal equation to calculate the T1 map.

Protocol 2: Inversion Recovery (IR) T1 Mapping

The inversion recovery method is considered a gold standard for T1 measurement due to its accuracy, though it is more time-consuming.[18]

1. Data Acquisition:

  • Acquire a series of images at different inversion times (TI) after an initial 180° inversion pulse.
  • Use a long repetition time (TR) to allow for full recovery of longitudinal magnetization between measurements.

2. T1 Calculation:

  • For each voxel, fit the signal intensity as a function of TI to the inversion recovery signal equation to determine the T1 value.

Visualizations

T1_Correction_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Output VFA VFA Data Acquisition (Multiple Flip Angles) Correction Flip Angle Correction using B1 Map VFA->Correction B1_map B1 Field Map Acquisition B1_map->Correction T1_Calc T1 Map Calculation Correction->T1_Calc Accurate_T1 Accurate T1 Map T1_Calc->Accurate_T1

Caption: Workflow for accurate T1 mapping using the Variable Flip Angle (VFA) method with B1 field correction.

Factors_Influencing_T1 cluster_instrumental Instrumental Factors cluster_physical Physical & Biological Factors T1 T1 Relaxation Time B1 B1 Field Inhomogeneity B1->T1 FlipAngle Flip Angle Accuracy FlipAngle->T1 Spoiling RF Spoiling Efficiency Spoiling->T1 Temp Temperature Temp->T1 Concentration This compound Concentration Concentration->T1 Tissue Tissue Microenvironment Tissue->T1

Caption: Key factors influencing the measurement of T1 relaxation time in MRI experiments.

References

Technical Support Center: The Impact of Gadoterate Meglumine on T2*-Weighted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Gadoterate (B1198928) Meglumine (B1676163) in T2*-weighted Magnetic Resonance Imaging (MRI) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which Gadoterate Meglumine affects T2-weighted images?*

A1: this compound is a gadolinium-based contrast agent (GBCA).[1] The gadolinium ion (Gd³⁺) is paramagnetic, meaning it has unpaired electrons that create a local magnetic field.[1] In T2-weighted imaging, which is highly sensitive to magnetic field inhomogeneities, the presence of these Gd³⁺ ions disrupts the local magnetic field homogeneity. This disruption leads to a rapid dephasing of proton spins, causing a shortening of the T2 relaxation time.[2] This T2* shortening results in a decrease in signal intensity on T2*-weighted images, an effect often referred to as a "negative contrast enhancement."[1][3]

Q2: How does the concentration of this compound influence the T2 signal intensity?*

A2: The T2-shortening effect of this compound is directly proportional to its concentration.[4] At low concentrations, the effect might be subtle. However, as the concentration increases, the T2 shortening becomes more pronounced, leading to a significant signal loss in the areas where the agent accumulates.[4][5] This relationship is particularly important in dynamic contrast-enhanced (DCE) MRI, where the first pass of a high concentration bolus of the contrast agent causes a substantial drop in T2* signal.[2]

Q3: Are there differences in the T2 effect of this compound at different magnetic field strengths (e.g., 1.5T vs. 3T)?*

A3: Yes, the relaxivity of gadolinium-based contrast agents, which determines their effectiveness at altering relaxation times, is dependent on the magnetic field strength.[6] Generally, the T2 relaxivity of GBCAs shows a mild increase with higher field strengths.[6] This implies that for the same concentration of this compound, the T2*-shortening effect and the resultant signal loss may be more pronounced at 3T compared to 1.5T.

Q4: Can this compound administration affect quantitative T2 measurements?

A4: Yes, the administration of gadolinium-based contrast agents like this compound can affect quantitative T2 values. The T2 shortening effect can lead to an underestimation of the true T2 relaxation time in tissues where the contrast agent accumulates. This is a critical consideration for studies that rely on precise T2 quantification for tissue characterization.

Troubleshooting Guides

Issue 1: Unexpected Signal Loss or "Black Holes" in T2-Weighted Images After Contrast Administration*

  • Possible Cause 1: High Local Concentration of this compound.

    • Explanation: In areas of high vascularity, rapid enhancement, or in regions where the contrast agent is excreted and concentrated (like the bladder), the local concentration of this compound can be very high.[4] This leads to a strong T2*-shortening effect, causing a significant signal drop that can appear as a "black hole" or susceptibility artifact.[4][7]

    • Solution:

      • Review Injection Protocol: Ensure the injection rate and dose are appropriate for the application. For dynamic studies, be aware that the first pass of the bolus will naturally cause a transient, strong signal loss.[2]

      • Image Timing: If not performing a dynamic study, consider acquiring post-contrast T2*-weighted images after the initial peak concentration has passed and the agent is more diffusely distributed.

      • Lower Dose: In some research applications, a lower dose of this compound may be sufficient to achieve the desired contrast without excessive T2* effects.

  • Possible Cause 2: Susceptibility Artifacts at Tissue Interfaces.

    • Explanation: T2*-weighted sequences, particularly gradient-echo (GRE) sequences, are inherently sensitive to magnetic susceptibility differences at interfaces between tissues with different magnetic properties (e.g., air/tissue, bone/tissue).[2] The presence of this compound can exacerbate these artifacts.

    • Solution:

      • Shimming: Ensure proper shimming of the magnetic field over the region of interest to minimize background inhomogeneities.

      • Sequence Optimization: Consider using a shorter echo time (TE). A shorter TE reduces the time available for dephasing to occur, thus mitigating the signal loss from T2* effects.

      • Alternative Sequences: If severe artifacts persist, a spin-echo-based T2-weighted sequence, which is less sensitive to susceptibility effects, could be considered, although it will not provide T2* contrast.

Issue 2: Inconsistent or Non-reproducible T2 Measurements in Longitudinal Studies*

  • Possible Cause 1: Variations in Contrast Agent Administration.

    • Explanation: Small variations in the injected dose, injection rate, or timing of image acquisition relative to the injection can lead to different concentrations of this compound in the tissue at the time of scanning, thereby affecting T2* values.

    • Solution:

      • Standardized Protocol: Strictly adhere to a standardized injection and imaging protocol for all subjects and time points in the study. Use a power injector for consistent injection rates.[2]

      • Precise Timing: Utilize an automated or precisely timed sequence start after the contrast injection.

  • Possible Cause 2: Physiological Variability.

    • Explanation: Subject-specific physiological factors such as cardiac output, renal function, and tissue perfusion can influence the pharmacokinetics of this compound, leading to variability in T2* measurements.

    • Solution:

      • Monitor Physiology: If feasible, monitor relevant physiological parameters.

      • Data Normalization: Consider normalizing T2* values to a reference tissue that is expected to have minimal or consistent enhancement.

Quantitative Data Summary

The following tables summarize the relaxivity of this compound. Relaxivity (r1 and r2) is a measure of a contrast agent's ability to increase the relaxation rates (1/T1 and 1/T2) of water protons and is expressed in units of L·mmol⁻¹·s⁻¹. The T2* relaxation rate (R2* = 1/T2*) is influenced by the T2 relaxivity (r2).

Table 1: T1 and T2 Relaxivities of this compound in Human Plasma at 37°C

Magnetic Field Strengthr1 Relaxivity (L·mmol⁻¹·s⁻¹)r2 Relaxivity (L·mmol⁻¹·s⁻¹)
1.5 T3.3 - 3.8~4.9
3.0 T3.0 - 3.5~5.6
4.7 T~3.1~6.2

Note: The r2 values are approximate and can vary based on the specific experimental conditions. Data synthesized from multiple sources.

Table 2: Recommended Dosage and Concentration of this compound

ParameterValue
Standard Concentration0.5 mmol/mL
Recommended Dosage0.1 mmol/kg body weight

Experimental Protocols

Protocol 1: Quantitative T2 Mapping to Assess this compound Effect*

This protocol outlines the steps for quantifying the change in T2* relaxation time in a region of interest (ROI) before and after the administration of this compound.

  • Subject Preparation:

    • Obtain informed consent.

    • Screen the subject for any contraindications to MRI and gadolinium-based contrast agents.

    • Establish intravenous access.

  • Pre-Contrast Imaging:

    • Position the subject in the MRI scanner and perform standard localizer scans.

    • Acquire a baseline quantitative T2* map of the ROI using a multi-echo gradient-echo (mGRE) sequence.

      • Typical mGRE Parameters (3T):

        • Repetition Time (TR): 50-100 ms

        • First Echo Time (TE1): ~2.5 ms

        • Echo Spacing (ΔTE): ~2.5-5 ms

        • Number of Echoes: 8-16

        • Flip Angle: 20-30°

        • Acquire data with appropriate spatial resolution for the ROI.

  • Contrast Administration:

    • Administer this compound at a standard dose of 0.1 mmol/kg body weight using a power injector at a controlled rate (e.g., 2 mL/s), followed by a saline flush.[8]

  • Post-Contrast Imaging:

    • Immediately following the contrast injection (for dynamic studies) or at a specified time point (for static studies), repeat the same mGRE sequence as in the pre-contrast scan. Ensure all imaging parameters are identical.

  • Data Analysis:

    • Co-register the pre- and post-contrast images to correct for any motion.

    • Generate T2* maps from the multi-echo data by fitting the signal decay at each voxel to a mono-exponential decay model (S(TE) = S₀ * exp(-TE/T2*)).

    • Define the ROI on the pre-contrast images and overlay it on the pre- and post-contrast T2* maps.

    • Calculate the mean T2* value within the ROI for both pre- and post-contrast scans.

    • Calculate the change in T2* (ΔT2) and the change in the relaxation rate (ΔR2 = 1/T2post - 1/T2pre).

Visualizations

experimental_workflow cluster_pre_contrast Pre-Contrast Phase cluster_contrast_admin Intervention cluster_post_contrast Post-Contrast Phase cluster_analysis Data Analysis subject_prep Subject Preparation pre_scan Acquire Baseline T2* Map (mGRE) subject_prep->pre_scan contrast_injection Administer this compound pre_scan->contrast_injection co_registration Image Co-registration pre_scan->co_registration post_scan Acquire Post-Contrast T2* Map (mGRE) contrast_injection->post_scan post_scan->co_registration t2_star_mapping Generate T2* Maps co_registration->t2_star_mapping roi_analysis ROI Analysis t2_star_mapping->roi_analysis quantification Quantify ΔT2* and ΔR2* roi_analysis->quantification

Caption: Workflow for Quantitative T2* Mapping with this compound.

signal_pathway cluster_agent Contrast Agent cluster_mri MRI Physics gadoterate This compound (Gd³⁺) local_field Local Magnetic Field Inhomogeneity gadoterate->local_field Induces proton_dephasing Rapid Proton Spin Dephasing local_field->proton_dephasing t2_star_shortening T2* Relaxation Time Shortening proton_dephasing->t2_star_shortening signal_loss Signal Intensity Decrease t2_star_shortening->signal_loss

Caption: Mechanism of this compound-Induced T2* Signal Loss.

References

Technical Support Center: Stability of Gadoterate Meglumine in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gadoterate (B1198928) Meglumine (B1676163) in long-term experimental settings. This resource provides essential information on the stability of Gadoterate Meglumine solutions, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound solution once the vial is opened?

A1: this compound is a highly stable macrocyclic and ionic gadolinium-based contrast agent (GBCA).[1][2] Studies have shown that when repackaged into polypropylene (B1209903) syringes, this compound injection remains analytically and microbiologically stable for at least 3 months when stored at either 4°C (39°F) or 25°C (77°F) and protected from light.[3][4][5] No significant degradation or release of free gadolinium (Gd³⁺) was detected during this period.[3][4][5] For multi-dose vials, it is recommended to discard the vial within 28 days of the first puncture, unless otherwise specified by the manufacturer, to minimize the risk of microbial contamination.[6]

Q2: What are the recommended storage conditions for this compound solutions for research purposes?

A2: The recommended storage temperature for this compound is 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F). It is crucial to protect the solution from light. While studies have shown stability at refrigerated temperatures (4°C), freezing should be avoided.

Q3: How do factors like pH and temperature affect the stability of this compound?

A3: this compound exhibits high stability across a range of pH values. However, extreme acidic conditions can lead to dissociation of the gadolinium ion from its chelate. One study showed that at a pH of 1.2 and a temperature of 37°C, the dissociation half-life of gadoterate was 2.7 days.[7][8] In human plasma at a physiological pH of 7.4, no release of free Gd³⁺ was observed after 15 days of incubation.[7] Elevated temperatures can accelerate degradation, although specific kinetic data for various temperatures are limited in publicly available literature.

Q4: Is this compound stable in common cell culture media?

A4: While specific long-term stability data in cell culture media such as DMEM or RPMI-1640 is not extensively published, the inherent stability of this compound suggests it is likely to be stable for the duration of typical cell culture experiments. However, cell culture media are complex mixtures containing components that could potentially interact with the chelate over extended periods.[9][10] It is recommended to prepare fresh dilutions in media for each experiment or to conduct a small-scale stability test for long-term studies by analyzing samples at different time points.

Q5: Can I use the same vial of this compound multiple times for my experiments?

Troubleshooting Guide

This guide is designed to help you identify and resolve potential stability issues with this compound in your experiments.

Diagram: Troubleshooting this compound Stability Issues

Troubleshooting this compound Stability start Unexpected Experimental Results (Suspected Instability) check_storage Verify Storage Conditions: - Temperature (15-30°C)? - Protected from light? start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_not_ok Storage Not OK check_storage->storage_not_ok No check_solution Inspect Solution: - Colorless to slightly yellow? - Free of particulates? storage_ok->check_solution correct_storage Action: Correct storage and use a new vial. storage_not_ok->correct_storage solution_ok Solution OK check_solution->solution_ok Yes solution_not_ok Solution Not OK check_solution->solution_not_ok No check_handling Review Handling Procedures: - Aseptic technique used? - Multiple punctures within 28 days? solution_ok->check_handling discard_vial Action: Discard vial and use a new one. solution_not_ok->discard_vial handling_ok Handling OK check_handling->handling_ok Yes handling_not_ok Handling Not OK check_handling->handling_not_ok No check_compatibility Assess Solution Compatibility: - Extreme pH of solvent? - Interaction with other reagents? handling_ok->check_compatibility correct_handling Action: Reinforce aseptic technique. Use a new vial if over 28 days. handling_not_ok->correct_handling compatibility_ok Compatibility OK check_compatibility->compatibility_ok Yes compatibility_not_ok Compatibility Not OK check_compatibility->compatibility_not_ok No consider_analysis Consider Analytical Testing: (HPLC/ICP-MS) to quantify free Gd³⁺ compatibility_ok->consider_analysis test_stability Action: Conduct a pilot stability test in the specific experimental medium. compatibility_not_ok->test_stability

Caption: Troubleshooting flowchart for identifying potential sources of this compound instability.

Data on Stability Under Various Conditions

The following tables summarize available data on the stability of this compound.

Table 1: Stability of Repackaged this compound Injection

Storage ConditionDurationConcentration ChangeFree Gd³⁺ DetectedReference
4°C ± 2°C (Protected from light)90 daysUnchangedNo[3][4][5]
25°C ± 2°C (Protected from light)90 daysUnchangedNo[3][4][5]

Table 2: Dissociation under Acidic Conditions

pHTemperatureDissociation Half-lifeReference
1.237°C2.7 days[7][8]

Experimental Protocols

Protocol 1: General Long-Term Stability Study Workflow

This protocol outlines a general workflow for assessing the long-term stability of this compound in a specific experimental solution.

Diagram: Long-Term Stability Study Workflow

Long-Term Stability Study Workflow start Start: Define Study Parameters (Solution, Temperature, Duration, Timepoints) prep_samples Prepare Samples: Dilute this compound in the experimental solution. start->prep_samples store_samples Store Samples under Defined Conditions prep_samples->store_samples timepoint Timepoint Reached store_samples->timepoint collect_sample Collect Aliquot for Analysis timepoint->collect_sample Yes analysis Analyze Sample: - Visual Inspection - pH Measurement - HPLC (Concentration) - ICP-MS (Free Gd³⁺) collect_sample->analysis record_data Record and Analyze Data analysis->record_data end_study End of Study? record_data->end_study end_study->timepoint No final_report Generate Final Stability Report end_study->final_report Yes

Caption: A generalized workflow for conducting a long-term stability study of this compound.

Protocol 2: Analysis of this compound and Free Gadolinium by HPLC-ICP-MS

This protocol provides a general methodology for the simultaneous determination of intact this compound and the potential degradation product, free Gd³⁺. This is a powerful technique for stability assessment.

1. Objective: To separate and quantify the concentration of intact this compound and free Gd³⁺ in a solution.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system
  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

3. Materials:

  • This compound sample solution
  • Deionized water (18.2 MΩ·cm)
  • Nitric acid (trace metal grade)
  • Ammonium (B1175870) acetate
  • Acetonitrile (HPLC grade)
  • C18 reversed-phase HPLC column
  • Gadolinium standard for ICP-MS calibration

4. Sample Preparation:

  • Dilute the this compound sample to the desired concentration range using deionized water or the experimental buffer.
  • Filter the sample through a 0.22 µm syringe filter before injection.

5. HPLC Method:

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) and an organic modifier (e.g., acetonitrile).[12] The exact composition and gradient may need to be optimized based on the specific column and system.
  • Flow Rate: Typically 1.0 mL/min.[12]
  • Injection Volume: 20-50 µL.[12]
  • Column Temperature: Ambient or controlled (e.g., 30°C).

6. ICP-MS Method:

  • The eluent from the HPLC is directly introduced into the ICP-MS.
  • Monitor for gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
  • The ICP-MS serves as a highly sensitive and element-specific detector for gadolinium.

7. Data Analysis:

  • The HPLC chromatogram will show peaks corresponding to the different gadolinium species. The intact this compound chelate will have a specific retention time. Free Gd³⁺, if present, may have a different retention time or can be quantified using specialized chromatographic techniques.
  • Generate a calibration curve using the gadolinium standard to quantify the amount of gadolinium in each peak.
  • The concentration of intact this compound and free Gd³⁺ can then be calculated.

Disclaimer: The information provided in this technical support center is for guidance in a research setting. Always refer to the manufacturer's instructions for use and safety data sheets. For critical applications, it is recommended to perform in-house stability validation under your specific experimental conditions.

References

Technical Support Center: Minimizing Gadoterate Meglumine Extravasation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize and manage the extravasation of gadoterate (B1198928) meglumine (B1676163) during intravenous injections in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is gadoterate meglumine? A1: this compound is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] It is a macrocyclic, ionic paramagnetic molecule that enhances the visibility of tissues by altering the relaxation rates of water protons when placed in a magnetic field.[3][4] Its chemical formula is C23H42GdN5O13, and it is typically supplied as a 0.5 mmol/mL sterile, clear, colorless to yellow aqueous solution for intravenous injection.[1][2][5]

Q2: What is extravasation? A2: Extravasation is the accidental leakage of a drug or solution, such as this compound, from the intended intravenous pathway into the surrounding subcutaneous or soft tissues.[6] This complication can occur during injection and may lead to local tissue irritation.[1][7]

Q3: What are the primary signs and symptoms of this compound extravasation? A3: Immediate signs and symptoms at or near the injection site include pain, tenderness, swelling, a burning sensation, itching, and skin tightness or redness.[6][7] While most reactions are mild, it is critical to recognize these signs early to prevent progression.[6]

Q4: How common is extravasation with this compound? A4: Extravasation of contrast media is a relatively infrequent event, with reported incidences for CT contrast media ranging from approximately 0.1% to 0.7%.[6] Large-scale safety studies of this compound have shown a very low overall incidence of adverse events (around 0.12%), with injection site reactions being among the reported events.[8][9]

Q5: What are the potential consequences of a significant extravasation event? A5: While most extravasation incidents involving this compound result in minimal and transient symptoms like minor swelling or redness, larger volumes can lead to more severe complications.[1][6] These may include tissue irritation, and in rare cases with large volumes, skin ulceration, soft tissue necrosis, or compartment syndrome.[6][10]

Q6: Which subjects are at a higher risk for an extravasation event? A6: Several factors can increase the risk of extravasation. These include subject-related factors such as being elderly (over 60 years), having fragile veins, marked peripheral edema, or being cachectic.[6] Technical factors also play a significant role, such as the use of automated power injectors, which can deliver large volumes quickly, and the choice of venous access site, with smaller, more fragile veins in the hand, wrist, or ankle being more susceptible.[6]

Troubleshooting Guide

Issue: Subject reports pain, burning, or coldness at the injection site.

  • Immediate Action: Immediately stop the injection.[11][12]

  • Assessment: Verbally assess the subject's symptoms and visually inspect the injection site for swelling, redness, or visible leakage.

  • Troubleshooting:

    • Verify cannula patency. There may be a partial occlusion or incorrect placement.

    • If no swelling is present and patency is confirmed, the sensation may be transient. Consider restarting the injection at a slower rate while maintaining close observation.

    • If symptoms persist or swelling appears, treat it as an extravasation event. Follow the management protocol (Section 3.4).

Issue: Swelling is observed at the injection site during administration.

  • Immediate Action: Stop the injection immediately.[11] This is a clear sign of extravasation.

  • Troubleshooting:

    • Do not remove the intravenous cannula immediately.

    • Disconnect the injection tubing and attempt to aspirate any residual fluid and blood from the cannula to remove some of the extravasated agent.[11][12]

    • Proceed with the full extravasation management protocol (Section 3.4).

Issue: Increased resistance is felt during a manual bolus injection.

  • Immediate Action: Stop the injection. Do not apply more force.

  • Assessment: Check for any kinks in the tubing. Inspect the injection site for signs of infiltration or swelling.

  • Troubleshooting:

    • Attempt to flush with a small amount of normal saline. If resistance persists, the cannula is likely misplaced or occluded.

    • Do not proceed with the this compound injection.

    • Remove the cannula and establish new intravenous access at a different site.

Issue: A power injector alarms for high pressure.

  • Immediate Action: The injector will automatically stop. Do not override the alarm or restart the injection without investigation.

  • Assessment: The alarm indicates an occlusion or resistance to flow.

  • Troubleshooting:

    • Disconnect the injector and assess the entire line, from the syringe to the cannula, for kinks or obstructions.

    • Check the subject's limb and the injection site for signs of extravasation.

    • Verify cannula patency with a gentle manual saline flush.

    • If the cause is not a simple kink and resistance is met, remove the cannula and establish new IV access.

Data and Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound (0.5 mmol/mL Solution)

Property Value Reference(s)
Molecular Weight 753.9 g/mol [3][5]
Viscosity @ 20°C 3.4 mPa·s [13]
Viscosity @ 37°C 2.4 mPa·s [13]
Osmolality 1350 mOsm/kg water [13]
Density @ 20°C 1.1753 g/cm³ [13]

| pH | 6.5 - 7.5 |[14] |

Table 2: Recommended Intravenous Injection Parameters

Parameter Adult Pediatric (including term neonates) Reference(s)
Dosage 0.2 mL/kg (0.1 mmol/kg) 0.2 mL/kg (0.1 mmol/kg) [1][15][16]
Flow Rate Approx. 2 mL/second 1 - 2 mL/second [1][16][17][18]
Administration Manual or Power Injector Manual or Power Injector [1][16]

| Post-injection Flush | Recommended (Normal Saline) | Recommended (Normal Saline) |[1][16] |

Experimental Protocols

Protocol 3.3: Standard Intravenous Administration of this compound

  • Subject Screening: Screen all subjects for contraindications, including a history of allergic reactions to contrast media, bronchial asthma, allergic disorders, and renal dysfunction.[7][19] For subjects at risk of chronic kidney disease (e.g., age > 60 years, hypertension, diabetes), estimate the glomerular filtration rate (GFR).[7]

  • IV Access: Select a suitable vein, preferably in the antecubital fossa, avoiding smaller, more fragile veins in the hands or feet.[6] Use an appropriately sized catheter (e.g., 20-22 gauge) for the planned injection rate.

  • Patency Confirmation: Secure the cannula and confirm venous patency by administering a small flush of normal saline. Ensure there is no swelling or pain during the flush.[1][10]

  • Drug Preparation: Visually inspect the this compound vial or pre-filled syringe for particulate matter or discoloration before use.[16] Draw up the weight-adjusted dose (0.2 mL/kg) into a sterile syringe.[16]

  • Administration: Connect the syringe to the IV line. Administer the this compound as an intravenous bolus at the recommended flow rate (~2 mL/s for adults, 1-2 mL/s for pediatrics).[16][17]

  • Monitoring: Continuously monitor the injection site and the subject for the entire duration of the injection. Question the subject about any pain, burning, or discomfort at the site.[12][20]

  • Saline Flush: Following the contrast injection, administer a normal saline flush to ensure the complete delivery of the agent and maintain line patency.[1][16]

  • Post-Injection Observation: Observe the subject for signs and symptoms of hypersensitivity reactions during and after administration.[1][19]

Protocol 3.4: Management of an Extravasation Event

  • Stop Injection: Immediately cease administration of this compound at the first sign of extravasation (e.g., pain, swelling).[11][12]

  • Aspirate: Without removing the cannula, disconnect the tubing and attach a new empty syringe. Gently aspirate to remove any residual this compound and blood from the cannula and surrounding tissue.[11]

  • Remove Cannula: After aspiration, remove the intravenous cannula.

  • Elevate Limb: Elevate the affected extremity above the level of the heart to help reduce swelling and encourage reabsorption of the fluid.[11][20]

  • Apply Compresses:

    • Apply cold/cool compresses to the site for 15-20 minutes to cause vasoconstriction and limit the dispersion of the contrast agent.[11][20]

    • Some protocols suggest following with warm compresses after the initial cooling period to enhance vasodilation and promote reabsorption. Apply for 15-20 minutes every 4 hours for 24-48 hours.[11][20]

  • Documentation: Document the incident thoroughly. Record the date, time, injection site, estimated volume of extravasated agent, subject's symptoms, and all actions taken. Photograph the site if the reaction is significant.[20]

  • Observation and Follow-up: The intensity of monitoring depends on the volume of extravasation.

Table 3: Extravasation Management by Severity

Severity Volume Action and Follow-Up Reference(s)
Mild < 10 mL Follow steps 1-6. Monitor for 24-48 hours. Most cases resolve without sequelae. [20]
Moderate 10 - 50 mL Follow steps 1-6. Enhanced documentation. Monitor for 48-72 hours. Instruct subject to report any worsening symptoms. [20]

| Severe | > 50 mL | Follow steps 1-6. Urgent clinical/surgical consultation is advised. Monitor daily. These cases have a higher risk of complications like compartment syndrome or tissue necrosis. |[6][20] |

Visualized Workflows and Relationships

Extravasation_Prevention_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_decision Decision Point cluster_outcome Outcome start Start: Schedule Injection screen Screen Subject for Risk Factors (Renal Function, Allergies, Age) start->screen select_site Select Appropriate IV Site (e.g., Antecubital Fossa) screen->select_site select_catheter Choose Appropriate Catheter Gauge select_site->select_catheter confirm_patency Confirm IV Patency (Saline Flush) select_catheter->confirm_patency administer Administer this compound (Correct Dose & Flow Rate) confirm_patency->administer monitor Continuous Visual & Verbal Monitoring administer->monitor check_issue Issue Detected? (Pain, Swelling, Resistance) monitor->check_issue complete Injection Complete check_issue->complete No stop STOP INJECTION Initiate Management Protocol check_issue->stop Yes

Caption: Proactive workflow for preventing this compound extravasation.

Extravasation_Management_Workflow cluster_followup Follow-up Based on Volume start Extravasation Detected (Pain, Swelling) stop_injection 1. Stop Injection Immediately start->stop_injection aspirate 2. Aspirate Residual Agent (Do Not Remove Cannula Yet) stop_injection->aspirate remove_iv 3. Remove IV Cannula aspirate->remove_iv elevate 4. Elevate Affected Limb remove_iv->elevate compress 5. Apply Cool/Warm Compresses elevate->compress document 6. Document Event & Volume compress->document assess_volume Assess Severity document->assess_volume mild Mild (<10 mL) Monitor 24-48h assess_volume->mild < 10 mL moderate Moderate (10-50 mL) Monitor 48-72h assess_volume->moderate 10-50 mL severe Severe (>50 mL) URGENT CONSULT Daily Monitoring assess_volume->severe > 50 mL

Caption: Reactive workflow for the immediate management of an extravasation event.

Extravasation_Risk_Factors cluster_patient Subject-Related Factors cluster_technical Technical Factors center Extravasation Risk age Advanced Age (>60) center->age veins Fragile or Small Veins center->veins edema Peripheral Edema center->edema condition General Condition (e.g., Cachexia) center->condition injector Automated Power Injector center->injector site IV Site (Hand, Wrist, Ankle) center->site catheter Catheter Gauge/Type center->catheter monitoring Inadequate Monitoring center->monitoring

Caption: Key risk factors contributing to intravenous extravasation events.

References

Technical Support Center: Image Post-Processing for Gadoterate Meglumine Enhanced MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gadoterate (B1198928) Meglumine (B1676163) (Gd-DOTA) in their MRI experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of image post-processing and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key post-processing steps for quantitative analysis of Gadoterate Meglumine enhanced DCE-MRI?

A1: The fundamental workflow for quantitative Dynamic Contrast-Enhanced (DCE-MRI) analysis involves several critical steps:

  • T1 Mapping: Acquiring pre-contrast T1 maps (T10) of the tissue of interest is essential for converting signal intensity to contrast agent concentration.[1][2]

  • Dynamic Image Acquisition: A series of T1-weighted images are captured before, during, and after the intravenous bolus injection of this compound.[1][3]

  • Motion Correction: Patient or physiological motion during the dynamic scan must be corrected to ensure that the same voxel is measured over time.[4][5][6]

  • Region of Interest (ROI) Selection: ROIs are drawn on the tissue of interest and on a major artery to derive the tissue concentration curve and the Arterial Input Function (AIF).[7]

  • Signal to Concentration Conversion: The signal intensity-time curves are converted into this compound concentration-time curves using the baseline T10 values and the relaxivity of the contrast agent.[1][8]

  • Pharmacokinetic Modeling: A mathematical model, most commonly the Tofts model or the extended Tofts model, is fitted to the tissue concentration curve to estimate quantitative parameters.[9][10][11]

Q2: Which pharmacokinetic model should I use for analyzing my this compound DCE-MRI data?

A2: The choice of model depends on the tissue being studied.

  • The Tofts Model is one of the most widely used models and is suitable for tissues where the contribution of the intravascular contrast agent to the signal is negligible.[9][11] It yields parameters like Ktrans (volume transfer constant) and ve (extravascular extracellular space volume fraction).[10]

  • The Extended Tofts Model adds a plasma volume parameter (vp) and is more appropriate for highly vascularized tissues where the intravascular component significantly contributes to the signal.[11][12]

It's important to note that the Tofts models are most accurate in weakly vascularized tissues (for the standard model) or highly perfused tissues (for the extended model).[9] Misinterpretation of parameters can occur if the model is applied to tissues that do not meet these assumptions.[9]

Q3: Why is selecting the right Arterial Input Function (AIF) so critical, and what are my options?

A3: The AIF represents the time-dependent concentration of the contrast agent delivered to the tissue via the arterial blood.[7][13] Its accuracy is paramount as the pharmacokinetic models use it as the input driver; errors in the AIF will directly translate to errors in the calculated parameters like Ktrans.[13] Key challenges include signal saturation at high contrast concentrations within the artery and partial volume effects.[13][14]

There are three main strategies for determining the AIF:

  • Direct Measurement: An ROI is placed on a large feeding artery within the field of view.[7] While patient-specific, this method is prone to the challenges mentioned above.[13]

  • Reference Tissue AIF: A reference tissue (e.g., muscle) with known kinetic properties is used to adjust a population-averaged AIF.[13]

  • Population-Averaged AIF: A standardized AIF derived from a group of subjects is used. This method can reduce variability but may not accurately reflect the individual's physiology.[1]

Troubleshooting Guides

Issue 1: Motion Artifacts are Corrupting My Dynamic Scans

Question: I'm observing ghosting and blurring in my dynamic images, and the time-intensity curves from my ROIs are noisy and erratic. How can I correct for motion?

Answer: Motion during DCE-MRI is a common problem that can significantly impact the accuracy of pharmacokinetic analysis.[15] Here’s a guide to addressing it:

Potential Cause Recommended Solution Explanation
Patient Movement / Breathing Apply post-processing image registration algorithms.Registration aligns each dynamic frame to a reference frame, correcting for spatial shifts. Groupwise registration methods often outperform conventional pairwise methods as they use information from the entire image series simultaneously.[4][5][6]
Physiological Motion (e.g., cardiac, peristalsis) Consider motion-robust acquisition sequences if available.Some modern MRI sequences are designed to be less sensitive to motion.
Ineffective Registration Use advanced motion correction models.For complex, non-rigid motion, methods like the low-rank plus sparse (L+S) decomposition can be more effective at separating motion from contrast enhancement.[16] Some techniques even incorporate the pharmacokinetic model into the registration process.[17]
Issue 2: My Calculated Ktrans Values Seem Physiologically Implausible

Question: The Ktrans values from my analysis are either negative or far too high. What are the common causes for these erroneous results?

Answer: Inaccurate Ktrans values are a frequent issue in quantitative DCE-MRI. The problem often lies in the upstream processing steps.

Potential Cause Recommended Solution Explanation
Inaccurate Pre-Contrast T10 Measurement Ensure accurate T1 mapping.The conversion from signal intensity to concentration is highly dependent on the baseline T1 value. Errors in T10 will propagate and lead to incorrect Ktrans.[8] Use a validated T1 mapping sequence like MOLLI, VFA, or Look-Locker.[18][19]
AIF Signal Saturation Correct for AIF saturation effects.At the peak of the bolus, the high concentration of this compound in the artery can cause signal saturation, leading to an underestimation of the true AIF peak. This results in an overestimation of Ktrans.[14] Correction algorithms can help reconstruct the saturated part of the AIF.[14]
Delay and Dispersion of AIF Account for the delay between the artery and the tissue.The contrast bolus takes time to travel from the measured artery to the tissue ROI. Not accounting for this delay can skew the model fitting. Many software packages include a bolus arrival time correction.[13]
Poor Goodness-of-Fit Review the model fit for each voxel/ROI.Visually inspect the fitted curve against the measured data. A poor fit indicates that the model is not describing the data well, and the resulting parameters will be unreliable. Consider if a different pharmacokinetic model is more appropriate for the tissue.[9]
Issue 3: High Variability in Results Between Scans of the Same Subject

Question: I am conducting a longitudinal study, but the quantitative parameters for the same subject are not reproducible. How can I improve consistency?

Answer: Repeatability is crucial for longitudinal studies assessing treatment response. Variability can be introduced at multiple stages.[20]

Potential Cause Recommended Solution Explanation
Inconsistent Scan Parameters Standardize the imaging protocol.Ensure that parameters like flip angle, TR, and injection protocol (dose and rate) are identical for all scans. Variations in these parameters can alter the signal intensity and affect the calculated kinetic values.[20]
Operator-dependent ROI Placement Use a consistent method for ROI definition.Manual ROI drawing can introduce significant variability. If possible, use semi-automated segmentation methods or co-register the images from different time points to ensure the ROI is placed on the same anatomical location.
Variable AIF Selection Employ an automated or standardized AIF selection method.Manual selection of the artery for AIF measurement can vary between sessions. Automated algorithms that identify arterial pixels based on signal characteristics can improve reproducibility.[21]
Software and Analysis Workflow Use the exact same post-processing workflow.The choice of software and the specific algorithms used for motion correction, T1 mapping, and model fitting can all influence the final results.[20] Document and use a consistent analysis pipeline for all data.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound and its performance in quantitative MRI studies.

ParameterValueContext / NotesSource
T1 Relaxivity (r1) 3.3–3.8 L·mmol−1·s−1In plasma at 1.5 T. This value is crucial for the signal-to-concentration conversion.[22]
Recommended Dosage 0.1 mmol/kgStandard dosage for most clinical applications.[23]
Pharmacokinetic Model 2-Compartment ModelBest fits the concentration data of this compound with linear elimination.[24]
Terminal Half-life (t1/2β) ~1.35 hoursIn pediatric patients younger than 2 years.[24]
Impact of High Flip Angle (e.g., 45°) Overestimation of Ktrans by up to 38%When using a linear signal-to-concentration conversion with a measured AIF.[8]
Impact of Low Flip Angle (e.g., 12°) Underestimation of Ktrans by up to 7%When using a linear conversion with a population-based AIF, but with less sensitivity to T10 errors.[8]

Experimental Protocols

Protocol 1: Quantitative T1 Mapping using Variable Flip Angle (VFA) Method
  • Acquisition: Acquire a series of 3D spoiled gradient-echo (SPGR) scans at multiple flip angles (e.g., 2, 5, 10, 15, 20 degrees) before the contrast injection. Keep all other scan parameters (TR, TE) constant.

  • Signal Extraction: For each voxel, extract the signal intensity at each flip angle.

  • Linearization: Plot the signal intensity (S) divided by sin(α) against the signal intensity divided by tan(α), where α is the flip angle.

  • Fitting: Perform a linear fit to the plotted data. The slope of the line is equal to e-TR/T1.

  • T1 Calculation: Calculate the T1 value for each voxel using the formula: T1 = -TR / ln(slope). This creates the pre-contrast T10 map.

Protocol 2: Post-Processing for Tofts Model Analysis
  • Data Loading: Load the pre-contrast T1 map and the dynamic T1-weighted image series into your analysis software.

  • Motion Correction: Apply a groupwise or other advanced registration algorithm to the dynamic series to correct for motion.

  • AIF and Tissue Curve Definition:

    • Identify a suitable artery (e.g., abdominal aorta, femoral artery) and draw an ROI within it across all time points to generate the AIF signal curve.

    • Draw an ROI over the tissue of interest to generate the tissue signal curve.

  • Concentration Conversion:

    • Convert both the AIF and tissue signal curves to concentration-time curves using the SPGR signal equation, the pre-contrast T10 map, the relaxivity (r1) of this compound, and the scanner parameters (TR, flip angle).

  • Model Fitting:

    • Select the Tofts model (or extended Tofts model).

    • Input the AIF concentration curve and the tissue concentration curve into the model.

    • The software will perform a non-linear least squares fit to estimate the Ktrans and ve (and vp for the extended model) parameters for the defined tissue ROI.

  • Parameter Map Generation: Repeat the fitting process for every voxel in the image to generate parametric maps of Ktrans and ve.

Visualizations

DCE_MRI_Workflow cluster_acquisition Data Acquisition cluster_preprocessing Image Pre-Processing cluster_analysis Quantitative Analysis cluster_output Results T1_map 1. Pre-Contrast T1 Mapping Motion_Correction 3. Motion Correction Dynamic_Scan 2. Dynamic T1w Scan with Gd-DOTA Dynamic_Scan->Motion_Correction ROI_Selection 4. ROI Selection (Tissue & Artery) Motion_Correction->ROI_Selection Concentration_Conversion 5. Signal to Concentration Conversion ROI_Selection->Concentration_Conversion PK_Model 6. Pharmacokinetic Modeling (e.g., Tofts) Concentration_Conversion->PK_Model Parameter_Maps 7. Generate Parameter Maps (Ktrans, ve) PK_Model->Parameter_Maps

Caption: High-level workflow for quantitative DCE-MRI analysis.

Troubleshooting_Ktrans cluster_checks Potential Causes & Checks cluster_solutions Solutions Start Erroneous Ktrans Value Check_T1 Is Pre-Contrast T1 Correct? Start->Check_T1 Check_AIF Is AIF Saturated or Delayed? Start->Check_AIF Check_Motion Are Motion Artifacts Present? Start->Check_Motion Check_Fit Is Model Fit Poor? Start->Check_Fit Sol_T1 Re-run T1 Mapping / Validate Sequence Check_T1->Sol_T1 Sol_AIF Apply Saturation Correction / Time Shift AIF Check_AIF->Sol_AIF Sol_Motion Improve Motion Correction Check_Motion->Sol_Motion Sol_Fit Check Residuals / Try Different Model Check_Fit->Sol_Fit

Caption: Logical troubleshooting flow for inaccurate K-trans values.

References

Technical Support Center: Addressing Renal Clearance Variability of Gadoterate Meglumine in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in the renal clearance of Gadoterate Meglumine (Dotarem®) in your research animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of elimination for this compound?

A1: this compound is primarily and rapidly eliminated from the body through renal excretion.[1][2] In subjects with normal renal function, it is quickly cleared from the plasma via the kidneys.[1]

Q2: What are the typical pharmacokinetic parameters for this compound in common research animals?

A2: The pharmacokinetic parameters of this compound can vary between species. Below is a summary of available data.

ParameterRatRabbitDog
Renal Clearance (mL/min/kg) Data not consistently reported, but renal clearance is considered the primary route of elimination.Total body clearance of a similar gadolinium-based contrast agent, Gadopentetate dimeglumine, was found to be 14.1 ± 0.56 mL/min in normal rabbits.[3]General glomerular filtration rate (GFR) is reported as 3.5-4.5 mL/min/kg. Specific clearance for this compound is not detailed in the provided results.
Elimination Half-life (t½) ~1.4 - 2.0 hours in healthy subjects, indicating rapid clearance.[2]Data for this compound is not specified.Data not specified.
Urinary Excretion ~73-92% of the administered dose is excreted in the urine within 48 hours in healthy subjects.[2]Data not specified.In a study with another contrast agent, famotidine (B1672045), urinary excretion kinetics were investigated, but specific percentages for this compound are not provided.[4]

Q3: How does impaired renal function affect the clearance of this compound?

A3: Impaired renal function significantly delays the elimination of this compound.[5] In patients with chronic renal failure, a delayed but almost total urinary elimination is observed, with a direct correlation between the clearance of this compound and plasma creatinine (B1669602) clearance.[5]

Q4: What analytical methods are used to quantify this compound in biological samples?

A4: The most common and sensitive method for quantifying gadolinium (the active component of this compound) in biological samples like blood, plasma, and urine is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6] This method allows for the detection of very low concentrations of gadolinium. Ion Chromatography (IC) coupled with ICP-MS can also be used for speciation analysis.[6]

Troubleshooting Guides

Issue: High Variability in Renal Clearance Data Between Animals of the Same Species

High inter-individual variability in pharmacokinetic data is a common challenge in preclinical studies.

Potential Causes:

  • Underlying Health Conditions: Subclinical renal impairment can significantly affect clearance rates. Even minor variations in kidney function between animals can lead to different pharmacokinetic profiles.

  • Genetic Variability: Different strains of the same species can have variations in drug metabolism and excretion pathways.

  • Physiological State: Factors such as hydration status, stress levels, and diet can influence renal blood flow and glomerular filtration rate (GFR).

  • Dosing Inaccuracy: Inaccurate administration of the intravenous bolus can lead to variability in the administered dose.

Solutions:

  • Health Screening: Ensure all animals are healthy and free of underlying diseases, particularly renal conditions. Consider performing baseline renal function tests (e.g., serum creatinine, BUN) before the study.

  • Standardize Animal Strain and Source: Use a single, well-characterized strain from a reputable supplier to minimize genetic variability.

  • Acclimatization and Controlled Environment: Allow for an adequate acclimatization period and maintain a controlled environment (temperature, humidity, light-dark cycle) to reduce stress. Ensure consistent access to food and water.

  • Precise Dosing Technique: Train all personnel on proper intravenous injection techniques to ensure accurate and consistent dosing.

Issue: Inconsistent Results Across Different Experimental Days

Variability in results obtained on different days can compromise the reliability of your study.

Potential Causes:

  • Anesthesia Protocol: The type, depth, and duration of anesthesia can significantly impact renal hemodynamics and GFR. Different anesthetic agents have varying effects on renal function.

  • Sample Collection and Handling: Inconsistencies in the timing of blood and urine collection, as well as sample processing and storage, can introduce errors.

  • Analytical Method Variability: Day-to-day variations in the performance of analytical instruments (e.g., ICP-MS) can affect the accuracy of gadolinium quantification.

Solutions:

  • Standardize Anesthesia: Use a consistent anesthesia protocol for all experiments. If possible, use an anesthetic with minimal impact on renal function. Monitor physiological parameters during anesthesia.

  • Strict Adherence to Sampling Schedule: Develop and strictly follow a detailed protocol for the timing of sample collection.

  • Standardize Sample Handling: Implement standardized procedures for blood and urine processing, including centrifugation, aliquotting, and storage conditions.

  • Analytical Quality Control: Incorporate quality control samples with known concentrations of gadolinium in each analytical run to monitor instrument performance and ensure data accuracy.

Experimental Protocols

Key Experiment: Determination of Renal Clearance of this compound in Rats

This protocol outlines the key steps for a renal clearance study in rats.

1. Animal Preparation:

  • Use healthy, adult male or female rats of a specific strain (e.g., Sprague-Dawley).
  • Acclimatize the animals to the laboratory conditions for at least one week.
  • House the animals in metabolic cages for urine collection, allowing for a habituation period.

2. Administration of this compound:

  • Administer a single intravenous (IV) bolus of this compound at a dose of 0.1 mmol/kg body weight.
  • The injection should be given via a tail vein or other suitable vessel.

3. Blood Sample Collection:

  • Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, and 120 minutes post-injection).
  • Blood can be collected from the tail vein, saphenous vein, or via a cannula.
  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
  • Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.

4. Urine Sample Collection:

  • Use metabolic cages designed to separate urine and feces to prevent contamination.
  • Collect urine over a specified period (e.g., 24 hours) to determine the total amount of gadolinium excreted.
  • Measure the total volume of urine collected and store an aliquot at -80°C for analysis.

5. Sample Analysis:

  • Determine the concentration of gadolinium in the plasma and urine samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

6. Pharmacokinetic Analysis:

  • Calculate the renal clearance using the following formula:
  • CL_renal = (Ae_urine) / AUC_plasma
  • Where:
  • CL_renal is the renal clearance.
  • Ae_urine is the total amount of unchanged drug excreted in the urine.
  • AUC_plasma is the area under the plasma concentration-time curve.
  • Determine other pharmacokinetic parameters such as elimination half-life (t½) and volume of distribution (Vd).

Visualizations

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Prep Animal Preparation (Acclimatization, Health Screening) Cage_Habituation Habituation to Metabolic Cages Animal_Prep->Cage_Habituation Dosing IV Administration of This compound Cage_Habituation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Urine Collection (Metabolic Cages) Dosing->Urine_Collection Sample_Processing Plasma & Urine Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Analysis Gadolinium Quantification (ICP-MS) Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Clearance, t½) Analysis->PK_Analysis

Caption: Experimental workflow for a renal clearance study.

Factors_Influencing_Variability cluster_animal Animal-Related Factors cluster_protocol Protocol-Related Factors Variability Renal Clearance Variability Species Species Species->Variability Strain Strain Strain->Variability Health Health Status (Renal Function) Health->Variability Physiology Physiological State (Hydration, Stress) Physiology->Variability Anesthesia Anesthesia Protocol Anesthesia->Variability Dosing Dosing Technique Dosing->Variability Sampling Sample Collection & Handling Sampling->Variability Analysis Analytical Method Analysis->Variability

Caption: Factors influencing renal clearance variability.

References

Technical Support Center: Quantitative Gadoterate Meglumine MRI Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the calibration of MRI systems for quantitative imaging with Gadoterate (B1198928) Meglumine (B1676163) (Dotarem®). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of calibrating an MRI system for quantitative Gadoterate Meglumine imaging?

A1: Calibration ensures the accuracy and reproducibility of quantitative measurements, such as T1 relaxation times and contrast agent concentration. This is crucial for comparing data across different time points, subjects, and even different MRI scanners.[1][2][3] A properly calibrated system provides reliable data for assessing tissue characteristics, such as perfusion and vascularity, which are critical endpoints in many research and clinical studies.

Q2: How does this compound affect the MR signal?

A2: this compound is a gadolinium-based contrast agent (GBCA).[4][5] When introduced into a magnetic field, it shortens the T1 and T2 relaxation times of surrounding water protons.[6] In quantitative T1-weighted imaging, this T1 shortening effect results in an increased signal intensity, which can be used to determine the concentration of the contrast agent in a given tissue.[7]

Q3: What are the typical relaxivity values for this compound?

A3: The T1 relaxivity (r1) of this compound is a key parameter for converting changes in T1 relaxation rate to contrast agent concentration. These values are dependent on the magnetic field strength and the surrounding environment (e.g., plasma, whole blood). It is crucial to use the appropriate relaxivity value for your specific experimental conditions.

Magnetic Field StrengthMediumT1 Relaxivity (r1) [L·mmol⁻¹·s⁻¹]
1.5 TPlasma/Whole Blood3.3 - 3.8[4][8]
3.0 TPlasma/Whole Blood~3.5[9]

Q4: What is a phantom and why is it necessary for calibration?

A4: An MRI phantom is a specially designed object with known properties used to evaluate the performance of an MRI scanner.[1][3] For quantitative this compound imaging, phantoms typically contain a series of solutions with varying concentrations of the contrast agent.[10][11][12] Scanning this phantom allows for the creation of a calibration curve that relates the measured T1 values to the known this compound concentrations. This is essential for accurate quantification of the contrast agent in subsequent in vivo or ex vivo experiments.[12]

Q5: How often should I perform quality control checks on my MRI system?

A5: Routine quality control (QC) is essential to ensure consistent scanner performance.[13] Daily QC activities should include visual inspections and basic image quality assessments.[14] Weekly QC, using a standardized phantom like the one from the American College of Radiology (ACR), should be performed to monitor key parameters such as signal-to-noise ratio (SNR), image uniformity, geometric distortion, and slice thickness.[13][14][15] More comprehensive physicist or engineer-led testing should be conducted semi-annually or annually.[14]

Troubleshooting Guides

Issue 1: Inaccurate T1 Map Values in Phantom
  • Symptom: The measured T1 values in your phantom vials do not correlate linearly with the known this compound concentrations.

  • Possible Causes & Solutions:

    Possible Cause Troubleshooting Step
    Incorrect Phantom Preparation Verify the accuracy of the serial dilutions of this compound. Ensure there are no air bubbles in the vials, as these can cause susceptibility artifacts.[11]
    Temperature Fluctuations T1 relaxation times are temperature-dependent.[16][17] Allow the phantom to equilibrate to the scanner room temperature before imaging. For optimal consistency, record the temperature during each scan.
    B1 Field Inhomogeneity Non-uniformity in the transmit radiofrequency (B1) field is a major source of error in quantitative T1 mapping.[18][19][20] This can lead to spatial variations in the measured T1 values. It is recommended to use B1 correction methods.[18][19][20][21]
    Inappropriate Pulse Sequence Parameters The accuracy of T1 mapping sequences like the Modified Look-Locker Inversion Recovery (MOLLI) can be sensitive to the chosen parameters (e.g., inversion times, flip angles).[22][23][24] Ensure your sequence parameters are optimized for the expected range of T1 values in your phantom.
  • Troubleshooting Workflow:

    start Inaccurate T1 Values check_phantom Verify Phantom Preparation (Concentrations, Bubbles) start->check_phantom check_temp Ensure Temperature Equilibrium check_phantom->check_temp check_b1 Assess B1 Field Uniformity check_temp->check_b1 check_sequence Review Pulse Sequence Parameters check_b1->check_sequence If uniform b1_map Acquire B1 Map for Correction check_b1->b1_map If non-uniform optimize_seq Optimize Sequence Parameters check_sequence->optimize_seq If sub-optimal rescan Re-scan Phantom check_sequence->rescan If optimal b1_map->check_sequence optimize_seq->rescan end_ok Accurate T1 Values rescan->end_ok

    Caption: Troubleshooting workflow for inaccurate T1 map values.

Issue 2: Presence of Image Artifacts
  • Symptom: Your quantitative maps or images are degraded by artifacts, compromising the accuracy of your measurements.

  • Common Artifacts & Solutions:

    Artifact Type Appearance Cause Solution
    Motion Artifacts Ghosting, blurring, or sharp lines in the phase-encoding direction.[25]Subject movement during the scan.[25]Use motion correction techniques, respiratory or cardiac gating, and ensure the subject is adequately immobilized.[26]
    Susceptibility Artifacts Signal loss or distortion, particularly near air-tissue interfaces or metallic implants.[27]Local magnetic field distortions caused by variations in the magnetic susceptibility of different materials.[27]Use shorter echo times (TE), increase the receiver bandwidth, and consider parallel imaging techniques.[28]
    Chemical Shift Artifacts Misregistration of signal from fat and water.[27]The difference in resonant frequencies between protons in fat and water.Use fat suppression techniques, such as chemical shift selective saturation pulses or Dixon-based methods.
    Zipper Artifacts A bright line or band across the image, perpendicular to the frequency-encoding direction.[25]Extraneous radiofrequency (RF) signals leaking into the scanner room.[28]Ensure the scanner room door is properly closed and check for any electronic devices that may be causing RF interference.
  • Logical Relationship of Artifact Correction:

    start Image Artifacts Observed identify Identify Artifact Type start->identify motion Motion identify->motion susceptibility Susceptibility identify->susceptibility chemical_shift Chemical Shift identify->chemical_shift zipper Zipper identify->zipper solve_motion Immobilization, Gating, Motion Correction motion->solve_motion solve_susceptibility Shorter TE, Increased BW, Parallel Imaging susceptibility->solve_susceptibility solve_chemical_shift Fat Suppression (e.g., Dixon, Fat-Sat) chemical_shift->solve_chemical_shift solve_zipper Check RF Shielding, Remove Electronic Devices zipper->solve_zipper end_ok Artifact-Free Image solve_motion->end_ok solve_susceptibility->end_ok solve_chemical_shift->end_ok solve_zipper->end_ok

    Caption: Logical approach to identifying and correcting common MRI artifacts.

Experimental Protocols

Protocol 1: Preparation of a T1 Calibration Phantom

This protocol describes the creation of a phantom for calibrating T1 measurements with this compound.

Materials:

  • This compound (Dotarem®) solution (0.5 mmol/mL)[4]

  • Distilled water or a suitable buffer (e.g., phosphate-buffered saline)

  • Agar or agarose (B213101) powder[11]

  • MRI-compatible tubes or vials (e.g., 5-10 mL)

  • Phantom holder or casing

Methodology:

  • Prepare a Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) by diluting the commercial solution in distilled water or buffer.

  • Serial Dilutions: Perform a series of precise serial dilutions from the stock solution to create a range of concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0, 5.0 mM). The number and range of concentrations should span the expected physiological concentrations in your experiments.

  • Prepare Agarose Gel: Prepare a 1-2% agarose gel solution by dissolving the powder in distilled water and heating until the solution is clear.[11] Allow it to cool slightly to avoid damaging the vials.

  • Mix and Fill Vials: For each concentration, mix the this compound solution with the liquid agarose in a 1:1 ratio. This will immobilize the water molecules and prevent settling of the contrast agent.

  • Assemble Phantom: Carefully fill the MRI-compatible vials with the different this compound-agarose mixtures, ensuring no air bubbles are trapped. Arrange the vials in the phantom holder.

  • Equilibration: Allow the phantom to cool and solidify completely. Store the phantom at a consistent temperature and allow it to equilibrate to the MRI scanner room temperature for at least 2-3 hours before imaging.

Protocol 2: Quantitative T1 Mapping and Calibration

This protocol outlines the steps for acquiring T1 maps of the calibration phantom and generating a calibration curve.

Methodology:

  • Phantom Positioning: Place the T1 calibration phantom in the center of the head coil or the relevant RF coil to ensure it is in the most homogeneous region of the magnetic field.

  • Acquire T1 Maps: Use a validated T1 mapping sequence (e.g., MOLLI, Inversion Recovery Spin Echo).[22][24] Ensure the acquisition parameters (e.g., slice thickness, field of view) are consistent with those you will use for your experimental studies.

  • B1 Field Mapping (Recommended): Acquire a B1 map to assess the uniformity of the transmit RF field.[18][20] If significant inhomogeneity is present, apply a correction algorithm to your T1 maps.[18][19][21]

  • Data Analysis:

    • For each vial in the phantom, draw a region of interest (ROI) in the center of the vial, avoiding the edges to minimize partial volume effects.

    • Calculate the mean T1 value within each ROI.

    • Convert the T1 values to relaxation rates (R1 = 1/T1).

  • Generate Calibration Curve:

    • Plot the measured R1 values (y-axis) against the known this compound concentrations (x-axis).

    • Perform a linear regression to fit the data. The slope of this line represents the T1 relaxivity (r1) of this compound under your specific experimental conditions. The equation of the line will be in the form: R1 = R1_native + r1 * [Gd], where R1_native is the relaxation rate of the gel without contrast agent.

    • This calibration curve can now be used to convert measured R1 values from your experimental samples into this compound concentrations.

  • Experimental Workflow for T1 Calibration:

    start Start T1 Calibration prepare_phantom Prepare T1 Phantom (Protocol 1) start->prepare_phantom position_phantom Position Phantom in Scanner prepare_phantom->position_phantom acquire_t1_map Acquire T1 Map position_phantom->acquire_t1_map acquire_b1_map Acquire B1 Map (Optional) acquire_t1_map->acquire_b1_map analyze_data Analyze Data: Draw ROIs, Calculate Mean T1 acquire_b1_map->analyze_data convert_to_r1 Convert T1 to R1 (1/T1) analyze_data->convert_to_r1 plot_data Plot R1 vs. [Gadoterate] convert_to_r1->plot_data linear_regression Perform Linear Regression plot_data->linear_regression calibration_curve Generate Calibration Curve (R1 = R1_native + r1 * [Gd]) linear_regression->calibration_curve end_process Calibration Complete calibration_curve->end_process

    Caption: Workflow for quantitative T1 mapping and calibration.

References

Validation & Comparative

A Head-to-Head Battle of Contrast Agents: Gadoterate Meglumine Versus Gadobutrol in Preclinical Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of preclinical cancer imaging, the choice of a gadolinium-based contrast agent (GBCA) is a critical decision that can significantly impact the quality and interpretation of magnetic resonance imaging (MRI) data. This guide provides an objective comparison of two widely used macrocyclic GBCAs, Gadoterate Meglumine and Gadobutrol, focusing on their performance in preclinical cancer models.

This comparison synthesizes available data on the physicochemical properties, imaging performance, and experimental protocols associated with these two agents. The information is intended to assist researchers in selecting the most appropriate contrast agent for their specific preclinical cancer research needs.

Physicochemical Properties: A Tale of Two Macrocycles

Both this compound (an ionic macrocyclic agent) and Gadobutrol (a non-ionic macrocyclic agent) are designed for high stability to minimize the release of toxic free gadolinium ions. However, they differ in key physicochemical properties that influence their behavior in vivo and subsequent image enhancement characteristics. Gadobutrol is notable for its higher concentration (1.0 M) compared to the 0.5 M formulation of this compound, as well as its generally higher T1 relaxivity. Relaxivity is a measure of a contrast agent's ability to increase the relaxation rate of water protons, which directly translates to signal enhancement in T1-weighted MRI.

Performance in Preclinical Cancer Models: Quantitative Insights

Direct comparative studies in preclinical cancer models provide the most relevant data for researchers. Below are summaries of key findings in glioma and hepatocellular carcinoma models.

Rat Glioma Model

A key study provides a direct intra-individual comparison of Gadobutrol and this compound in a rat brain glioma model. The results consistently demonstrated superior tumor enhancement with Gadobutrol.

Table 1: Tumor Enhancement in a Rat Glioma Model (1.5 T) [1]

Timepoint Post-InjectionParameterGadobutrolThis compound% Improvement with Gadobutrol
5 minutesTumor CNRHigherLower15% (Statistically Significant)
7 minutesTumor CNRHigherLower-
9 minutesTumor CNRHigherLower27% (Statistically Significant)

CNR: Contrast-to-Noise Ratio. Data adapted from a study evaluating tumor enhancement at 1.5 T. The study also noted a substantial further improvement in tumor enhancement with Gadobutrol at 3 T.

Rat Hepatocellular Carcinoma (HCC) Model

In a study investigating dynamic MR imaging in a rat model of hepatocellular carcinoma, a 1.0 molar formulation of Gadobutrol was compared to a 0.5 molar formulation. While not a direct comparison with this compound, the findings on the higher concentration formulation of Gadobutrol are relevant.

Table 2: Signal Enhancement in a Rat HCC Model

Contrast Agent FormulationMaximum Enhancement in Tumor
0.5 M Gadobutrol~65%
1.0 M Gadobutrol~90%

This study highlights that the higher concentration of Gadobutrol can lead to significantly greater tumor enhancement in this model.

Experimental Protocols: A Guide to Reproducibility

Detailed methodologies are crucial for designing and interpreting preclinical imaging studies. The following protocols are based on the published literature.

Rat Brain Glioma Imaging Protocol[1]
  • Animal Model: Rats with induced brain gliomas.

  • Contrast Agents:

    • Gadobutrol

    • This compound

  • Dosage: 0.1 mmol/kg body weight for both agents.

  • Administration: Intravenous injection. For intra-individual comparisons, injections were performed in a random order, separated by 24 hours.

  • MRI System: 1.5 T MR system.

  • Imaging Sequence: T1-weighted images.

  • Image Acquisition:

    • Pre-contrast scan.

    • Post-contrast scans at 1 minute, and then at 2-minute intervals.

  • Analysis: Tumor signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) were calculated at each time point.

General Preclinical Imaging Workflow

The following diagram illustrates a typical workflow for a comparative preclinical MRI study.

G cluster_prep Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Data Analysis animal_model Induce Cancer Model (e.g., Glioma in Rat) anesthesia Anesthetize Animal animal_model->anesthesia iv_line Place Intravenous Line anesthesia->iv_line pre_contrast Acquire Pre-contrast T1-weighted Images iv_line->pre_contrast injection Inject Contrast Agent (this compound or Gadobutrol) pre_contrast->injection post_contrast Acquire Post-contrast Dynamic T1-weighted Images injection->post_contrast roi Define Regions of Interest (ROI) (Tumor and Healthy Tissue) post_contrast->roi quantify Quantify Signal Enhancement (e.g., SNR, CNR) roi->quantify compare Statistical Comparison of Contrast Agents quantify->compare

Preclinical MRI Workflow

Signaling Pathways: An Area for Future Investigation

Currently, there is limited direct evidence from preclinical studies detailing the specific impact of this compound and Gadobutrol on intracellular signaling pathways in cancer cells. These agents are generally considered to be extracellular, meaning they do not typically cross intact cell membranes. Their primary mechanism of action is to alter the relaxation times of water protons in the extracellular space, thereby providing information on tissue vascularity and permeability. Any potential effects on signaling would likely be indirect and are an area for future research.

Logical Framework for Contrast Agent Selection

The choice between this compound and Gadobutrol in a preclinical setting depends on the specific research question. The following diagram outlines a logical framework for this decision-making process.

G start Start: Select Contrast Agent for Preclinical Cancer MRI question1 Primary Goal: Maximize Tumor-to-Background Contrast? start->question1 gadobutrol Consider Gadobutrol (Higher Relaxivity & Concentration) question1->gadobutrol Yes gadoterate Consider this compound (Standard Relaxivity & Concentration) question1->gadoterate No (Standard comparison sufficient) question2 Is the study focused on subtle vascular permeability changes? gadobutrol->question2 end_gadobutrol Outcome: Potentially higher signal enhancement with Gadobutrol gadobutrol->end_gadobutrol gadoterate->question2 end_gadoterate Outcome: Standard enhancement profile with this compound gadoterate->end_gadoterate dynamic_mri Dynamic Contrast-Enhanced (DCE) MRI Pharmacokinetic Modeling question2->dynamic_mri Yes dynamic_mri->end_gadobutrol dynamic_mri->end_gadoterate

Contrast Agent Selection Framework

Conclusion

The available preclinical data, particularly from glioma models, suggests that Gadobutrol may offer an advantage in terms of the magnitude of tumor enhancement compared to this compound, likely due to its higher relaxivity and concentration. However, the choice of contrast agent should always be guided by the specific aims of the preclinical study, the cancer model being used, and the imaging protocol employed. For studies where maximizing the contrast between the tumor and surrounding tissue is paramount, Gadobutrol appears to be a strong candidate. For routine preclinical imaging where standard enhancement is sufficient, this compound remains a reliable option. Future preclinical studies directly comparing these agents in a wider range of cancer models will be invaluable in further guiding this important decision for researchers in the field of oncology.

References

Comparative analysis of macrocyclic vs linear GBCAs in neuroinflammation models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance, safety, and cellular impact of macrocyclic and linear gadolinium-based contrast agents (GBCAs) in preclinical models of neuroinflammation reveals significant differences in gadolinium retention and subsequent inflammatory response. This guide synthesizes key experimental findings to inform researchers, scientists, and drug development professionals on the selection and application of these imaging agents.

The use of GBCAs is crucial for enhancing the diagnostic utility of magnetic resonance imaging (MRI), particularly in visualizing blood-brain barrier disruption associated with neuroinflammatory conditions like multiple sclerosis. However, concerns have emerged regarding the long-term safety of these agents, specifically the potential for gadolinium deposition in the brain and other tissues. GBCAs are classified based on the molecular structure of the chelating ligand that encapsulates the gadolinium ion: linear or macrocyclic. This structural difference fundamentally impacts their stability and, consequently, their propensity for gadolinium release and tissue retention.

Quantitative Comparison of Gadolinium Deposition and MRI Signal Intensity

Experimental studies in rodent models consistently demonstrate that linear GBCAs lead to significantly higher concentrations of retained gadolinium in the brain compared to macrocyclic agents. This increased deposition is correlated with a persistent hyperintensity on T1-weighted MRI scans, particularly in the deep cerebellar nuclei (DCN).

ParameterLinear GBCAsMacrocyclic GBCAsReference
Gadolinium Concentration in Cerebellum (nmol/g) after 1 year Gadodiamide (B1674392): 3.38, Gadopentetate dimeglumine: 2.13, Gadobenate dimeglumine: 1.91Gadobutrol (B1674391): 0.08, Gadoterate (B1198928) meglumine (B1676163): 0.04, Gadoteridol: 0.07[1]
Median Gadolinium Concentration in Brain (µg/g) Gadodiamide: 6.9, Gadobenate dimeglumine: 4.7Gadobutrol: 1.6, Gadoteridol: 0[2][3]
DCN-to-Brainstem Signal Intensity Ratio Significantly higher compared to saline group at all time points (P < .001)No significant difference from saline group (P > .42)[1]
DCN-to-Cerebellar Cortex Signal Ratio Significantly increased from the 12th injection of gadodiamide (1.070 ± 0.024) compared to gadoterate meglumine (1.000 ± 0.033; P < 0.001)No significant change[4]

Neuroinflammatory Response to Gadolinium Deposition

Recent studies have begun to elucidate the molecular consequences of gadolinium retention in the central nervous system. Chronic deposition from linear GBCAs, but not macrocyclic GBCAs, has been shown to induce significant alterations in gene expression related to neuroinflammatory pathways.

BiomarkerLinear GBCA (Gadodiamide)Macrocyclic GBCA (Gadobutrol)Reference
Differentially Expressed Genes (Brain, 1-year washout) 23 upregulated, 26 downregulated4 upregulated, no downregulation[5]
Differentially Expressed Genes (Spinal Cord, 1-year washout) 57 upregulated, 40 downregulatedNot specified[5]
Common DEGs (Brain & Spinal Cord) 17Not applicable[5]

Two key genes, High Mobility Group Box 2 (HMGB2) and Serum/Glucocorticoid Regulated Kinase 1 (SGK1) , have been identified as being significantly upregulated following chronic exposure to the linear GBCA gadodiamide. These proteins are known to be involved in inflammatory responses.[6][7]

Signaling Pathways and Experimental Workflow

The deposition of gadolinium from less stable linear GBCAs can trigger a neuroinflammatory cascade. The upregulation of HMGB2, a known damage-associated molecular pattern (DAMP), can activate downstream inflammatory signaling.

GBCAs_Neuroinflammation_Pathway Signaling Pathway of GBCA-Induced Neuroinflammation cluster_0 GBCA Administration cluster_1 Gadolinium Deposition cluster_2 Cellular Response Linear GBCA Linear GBCA Gd Deposition (High) Gd Deposition (High) Linear GBCA->Gd Deposition (High) Higher Dissociation Macrocyclic GBCA Macrocyclic GBCA Gd Deposition (Low/Negligible) Gd Deposition (Low/Negligible) Macrocyclic GBCA->Gd Deposition (Low/Negligible) Higher Stability Gene Expression Alteration Gene Expression Alteration Gd Deposition (High)->Gene Expression Alteration HMGB2 Upregulation HMGB2 Upregulation Gene Expression Alteration->HMGB2 Upregulation SGK1 Upregulation SGK1 Upregulation Gene Expression Alteration->SGK1 Upregulation Neuroinflammation Neuroinflammation HMGB2 Upregulation->Neuroinflammation SGK1 Upregulation->Neuroinflammation

Caption: GBCA-Induced Neuroinflammation Pathway.

A typical experimental workflow to compare the effects of linear and macrocyclic GBCAs in a rodent model is outlined below.

Experimental_Workflow Experimental Workflow for GBCA Comparison cluster_0 Animal Model cluster_1 GBCA Administration cluster_2 In-Vivo Imaging cluster_3 Post-Mortem Analysis Rodent Model (e.g., Rats) Rodent Model (e.g., Rats) Linear GBCA Injection Linear GBCA Injection Rodent Model (e.g., Rats)->Linear GBCA Injection Macrocyclic GBCA Injection Macrocyclic GBCA Injection Rodent Model (e.g., Rats)->Macrocyclic GBCA Injection Saline Control Injection Saline Control Injection Rodent Model (e.g., Rats)->Saline Control Injection T1-weighted MRI T1-weighted MRI Linear GBCA Injection->T1-weighted MRI Macrocyclic GBCA Injection->T1-weighted MRI Saline Control Injection->T1-weighted MRI Brain Tissue Collection Brain Tissue Collection T1-weighted MRI->Brain Tissue Collection ICP-MS Analysis ICP-MS Analysis Brain Tissue Collection->ICP-MS Analysis Gadolinium Quantification Gene Expression Analysis Gene Expression Analysis Brain Tissue Collection->Gene Expression Analysis Inflammatory Markers

Caption: Comparative GBCA Study Workflow.

Experimental Protocols

Animal Models and GBCA Administration: Studies typically utilize healthy adult rats (e.g., Wistar-Han or Sprague-Dawley).[8][9] GBCAs are administered intravenously, often repeatedly, at doses ranging from 0.6 to 2.5 mmol/kg body weight.[2][3][4] For neuroinflammation models, agents like lipopolysaccharide (LPS) can be administered to induce an inflammatory state.[10][11] In some studies, experimental autoimmune encephalomyelitis (EAE) is induced in mice to model multiple sclerosis.[12]

Magnetic Resonance Imaging (MRI): T1-weighted MRI is performed on clinical or preclinical scanners (e.g., 1.5T, 3T, or 7T).[8][12][13] Images are acquired before and at multiple time points after GBCA administration to assess signal intensity changes in specific brain regions, such as the deep cerebellar nuclei and globus pallidus.[4][8] Signal intensity ratios are calculated by normalizing the signal in the region of interest to a reference region like the pons or cerebellar cortex.[4][8]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Following the final imaging session, animals are euthanized, and brain tissue is collected. The tissue is then digested, typically using nitric acid and microwave digestion, to prepare it for analysis.[14][15] ICP-MS is used to precisely quantify the total amount of gadolinium in the tissue samples, providing a direct measure of deposition.[1][2][3] Laser ablation ICP-MS (LA-ICP-MS) can be employed for elemental bioimaging to visualize the spatial distribution of gadolinium deposits within the tissue.[16][17]

Gene Expression Analysis: For studies investigating the neuroinflammatory response, RNA is extracted from brain tissue. Gene expression analysis can be performed using techniques like RNA sequencing to identify differentially expressed genes between treatment groups.[5]

Conclusion

The available experimental data from neuroinflammation models strongly indicate that macrocyclic GBCAs have a more favorable safety profile than linear GBCAs regarding gadolinium retention in the brain and the subsequent induction of neuroinflammatory gene expression. Linear GBCAs are associated with significantly higher and more persistent gadolinium deposition, leading to measurable changes in MRI signal intensity and alterations in inflammatory pathways. These findings underscore the importance of considering the molecular structure and stability of GBCAs when selecting a contrast agent for clinical and research applications in the context of neuroinflammation. Researchers should be particularly mindful of the potential long-term consequences of gadolinium deposition when designing and interpreting studies involving repeated GBCA administration.

References

Validating DCE-MRI with Gadoterate Meglumine Against Histology: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) utilizing the contrast agent gadoterate (B1198928) meglumine (B1676163) against histological findings. The following sections detail the experimental data, protocols, and the physiological basis for this validation.

Dynamic Contrast-Enhanced MRI (DCE-MRI) is a non-invasive imaging technique that provides quantitative information about tissue microvasculature, including perfusion and permeability.[1] Gadoterate meglumine is a macrocyclic, ionic gadolinium-based contrast agent commonly used in clinical practice.[2] Validating DCE-MRI parameters against a histological gold standard is crucial for their reliable use as biomarkers in research and drug development. This guide synthesizes available data to facilitate an understanding of this validation process.

Data Presentation: Correlating DCE-MRI Parameters with Histology

The following table summarizes the expected and reported correlations between key quantitative DCE-MRI parameters and various histological measures. While not all studies explicitly used this compound, the fundamental principles of DCE-MRI are generally applicable across small-molecule gadolinium-based contrast agents.

DCE-MRI ParameterHistological CorrelateExpected CorrelationReported Correlation (Spearman's ρ or Pearson's r)Tissue/Disease Context
Ktrans (Volume Transfer Constant)Microvessel Density (MVD)PositiveModerately Strong Positive (ρ = 0.52-0.65)Carotid Plaque[3][4]
Vascular Endothelial Growth Factor (VEGF) ExpressionPositiveSignificant Positive (ρ = 0.582)High-Grade Gliomas[5]
Tumor Proliferation (Ki-67)VariableSignificant Inverse (r = -0.62) in primary tumorsHead and Neck Squamous Cell Carcinoma (HNSCC)[6]
ve (Fractional Volume of Extravascular Extracellular Space)Tumor CellularityInverseTendency towards inverse correlation (r = -0.48, p=0.058)Head and Neck Squamous Cell Carcinoma (HNSCC)[6]
Extracellular Matrix (ECM) / Interstitial SpacePositiveSignificant Positive (p=0.02) in one breast cancer modelMurine Breast Cancer[7][8]
Mean Vessel DiameterNegativeSignificant Negative (r = -0.59)Head and Neck Squamous Cell Carcinoma (HNSCC)[6]
kep (Rate constant between EES and plasma)Stained Vessel AreaPositiveSignificant Positive (r = 0.51)Head and Neck Squamous Cell Carcinoma (HNSCC)[6]

Experimental Protocols

A robust validation study requires meticulous and well-defined protocols for both DCE-MRI acquisition and subsequent histological analysis.

DCE-MRI Protocol with this compound

This protocol is a generalized representation based on common practices in preclinical and clinical research.[9][10]

  • Animal/Patient Preparation:

    • For animal studies, subjects are anesthetized and placed in the MRI scanner. Body temperature and respiration are monitored. A tail vein catheter is inserted for contrast agent administration.[9]

    • For human studies, an intravenous line is placed, typically in the antecubital vein.

  • Pre-contrast Imaging:

    • Anatomical reference images are acquired (e.g., T2-weighted sequences).

    • T1 mapping is performed to determine the baseline longitudinal relaxation time of the tissue of interest. This is crucial for accurate pharmacokinetic modeling.

  • Dynamic Contrast-Enhanced Acquisition:

    • A T1-weighted fast spoiled gradient-echo sequence is initiated.

    • After a few baseline scans, a bolus of this compound (e.g., 0.1 mmol/kg) is injected intravenously, followed by a saline flush.[10]

    • Dynamic scanning continues for a predefined period (e.g., 5-10 minutes) to capture the wash-in and wash-out of the contrast agent.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the anatomical images corresponding to the tissue to be analyzed.

    • The signal intensity-time course is extracted from the ROIs.

    • Pharmacokinetic models (e.g., Tofts model) are applied to the data to generate quantitative parameter maps of Ktrans, ve, and kep.

Histological Validation Protocol

Following the final imaging session, tissues are harvested for histological analysis.

  • Tissue Collection and Preparation:

    • The animal is euthanized, and the tissue of interest is excised.

    • The tissue is fixed in 10% neutral buffered formalin.

    • The tissue is processed and embedded in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess overall tissue morphology and tumor cellularity.

    • Immunohistochemistry (IHC) for Microvessel Density (MVD): Sections are stained with an antibody against a vascular endothelial cell marker, such as CD31.[4]

    • Other Stains: Depending on the research question, other stains like Masson's trichrome for fibrosis or specific molecular markers can be used.

  • Quantitative Analysis:

    • Stained slides are digitized using a whole-slide scanner.

    • Image analysis software is used to quantify the histological parameters within regions corresponding to the MRI ROIs.

      • Cellularity: The number of nuclei per unit area is counted from H&E stained slides.

      • MVD: The number of CD31-positive vessels per unit area is determined.[4]

      • Extracellular Space: The non-cellular area can be quantified from H&E images.[7]

  • Correlation Analysis:

    • The quantitative data from DCE-MRI and histology are statistically correlated (e.g., using Pearson or Spearman correlation coefficients) to determine the strength of the association.

Visualizing the Workflow and Underlying Principles

The following diagrams illustrate the experimental workflow for validating DCE-MRI with histology and the logical relationship between DCE-MRI parameters and the underlying tissue pathophysiology.

G cluster_mri DCE-MRI Acquisition cluster_histology Histological Analysis cluster_validation Validation mri_prep Subject Preparation t1_map Pre-contrast T1 Mapping mri_prep->t1_map dce_scan Dynamic Scan with This compound t1_map->dce_scan mri_analysis Pharmacokinetic Modeling (Ktrans, ve) dce_scan->mri_analysis correlation Statistical Correlation mri_analysis->correlation tissue_proc Tissue Excision & Processing staining Staining (H&E, CD31) tissue_proc->staining quant_hist Quantitative Histology (Cellularity, MVD) staining->quant_hist quant_hist->correlation

Caption: Experimental workflow for validating DCE-MRI against histology.

G cluster_phys Tissue Pathophysiology cluster_mri DCE-MRI Parameters angiogenesis Angiogenesis & Leaky Vasculature ktrans High Ktrans angiogenesis->ktrans reflects cellularity High Tumor Cellularity ve Low ve cellularity->ve inversely reflects ecs Extracellular Space ve_high High ve ecs->ve_high directly reflects

Caption: Logical relationship between tissue pathophysiology and DCE-MRI parameters.

References

A Cross-Platform Guide to Quantifying Gadoterate Meglumine Enhancement in MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gadoterate (B1198928) meglumine's performance as a gadolinium-based contrast agent (GBCA) against other alternatives. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative enhancement across different magnetic resonance imaging (MRI) platforms.

Introduction to Gadoterate Meglumine (B1676163)

Gadoterate meglumine, marketed under the trade name Dotarem®, is a macrocyclic, ionic GBCA used to enhance the quality of MRI scans.[1][2][3] Its primary mechanism of action is the shortening of the T1 relaxation time of water protons in its vicinity, which increases the signal intensity on T1-weighted images, thereby improving the visualization of tissues and lesions.[4] this compound is a well-established agent, first marketed in France in 1989 and now available in numerous countries.[3] It is considered a high-stability agent, making it a suitable choice for patients with lower estimated glomerular filtration rates (eGFRs).[1]

Quantitative Comparison of GBCA Properties

The efficacy of a GBCA is largely determined by its relaxivity (r1), which is a measure of its ability to shorten the T1 relaxation time of water. Higher relaxivity generally leads to greater signal enhancement. The following table summarizes the T1 relaxivity of this compound and other commonly used GBCAs at different magnetic field strengths.

Gadolinium-Based Contrast AgentChemical StructureT1 Relaxivity (r1) in Plasma at 37°C (L·mmol⁻¹·s⁻¹)Concentration (mmol/mL)Standard Dose (mmol/kg)
This compound (Dotarem®) Macrocyclic, Ionic 3.4–3.8 at 1.5T[1], 3.3–3.7 at 3T 0.5[1] 0.1[1][5]
Gadobutrol (B1674391) (Gadavist®)Macrocyclic, Non-ionic4.9–5.5 at 1.5T, 4.7–5.3 at 3T1.00.1[5]
Gadobenate Dimeglumine (MultiHance®)Linear, IonicHigher than this compound[6]0.50.05 (liver imaging)[5]
Gadoteridol (ProHance®)Macrocyclic, Non-ionicComparable to this compound0.50.1[5]
Gadodiamide (Omniscan™)Linear, Non-ionicN/A0.50.1
Gadopentetate Dimeglumine (Magnevist®)Linear, IonicComparable to gadoteridol[6]0.5N/A

Cross-Platform Quantification Studies: A Summary of Findings

Intraindividual crossover studies, where the same patient receives different GBCAs in separate imaging sessions, provide the most robust data for comparing contrast agents.

A key study comparing this compound and gadobutrol in primary brain tumor imaging found that despite gadobutrol's higher relaxivity, there were no statistically significant differences in the qualitative assessment of lesion border delineation, internal morphology, or diagnostic confidence between the two agents. However, the quantitative mean lesion percentage enhancement was higher with gadobutrol.

Another study comparing gadobenate dimeglumine with this compound for brain tumor imaging demonstrated significantly superior morphologic information and contrast enhancement with 0.1 mmol/kg of gadobenate compared to the same dose of gadoterate.[6] Notably, a half-dose of gadobenate (0.05 mmol/kg) was found to be equivalent to a full dose of this compound.[6]

Dynamic contrast-enhanced (DCE) MRI is a powerful technique for quantitative analysis. A prospective intraindividual study comparing gadobutrol and this compound in post-treatment glioma patients found no significant differences in the pharmacokinetic parameters Ktrans (transfer constant), Ve (extracellular extravascular space volume), Vp (plasma volume), or Kep (rate constant).[7][8][9][10] However, gadobutrol showed a significantly higher mean wash-in rate, while this compound had a higher washout rate.[7][9][10] These findings suggest that for many DCE-MRI applications, the two agents may be used interchangeably.[7][8]

Experimental Protocols

Standardized protocols are crucial for reproducible quantitative analysis of GBCA enhancement. Below are generalized methodologies derived from the reviewed literature.

Protocol 1: Intraindividual Crossover Comparison for Brain Tumor Imaging

This protocol is adapted from studies comparing this compound with gadobutrol and gadobenate dimeglumine.[11][6]

1. Patient Selection:

  • Patients with known or suspected primary brain tumors.

  • Exclusion criteria: pregnancy, breastfeeding, contraindications to MRI, severe renal impairment (eGFR <30 mL/min/1.73 m²), and recent administration of another contrast agent.[11]

2. Imaging Procedure:

  • Two identical MRI examinations are performed on the same scanner (e.g., 1.5T or 3T systems from vendors like Siemens, GE, or Philips) for each patient, with a washout period between scans (e.g., 24-48 hours).[11][6]

  • One exam uses this compound (0.1 mmol/kg), and the other uses the comparator GBCA (e.g., gadobutrol at 0.1 mmol/kg or gadobenate dimeglumine at 0.1 mmol/kg or 0.05 mmol/kg).[11][6]

  • The order of GBCA administration is randomized and blinded to the interpreting radiologists.

3. Image Acquisition:

  • Pre- and post-contrast T1-weighted sequences are acquired.

  • Imaging parameters (e.g., TR, TE, flip angle, matrix size, slice thickness) are kept constant across both examinations for each patient.

4. Quantitative Analysis:

  • Percentage Enhancement: Calculated as [(SIpost - SIpre) / SIpre] * 100, where SI is the signal intensity in a region of interest (ROI) placed on the enhancing lesion.

  • Lesion-to-Brain Ratio: Calculated as the ratio of the signal intensity of the lesion to that of normal-appearing white matter.

Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI for Glioma Assessment

This protocol is based on a study comparing the DCE parameters of gadobutrol and this compound.[7][9][10]

1. Patient Population:

  • Patients with post-treatment glioma.

2. Imaging Protocol:

  • DCE perfusion imaging is performed.

  • This compound (0.1 mmol/kg) is injected at a rate of 4 mL/s.[9][10]

  • For comparison, gadobutrol (at a concentration of 1.0 M) is administered at a lower volume but equivalent gadolinium dose, with an adjusted injection rate (e.g., 0.05 mmol/kg at 2 mL/s).[9][10]

  • A series of T1-weighted images are acquired with high temporal resolution (e.g., every 3.22 seconds) before, during, and after contrast injection.[9][10]

3. Data Analysis:

  • Motion correction is applied to the dynamic image series.

  • An arterial input function (AIF) is determined from a major artery.

  • Pharmacokinetic modeling (e.g., Tofts model) is applied to the signal intensity time course in the tumor ROI to derive quantitative parameters such as Ktrans, Ve, Vp, and Kep.[7][8]

  • Model-free parameters like wash-in and washout rates are also calculated from the relative signal change.[7][8]

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the cross-platform comparison of GBCA enhancement quantification.

G cluster_0 Phase 1: Patient Enrollment & Imaging cluster_1 Phase 2: Image Analysis cluster_2 Phase 3: Statistical Comparison Patient Patient with Indication for Contrast-Enhanced MRI Screening Inclusion/Exclusion Criteria Screening Patient->Screening Randomization Randomization to GBCA Sequence Screening->Randomization MRI_1 First MRI with GBCA 1 (e.g., this compound) Randomization->MRI_1 Washout Washout Period (24-48 hours) MRI_1->Washout Blinded_Read Blinded Qualitative Assessment by Radiologists MRI_1->Blinded_Read ROI_Placement Region of Interest (ROI) Placement on Lesions MRI_1->ROI_Placement MRI_2 Second MRI with GBCA 2 (e.g., Gadobutrol) Washout->MRI_2 MRI_2->Blinded_Read MRI_2->ROI_Placement Stats Statistical Analysis of Qualitative and Quantitative Data Blinded_Read->Stats Quant_Analysis Quantitative Parameter Calculation (e.g., % Enhancement, Ratios) ROI_Placement->Quant_Analysis Quant_Analysis->Stats

Caption: Workflow for an intraindividual crossover comparison study of two GBCAs.

G cluster_0 Data Acquisition cluster_1 Data Pre-processing cluster_2 Quantitative Analysis DCE_Scan Dynamic Contrast-Enhanced MRI Scan GBCA_Injection Bolus Injection of GBCA DCE_Scan->GBCA_Injection Dynamic_Images Acquisition of Time-Resolved T1-Weighted Images GBCA_Injection->Dynamic_Images Motion_Correction Motion Correction of Dynamic Series Dynamic_Images->Motion_Correction AIF_Determination Arterial Input Function (AIF) Measurement Motion_Correction->AIF_Determination Pharmacokinetic_Modeling Pharmacokinetic Modeling (e.g., Tofts Model) Motion_Correction->Pharmacokinetic_Modeling Model_Free_Analysis Model-Free Parameter Calculation (Wash-in, Washout) Motion_Correction->Model_Free_Analysis AIF_Determination->Pharmacokinetic_Modeling Parameter_Maps Generation of Quantitative Parameter Maps (Ktrans, Ve, Vp, Kep) Pharmacokinetic_Modeling->Parameter_Maps

Caption: Workflow for quantitative analysis using Dynamic Contrast-Enhanced (DCE) MRI.

Conclusion

The choice of a gadolinium-based contrast agent for quantitative MRI studies requires careful consideration of its intrinsic properties, such as relaxivity, as well as the specific imaging protocol and analytical methods employed. While this compound has a lower relaxivity compared to some other macrocyclic agents like gadobutrol, studies have shown that for many clinical applications, including qualitative brain tumor assessment and quantitative DCE-MRI, its performance is comparable. For applications where maximizing signal enhancement is critical, agents with higher relaxivity, such as gadobenate dimeglumine, may offer an advantage, potentially allowing for dose reduction. The experimental protocols and workflows outlined in this guide provide a framework for conducting robust and reproducible cross-platform comparisons of GBCA enhancement quantification, which is essential for advancing research and clinical practice in contrast-enhanced MRI.

References

Navigating Oncologic Response: A Comparative Guide to Gadoterate Meglumine in Therapeutic Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise evaluation of therapeutic response is paramount in oncology research. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) has emerged as a powerful non-invasive tool for this purpose, with the choice of gadolinium-based contrast agent (GBCA) being a critical determinant of imaging outcomes. This guide provides an objective comparison of Gadoterate (B1198928) Meglumine (B1676163) with other alternatives for monitoring therapeutic response in oncology, supported by experimental data and detailed methodologies.

Gadoterate meglumine, a macrocyclic, ionic GBCA, is widely used in clinical and research settings.[1][2] Its high stability, owing to the rigid cage-like structure that tightly binds the gadolinium ion, is a key characteristic, reducing the risk of gadolinium release into the body compared to linear agents.[1] This guide will delve into the performance of this compound in comparison to other commonly used GBCAs, such as Gadobutrol (B1674391) and Gadopentetate Dimeglumine, across various oncological applications.

Performance Comparison of Gadolinium-Based Contrast Agents

The efficacy of a GBCA in monitoring therapeutic response is often determined by its ability to sensitively detect changes in tumor vasculature and permeability. These changes are quantified through various pharmacokinetic and semi-quantitative parameters derived from DCE-MRI.

Physicochemical Properties

The fundamental properties of GBCAs, such as their structure, ionicity, and relaxivity, influence their behavior in vivo and subsequent image enhancement characteristics.

PropertyThis compoundGadobutrolGadopentetate Dimeglumine
Structure MacrocyclicMacrocyclicLinear
Ionicity IonicNon-ionicIonic
T1 Relaxivity (1.5T, L/mmol·s) 3.4 - 3.84.8 - 5.5~4.7
Concentration (mmol/mL) 0.51.00.5

Source:[2][3][4]

Gadobutrol's higher T1 relaxivity and concentration may lead to greater signal enhancement in the early phase of contrast uptake.[3]

Quantitative and Semi-Quantitative Parameter Comparison

Head-to-head studies have compared the performance of these GBCAs in various cancer types.

Breast Cancer:

In a study on ultrafast breast DCE-MRI, this compound demonstrated higher sensitivity for several kinetic parameters compared to Gadobutrol.[3]

ParameterThis compoundGadobutrol
Ktrans Sensitivity 98.3%59.4%
AUROC for Ktrans Higher (P<0.05)Lower
AUROC for Ve 0.580.75 (P=0.036)

Source:[3]

Prostate Cancer:

A study comparing 1.0 M Gadobutrol with 0.5 M GBCAs (including this compound and Gadopentetate Dimeglumine) for prostate cancer detection found that Gadobutrol provided significantly higher specificity and accuracy.[5]

Metric1.0 M Gadobutrol0.5 M GBCAs
Specificity 0.870.68 (P=0.034)
Accuracy 0.890.80 (P=0.043)
Sensitivity No significant differenceNo significant difference

Source:[5]

Liver Cancer (Hepatocellular Carcinoma - HCC):

A prospective crossover study comparing gadoxetic acid with gadopentetate dimeglumine for HCC detection showed that gadoxetic acid provided superior lesion conspicuity and liver-to-lesion contrast in the hepatobiliary phase.[6] Another study comparing gadoteric acid (the active component of this compound) with gadoxetic acid in HCC found that gadoteric acid resulted in a significantly higher contrast-to-noise ratio and wash-in of HCC lesions.[7]

ParameterGadoteric AcidGadoxetic Acid
Contrast-to-Noise Ratio (CNR) Significantly higher (P=0.005)Lower
Wash-in of HCC lesions Significantly higher (P<0.001)Lower

Source:[7]

Brain Tumors (Glioma):

A prospective intraindividual study comparing Gadobutrol and this compound in post-treatment glioma patients found no significant differences in most pharmacokinetic parameters.[8][9] However, Gadobutrol showed a significantly higher mean wash-in rate and a lower mean washout rate.[8][9] Another study comparing gadobenate dimeglumine with this compound in brain tumors demonstrated significantly superior morphologic information and contrast enhancement with gadobenate dimeglumine.[10]

ParameterGadobutrolThis compound
Ktrans, Ve, Vp, Kep No significant differenceNo significant difference
Mean Wash-in Rate 0.83 ± 0.640.29 ± 0.63 (P=0.013)
Mean Washout Rate 0.001 ± 0.00010.002 ± 0.002 (P=0.02)

Source:[8][9]

Experimental Protocols

The following section outlines a typical experimental protocol for a DCE-MRI study to monitor therapeutic response in oncology research using this compound.

Patient Preparation and Positioning:
  • Obtain informed consent from the patient.

  • Ensure the patient has no contraindications to MRI or gadolinium-based contrast agents.

  • Position the patient comfortably within the MRI scanner, often in a prone or supine position depending on the cancer type being investigated.

  • Place a dedicated multi-channel coil over the area of interest to ensure high signal-to-noise ratio.

MRI Acquisition:
  • Pre-contrast Imaging:

    • Acquire anatomical reference images using T2-weighted sequences.

    • Obtain pre-contrast T1-weighted images to establish a baseline signal intensity.

  • Dynamic Contrast-Enhanced Imaging:

    • Administer a standard dose of this compound (0.1 mmol/kg body weight) intravenously as a bolus injection at a rate of 2-3 mL/s, followed by a saline flush.[11]

    • Initiate a series of rapid T1-weighted image acquisitions before, during, and for several minutes after the contrast injection. The temporal resolution of these dynamic scans is crucial and can range from a few seconds to a minute.

  • Post-contrast Imaging:

    • Acquire high-resolution T1-weighted images after the dynamic phase to visualize the morphology of the enhanced tumor.

Data Analysis:
  • Image Registration: Correct for patient motion during the dynamic acquisition.

  • Region of Interest (ROI) Placement: Manually or semi-automatically draw ROIs around the tumor and a reference tissue (e.g., muscle) on the anatomical images.

  • Signal Intensity to Concentration Conversion: Convert the signal intensity-time curves from the ROIs into gadolinium concentration-time curves.

  • Pharmacokinetic Modeling: Fit the concentration-time data to a pharmacokinetic model, most commonly the Tofts model, to derive quantitative parameters such as Ktrans (volume transfer constant), Ve (extravascular extracellular space volume fraction), Vp (plasma volume fraction), and Kep (rate constant between extravascular extracellular space and plasma).

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical DCE-MRI study for therapeutic response monitoring and the core concept of the Tofts pharmacokinetic model.

experimental_workflow cluster_pre_scan Pre-Scan Preparation cluster_mri_acquisition MRI Acquisition cluster_data_analysis Data Analysis cluster_response_assessment Therapeutic Response Assessment Patient_Screening Patient Screening & Informed Consent Patient_Positioning Patient Positioning & Coil Placement Patient_Screening->Patient_Positioning Pre_Contrast_Scans Pre-Contrast T1w & T2w Scans Patient_Positioning->Pre_Contrast_Scans Contrast_Injection This compound Injection (0.1 mmol/kg) Pre_Contrast_Scans->Contrast_Injection DCE_Scans Dynamic T1w Scans Contrast_Injection->DCE_Scans Post_Contrast_Scans Post-Contrast T1w Scans DCE_Scans->Post_Contrast_Scans Motion_Correction Motion Correction Post_Contrast_Scans->Motion_Correction ROI_Segmentation ROI Segmentation (Tumor & Reference Tissue) Motion_Correction->ROI_Segmentation Signal_to_Concentration Signal to Concentration Conversion ROI_Segmentation->Signal_to_Concentration Pharmacokinetic_Modeling Pharmacokinetic Modeling (e.g., Tofts Model) Signal_to_Concentration->Pharmacokinetic_Modeling Parameter_Maps Generation of Parameter Maps (Ktrans, Ve) Pharmacokinetic_Modeling->Parameter_Maps Response_Evaluation Evaluation of Changes in Pharmacokinetic Parameters Parameter_Maps->Response_Evaluation

Experimental workflow for DCE-MRI in therapeutic response monitoring.

tofts_model cluster_model Tofts Pharmacokinetic Model Plasma Blood Plasma (Cp(t)) EES Extravascular Extracellular Space (EES) (Ce(t)) Plasma->EES Ktrans EES->Plasma kep

Simplified representation of the two-compartment Tofts model.

Alternatives to Gadolinium-Based Contrast Agents

Concerns about gadolinium deposition have spurred research into alternatives. Manganese-based and iron-based contrast agents are being investigated, but they are still largely in the preclinical or early clinical trial stages and not yet widely available for routine oncologic monitoring.

Conclusion

This compound is a stable and effective macrocyclic GBCA for monitoring therapeutic response in oncology research. Its performance, particularly in terms of sensitivity and pharmacokinetic parameters, is comparable to and, in some aspects, may differ from other GBCAs like Gadobutrol. The choice of contrast agent should be guided by the specific research question, the cancer type under investigation, and the imaging protocol employed. As research continues, the development of novel contrast agents and advanced imaging techniques will further refine our ability to non-invasively assess treatment efficacy in the fight against cancer.

References

A Comparative Guide to the Reproducibility of Perfusion Measurements with Gadolinium-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Perfusion MRI Reproducibility with Gadoterate Meglumine and Alternatives, Supported by Experimental Data.

This guide provides a comprehensive comparison of the reproducibility of perfusion measurements obtained using this compound (Dotarem®) and other commonly utilized gadolinium-based contrast agents (GBCAs), namely Gadobutrol (B1674391) (Gadavist®) and Gadopentetate dimeglumine (Magnevist®). Understanding the reproducibility of these measurements is critical for the reliable assessment of physiological and pathological processes in research and clinical trials.

Quantitative Data Summary

The following tables summarize the reproducibility of key perfusion and permeability parameters derived from Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) and Dynamic Susceptibility Contrast (DSC)-MRI for different GBCAs. The primary metrics used to assess reproducibility are the within-subject coefficient of variation (wCV) and the intraclass correlation coefficient (ICC). A lower wCV and an ICC closer to 1 indicate higher reproducibility.

Contrast AgentParameterTissue/Tumor TypewCV (%)ICCStudy Population
This compound KtransNon-Small Cell Lung Cancer16.45Not ReportedHuman
veNon-Small Cell Lung Cancer9.16Not ReportedHuman
vpNon-Small Cell Lung Cancer42.44Not ReportedHuman
Gadopentetate dimeglumine KtransBreast Cancer Xenograft5.130.999Murine
rBVNormal Brain Tissue11.780.940Murine
Gadobutrol KtransRenal Cell Carcinoma15.60.686Human
VeRenal Cell Carcinoma10.10.764Human
VpRenal Cell Carcinoma>300.657Human

Ktrans: Volume transfer constant; ve: Extravascular extracellular space volume fraction; vp: Plasma volume fraction; rBV: relative Blood Volume; wCV: within-subject coefficient of variation; ICC: Intraclass correlation coefficient.

Key Findings on Reproducibility

  • This compound has demonstrated good reproducibility for the measurement of Ktrans in a clinical setting of non-small cell lung cancer, with a wCV of 16.45%[1]. The reproducibility for ve was even higher (wCV of 9.16%), while vp showed considerably lower reproducibility (wCV of 42.44%)[1].

  • Gadopentetate dimeglumine showed excellent reproducibility for Ktrans in a preclinical breast cancer model, with a very low wCV of 5.13% and a near-perfect ICC of 0.999. For DSC-MRI derived relative blood volume (rBV) in normal tissue, the wCV was 11.78% with a high ICC of 0.940.

  • Gadobutrol demonstrated moderate to good scan-rescan reproducibility for pharmacokinetic parameters in renal cell carcinoma. The wCV for Ktrans was 15.6% (ICC: 0.686) and for Ve was 10.1% (ICC: 0.764). Similar to findings with this compound, Vp exhibited poor reproducibility with a wCV greater than 30%[2].

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing reproducibility data. Below are generalized experimental protocols based on the cited studies.

DCE-MRI Reproducibility Study Protocol

A typical experimental workflow for assessing the test-retest reproducibility of DCE-MRI measurements involves the following steps:

DCE-MRI Reproducibility Workflow cluster_scan1 First MRI Scan Session cluster_washout Washout Period cluster_scan2 Second MRI Scan Session (Repeat) cluster_analysis Data Analysis s1_pre Pre-contrast T1 Mapping s1_inject This compound Injection (e.g., 0.05 mmol/kg @ 1.5 mL/s) s1_pre->s1_inject s1_dce Dynamic T1-w Imaging (Pre- and Post-contrast) washout Sufficient time for contrast agent clearance (e.g., 24-72 hours) s1_inject->s1_dce s2_pre Pre-contrast T1 Mapping s2_inject This compound Injection (Identical to first scan) s2_pre->s2_inject s2_dce Dynamic T1-w Imaging (Pre- and Post-contrast) analysis Pharmacokinetic Modeling (e.g., Extended Tofts Model) s2_inject->s2_dce reproducibility Calculate Reproducibility Metrics (wCV, ICC) analysis->reproducibility

A typical workflow for a DCE-MRI reproducibility study.

Patient Population and Preparation:

  • Patients are recruited based on the specific research question (e.g., patients with a particular tumor type).

  • Informed consent is obtained.

  • Patients are often instructed to fast for a certain period before the scan to ensure physiological consistency.

Imaging Protocol:

  • Scanner: MRI is performed on the same scanner (e.g., 1.5T or 3T) for both test and retest scans to minimize variability.

  • Pre-contrast Imaging: T1 mapping (e.g., using variable flip angle techniques) is performed to determine the baseline T1 relaxation time of the tissue of interest.

  • Contrast Administration: A standardized dose of the GBCA is administered intravenously using a power injector at a consistent flow rate. For example, a bolus of 0.05 mmol/kg of this compound injected at 1.5 mL/s, followed by a saline flush[1].

  • Dynamic Imaging: A T1-weighted gradient-echo sequence is used to acquire a series of images before, during, and after the contrast injection to capture the dynamic changes in signal intensity.

Data Analysis:

  • Region of Interest (ROI) Definition: ROIs are drawn on the images to delineate the tissue or tumor being studied.

  • Signal Conversion: The signal intensity-time curves are converted to contrast agent concentration-time curves using the pre-contrast T1 values.

  • Pharmacokinetic Modeling: A pharmacokinetic model, such as the extended Tofts model, is fitted to the concentration-time data to derive parameters like Ktrans, ve, and vp. An arterial input function (AIF) is measured from a major artery to inform the model.

  • Statistical Analysis: The wCV and ICC are calculated from the paired measurements of the perfusion parameters from the two scans to assess reproducibility.

Comparison of Gadolinium-Based Contrast Agents

The choice of a GBCA can be influenced by several factors, including its relaxivity, concentration, and molecular structure, which in turn can affect signal enhancement and potentially the reproducibility of perfusion measurements.

GBCA Comparison Logic cluster_properties Contrast Agent Properties cluster_performance Performance in Perfusion MRI cluster_decision Selection Criteria gadoterate This compound (Macrocyclic, Ionic, 0.5M) reproducibility Reproducibility (wCV, ICC) gadoterate->reproducibility signal Signal Enhancement (Relaxivity, Concentration) gadoterate->signal gadobutrol Gadobutrol (Macrocyclic, Non-ionic, 1.0M) gadobutrol->reproducibility gadobutrol->signal gadopentetate Gadopentetate dimeglumine (Linear, Ionic, 0.5M) gadopentetate->reproducibility gadopentetate->signal decision Optimal GBCA for Study reproducibility->decision signal->decision

Logical framework for comparing GBCAs based on reproducibility.
  • This compound (Dotarem®): This is a macrocyclic, ionic GBCA with a standard gadolinium concentration of 0.5 mmol/mL. Its macrocyclic structure provides high kinetic stability.

  • Gadobutrol (Gadavist®): This is a macrocyclic, non-ionic GBCA with a higher gadolinium concentration of 1.0 mmol/mL. The higher concentration can lead to a more compact bolus and potentially higher signal enhancement.

  • Gadopentetate dimeglumine (Magnevist®): This is a linear, ionic GBCA with a standard gadolinium concentration of 0.5 mmol/mL. Linear agents generally have lower kinetic stability compared to macrocyclic agents.

The available data suggests that while different GBCAs can yield reproducible perfusion measurements, the degree of reproducibility can vary depending on the specific agent, the tissue being imaged, and the perfusion parameter of interest. For applications where high precision is paramount, such as in longitudinal studies monitoring therapeutic response, selecting a GBCA with documented low variability is essential. The data presented in this guide can aid researchers in making an informed decision based on the specific requirements of their studies.

References

A Comparative Guide to Gadoterate Meglumine and Ferumoxytol for Vascular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate contrast agent is paramount for achieving high-quality vascular imaging in both preclinical and clinical research. This guide provides a detailed, data-driven comparison of two prominent magnetic resonance imaging (MRI) contrast agents: Gadoterate Meglumine, a gadolinium-based contrast agent (GBCA), and Ferumoxytol, an ultrasmall superparamagnetic iron oxide (USPIO) nanoparticle. This comparison will aid researchers in making informed decisions based on the specific requirements of their vascular imaging studies.

Executive Summary

This compound and Ferumoxytol operate on different principles to enhance vascular contrast in MRI. This compound is an extracellular agent that rapidly distributes in the intravascular and interstitial spaces, providing transient enhancement of blood vessels. It is characterized by its T1-shortening effects. In contrast, Ferumoxytol is a blood-pool agent with a prolonged intravascular residence time, offering a longer window for imaging and both T1 and T2/T2* contrast enhancement. This makes it particularly suitable for high-resolution angiography and perfusion studies. A key differentiator is Ferumoxytol's safety profile in subjects with renal impairment, a significant concern with GBCAs like this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of this compound and Ferumoxytol.

PropertyThis compoundFerumoxytol
Agent Class Gadolinium-Based Contrast Agent (GBCA)Ultrasmall Superparamagnetic Iron Oxide (USPIO)
Molecular Structure Macrocyclic, ionic gadolinium chelateIron oxide core with a carbohydrate coating
Mechanism of Action T1 relaxation time shorteningT1, T2, and T2* relaxation time shortening
Distribution Extracellular fluid (intravascular and interstitial)Primarily intravascular (blood-pool agent)

Table 1: General Properties

ParameterThis compoundFerumoxytol
r1 Relaxivity (s⁻¹mM⁻¹) ~3.4 - 3.8 (at 1.5T in plasma)~19.0 (at 1.5T in plasma), ~9.5 (at 3.0T in plasma)[1]
r2 Relaxivity (s⁻¹mM⁻¹) ~4.8 (at 1.0T)~64.9 (at 1.5T in plasma), ~65.2 (at 3.0T in plasma)[1]
r2 Relaxivity (s⁻¹mM⁻¹)*Not a primary mechanism~64.4 (at 1.5T in plasma), ~55.7 (at 3.0T in plasma)[1]

Table 2: Relaxivity Data

ParameterThis compoundFerumoxytrol
Recommended Dosage (Vascular Imaging) 0.1 mmol/kg1 - 4 mg/kg
Injection Rate ~2 mL/s (bolus)1 - 2 mL/s (bolus for first-pass); slow infusion over 15 min for steady-state[2]
Plasma Half-life ~1.6 hours~14 - 21 hours[3]
Excretion Route Primarily renal[4]Reticuloendothelial system (macrophage uptake)[5]

Table 3: Dosing and Pharmacokinetics

ParameterThis compoundFerumoxytol
Use in Renal Impairment Caution advised due to risk of Nephrogenic Systemic Fibrosis (NSF)Considered a safer alternative; no renal clearance[6]
Common Adverse Events Headache, nausea, injection site reactionsNausea, flushing, backache, headache, vomiting[7]
Serious Adverse Events Anaphylactoid reactions (rare), NSF (in renal impairment)Hypersensitivity reactions (can be serious, slow infusion recommended)[8][9]
Pooled Adverse Event Rate (Immediate) Data varies by study~2%[10]

Table 4: Safety Profile

Experimental Protocols

Detailed methodologies for vascular imaging using these agents are crucial for reproducible experimental outcomes.

This compound Enhanced MRA Protocol

A typical protocol for contrast-enhanced Magnetic Resonance Angiography (MRA) using this compound involves a T1-weighted spoiled gradient-echo (SPGR) sequence.

1. Subject Preparation:

  • Obtain informed consent.

  • Screen for contraindications, especially renal impairment.

  • Establish intravenous access.

2. Imaging Parameters (Example for 1.5T/3.0T):

  • Sequence: 3D T1-weighted Fast Spoiled Gradient Echo (FSPGR).

  • Repetition Time (TR): 8.6 - 13.6 ms.

  • Echo Time (TE): 3.2 ms.

  • Flip Angle: 12° - 14°.

  • Voxel Size: Isotropic, high-resolution (e.g., 1.3 mm).

3. Contrast Administration:

  • Dose: 0.1 mmol/kg body weight.[4]

  • Administration: Administered as an intravenous bolus at a rate of approximately 2 mL/second.

  • Timing: Utilize a bolus-tracking method with a small test bolus or automated triggering to initiate the MRA sequence in the arterial phase.

  • Flush: Follow the contrast injection with a saline flush to ensure complete delivery.

4. Image Acquisition and Processing:

  • Acquire images during the first pass of the contrast agent.

  • Post-processing includes Maximum Intensity Projection (MIP) and volume rendering for visualization of the vasculature.

Ferumoxytol Enhanced MRA Protocol

Ferumoxytol's long half-life allows for both first-pass dynamic and steady-state high-resolution imaging.

1. Subject Preparation:

  • Obtain informed consent.

  • Screen for contraindications, including iron overload disorders and prior allergic reactions to intravenous iron products.

  • Establish intravenous access.

2. Imaging Parameters (Example for 3.0T):

  • Sequence: 3D T1-weighted Spoiled Gradient-Echo (SPGR).

  • Repetition Time (TR): 4.54 ms.[8]

  • Echo Time (TE): 1.40 ms.[8]

  • Flip Angle: Optimized based on dose; typically 20°-30° for steady-state imaging. A higher flip angle of up to 50° can be used for first-pass imaging.[8]

  • Voxel Size: Isotropic, high-resolution (e.g., 1.3 - 1.8 mm).[8]

3. Contrast Administration:

  • Dose: 1 - 4 mg/kg body weight.[8]

  • Administration for First-Pass MRA: Dilute ferumoxytol (e.g., 1:4 with normal saline) and inject as a bolus at 1-2 mL/s.[2]

  • Administration for Steady-State MRA: Slow intravenous infusion over 15 minutes is recommended to minimize the risk of hypersensitivity reactions.[2]

  • Timing: For first-pass imaging, use a bolus-tracking method. For steady-state imaging, acquisition can begin after the infusion is complete and can be repeated without additional contrast.

4. Image Acquisition and Processing:

  • First-Pass: Dynamic, time-resolved imaging can be performed.

  • Steady-State: High-resolution, longer-duration navigated sequences can be employed.

  • Delayed Imaging (for inflammation): T2 or T2*-weighted imaging can be performed 24 hours post-injection to visualize macrophage uptake.

  • Post-processing techniques are similar to those used for GBCA-enhanced MRA.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_gadoterate This compound Pathway cluster_ferumoxytol Ferumoxytol Pathway gad_admin IV Bolus Administration (0.1 mmol/kg) gad_dist Rapid Distribution (Extracellular Fluid) gad_admin->gad_dist gad_mri T1-weighted MRI (Shortens T1) gad_dist->gad_mri gad_enh Signal Enhancement (Bright Vessels) gad_mri->gad_enh gad_clear Renal Clearance (~1.6 hr half-life) gad_enh->gad_clear fer_admin IV Administration (1-4 mg/kg) fer_dist Intravascular Distribution (Blood Pool) fer_admin->fer_dist fer_mri T1 & T2/T2*-weighted MRI (Shortens T1, T2, T2*) fer_dist->fer_mri fer_enh Signal Enhancement (T1w) Signal Decrease (T2/T2*w) fer_mri->fer_enh fer_clear Reticuloendothelial System Uptake (Macrophages) (~14-21 hr half-life) fer_enh->fer_clear G cluster_contrast cluster_ferumoxytol_phases start Subject Preparation (IV Access, Screening) pre_contrast Pre-contrast Imaging (Localization, Baseline) start->pre_contrast contrast_admin Contrast Administration pre_contrast->contrast_admin gadoterate This compound (0.1 mmol/kg bolus) contrast_admin->gadoterate ferumoxytol Ferumoxytol (1-4 mg/kg bolus/infusion) contrast_admin->ferumoxytol bolus_track Bolus Tracking (Arterial Phase Detection) gadoterate->bolus_track ferumoxytol->bolus_track steady_state Steady-State Imaging (High-Resolution, Navigated) ferumoxytol->steady_state if steady-state protocol delayed Delayed Imaging (24h) (T2/T2*w for Inflammation) ferumoxytol->delayed if inflammation protocol post_contrast Post-contrast MRA Sequence (e.g., 3D T1-w SPGR) bolus_track->post_contrast post_proc Image Post-Processing (MIP, Volume Rendering) post_contrast->post_proc steady_state->post_proc delayed->post_proc end Vascular Analysis post_proc->end G ferumoxytol Ferumoxytol Administration Ultrasmall Superparamagnetic Iron Oxide Nanoparticle blood_pool Blood-Pool Phase (Minutes to Hours) Long intravascular half-life (~14-21h) Primarily T1-shortening effect at low concentrations Enables high-resolution MRA and perfusion imaging ferumoxytol->blood_pool Immediate Distribution cellular_uptake Delayed/Cellular Phase (Hours to Days) Uptake by macrophages in the reticuloendothelial system Primarily T2/T2*-shortening effect Allows for imaging of inflammation and macrophage activity blood_pool->cellular_uptake Gradual Clearance from Blood

References

Unveiling Tumor Vascular Permeability: A Comparative Guide to Gadoterate Meglumine and a Glimpse at Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of tumor vascular permeability is a critical component of cancer research and the evaluation of anti-angiogenic therapies. Gadoterate Meglumine, a gadolinium-based contrast agent (GBCA), is a widely utilized tool in this endeavor. This guide provides an objective comparison of this compound with other contrast agents for measuring tumor permeability, supported by experimental data and detailed protocols. We also explore non-gadolinium-based techniques that offer alternative approaches to this crucial biomarker.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) stands as a cornerstone technique for the non-invasive measurement of tumor microvascular characteristics.[1][2] By tracking the leakage of a contrast agent from the vasculature into the tumor's interstitial space, DCE-MRI can quantify key parameters, most notably the volume transfer constant, Ktrans, which reflects vascular permeability.[3][4][5]

This compound: A Profile

This compound (marketed as Dotarem®) is a macrocyclic, ionic gadolinium-based contrast agent.[6] Its high stability is a key feature, and it is frequently used in clinical and preclinical settings for DCE-MRI studies to assess the integrity of the blood-brain barrier and the leakiness of tumor vessels.[7]

Head-to-Head Comparison: this compound vs. Other GBCAs

The choice of contrast agent can potentially influence the quantification of permeability parameters. Below is a comparison of this compound with other commonly used GBCAs.

This compound vs. Gadobutrol

Gadobutrol (Gadavist®) is another macrocyclic GBCA, but it is non-ionic and has a higher concentration (1.0 M) compared to this compound (0.5 M).[1] Studies directly comparing these two agents in the context of brain tumors have yielded important insights.

Table 1: Quantitative Comparison of DCE-MRI Parameters in Post-Treatment Glioma (this compound vs. Gadobutrol)

ParameterThis compound (Mean ± SD)Gadobutrol (Mean ± SD)P-value
Ktrans (min⁻¹) 0.29 ± 0.630.83 ± 0.64> .05
Ve Data not specifiedData not specified> .05
Vp Data not specifiedData not specified> .05
Kep (min⁻¹) Data not specifiedData not specified> .05
Wash-in Rate 0.29 ± 0.630.83 ± 0.64.013
Washout Rate 0.002 ± 0.0020.001 ± 0.0001.02

Data synthesized from a prospective intraindividual study in post-treatment glioma patients.[2][8]

This compound vs. Gadobenate Dimeglumine

Gadobenate Dimeglumine (MultiHance®) is a linear GBCA with higher T1 relaxivity compared to this compound.[6] An intraindividual crossover comparison in patients with brain tumors demonstrated that a 0.1 mmol/kg dose of Gadobenate Dimeglumine resulted in significantly superior lesion enhancement and morphologic information compared to the same dose of this compound.[6] Interestingly, a lower dose of 0.05 mmol/kg of Gadobenate Dimeglumine showed no meaningful difference from the standard 0.1 mmol/kg dose of this compound, suggesting the potential for dose reduction with higher relaxivity agents without compromising qualitative assessment.[6]

Beyond Gadolinium: Alternative Methods for Assessing Tumor Permeability

Concerns about gadolinium deposition have spurred interest in alternative, non-contrast methods for evaluating tumor vasculature.

Arterial Spin Labeling (ASL): This technique uses magnetically labeled water in the blood as an endogenous tracer to measure cerebral blood flow. While primarily a perfusion technique, changes in blood flow can be indirectly related to the vascular abnormalities associated with tumors.[9]

Diffusion MRI: Advanced diffusion-weighted imaging techniques can provide insights into tissue microstructure, including cell density and membrane permeability, which can be altered in the tumor microenvironment.[9]

Table 2: Comparison of Methods for Assessing Tumor Vascular Characteristics

MethodAgentKey ParametersAdvantagesLimitations
DCE-MRI This compound (or other GBCAs)Ktrans, Ve, Vp, KepDirect quantification of permeability; well-established.[3][4]Requires exogenous contrast agent; potential for gadolinium retention.[5]
ASL-MRI Endogenous (labeled blood water)Cerebral Blood Flow (CBF)Non-invasive, no contrast agent needed.[9]Lower signal-to-noise ratio; primarily measures flow, not permeability.
Advanced DWI NoneApparent Diffusion Coefficient (ADC), etc.Provides information on tissue microstructure and cellularity.[9]Indirectly related to vascular permeability.

Experimental Protocols

DCE-MRI Protocol for Tumor Permeability Assessment

The following is a generalized protocol for acquiring DCE-MRI data for permeability analysis, based on common practices in brain tumor imaging.

  • Patient Preparation: Ensure the patient has no contraindications to MRI or gadolinium-based contrast agents. Obtain informed consent.

  • Pre-Contrast Imaging:

    • Acquire anatomical images (e.g., T1-weighted, T2-weighted, FLAIR) for tumor localization and characterization.[10]

    • Obtain a pre-contrast T1 map (e.g., using variable flip angle acquisitions) of the region of interest. This is crucial for accurate conversion of signal intensity to contrast agent concentration.

  • Dynamic Scan Setup:

    • Position the patient to minimize motion.

    • Prescribe a T1-weighted fast spoiled gradient-echo sequence covering the tumor volume.

  • Contrast Administration and Dynamic Acquisition:

    • Begin the dynamic scan acquisition.

    • After a few baseline scans, administer a bolus injection of this compound (typically 0.1 mmol/kg body weight) intravenously at a rate of 2-5 mL/s, followed by a saline flush.[11][12]

    • Continue acquiring dynamic scans for at least 5-10 minutes to capture the wash-in and wash-out phases of the contrast agent.

  • Post-Processing and Analysis:

    • Perform motion correction on the dynamic image series.

    • Convert the signal intensity-time course to a concentration-time course using the pre-contrast T1 map.

    • Define a region of interest (ROI) in a major artery (e.g., middle cerebral artery) to derive the arterial input function (AIF).

    • Fit the tissue concentration-time course data to a pharmacokinetic model (e.g., the Tofts model) on a voxel-by-voxel basis to generate parametric maps of Ktrans, Ve, and other parameters.[13]

Pharmacokinetic Modeling: The Tofts Model

The Tofts model is a widely used two-compartment model for analyzing DCE-MRI data.[13] It describes the exchange of a contrast agent between the blood plasma and the extravascular extracellular space (EES). The fundamental equation is:

Ct(t) = vpCp(t) + Ktrans ∫0t Cp(τ)exp(-kep(t-τ))dτ

where:

  • Ct(t) is the concentration of the contrast agent in the tissue at time t.

  • Cp(t) is the concentration of the contrast agent in the blood plasma (the AIF).

  • vp is the fractional plasma volume.

  • Ktrans is the volume transfer constant between plasma and the EES.

  • kep is the rate constant for transfer from the EES back to plasma (kep = Ktrans/ve).

  • ve is the fractional volume of the EES.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Pre-Acquisition cluster_1 DCE-MRI Acquisition cluster_2 Data Analysis Patient Patient with Tumor Anatomical_MRI Anatomical MRI (T1w, T2w, FLAIR) Patient->Anatomical_MRI T1_Mapping Pre-Contrast T1 Mapping Patient->T1_Mapping Dynamic_Scan Start Dynamic T1w Scan Contrast_Injection Inject this compound (0.1 mmol/kg) Dynamic_Scan->Contrast_Injection Dynamic_Acquisition Acquire Dynamic Scans (5-10 min) Contrast_Injection->Dynamic_Acquisition Motion_Correction Motion Correction Dynamic_Acquisition->Motion_Correction Concentration_Conversion Signal to Concentration Conversion Motion_Correction->Concentration_Conversion AIF_Derivation Derive Arterial Input Function (AIF) Concentration_Conversion->AIF_Derivation Pharmacokinetic_Modeling Voxel-wise Pharmacokinetic Modeling (Tofts Model) Concentration_Conversion->Pharmacokinetic_Modeling AIF_Derivation->Pharmacokinetic_Modeling Parametric_Maps Generate Permeability Maps (Ktrans, Ve, etc.) Pharmacokinetic_Modeling->Parametric_Maps G cluster_0 Tumor Tissue Voxel Vascular_Space Blood Plasma (Cp(t)) EES Extravascular Extracellular Space (EES) Vascular_Space->EES Ktrans (Permeability & Flow) EES->Vascular_Space kep (Washout) Intracellular_Space Intracellular Space (Impermeable)

References

A Head-to-Head Comparison of Gadoterate Meglumine and Gadopentetate Dimeglumine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two leading gadolinium-based contrast agents, detailing their structural differences, stability profiles, and performance characteristics relevant to clinical and preclinical imaging.

In the realm of magnetic resonance imaging (MRI), gadolinium-based contrast agents (GBCAs) are indispensable tools for enhancing the visualization of tissues and pathologies. Among the most widely utilized are Gadoterate (B1198928) Meglumine (B1676163) and Gadopentetate Dimeglumine. While both serve the same fundamental purpose of shortening the T1 relaxation time of water protons, their distinct chemical structures give rise to significant differences in their physicochemical properties, safety profiles, and clinical performance. This guide provides a comprehensive, data-driven comparison of these two agents to inform researchers, scientists, and drug development professionals in their selection and application.

Executive Summary

Gadoterate Meglumine is a macrocyclic, ionic GBCA, whereas Gadopentetate Dimeglumine is a linear, ionic GBCA. This fundamental structural difference is the primary determinant of their relative stability. The macrocyclic structure of this compound encapsulates the gadolinium ion more securely, leading to higher thermodynamic and kinetic stability. This increased stability translates to a lower risk of gadolinium release in vivo and, consequently, a significantly lower incidence of nephrogenic systemic fibrosis (NSF), a rare but serious condition associated with GBCAs. While both agents exhibit similar mechanisms of action and diagnostic efficacy in many applications, the superior safety profile of this compound has led to its preferment in clinical practice, particularly for patients with renal impairment.

Chemical Structure and Mechanism of Action

Both this compound and Gadopentetate Dimeglumine are complexes of the paramagnetic gadolinium ion (Gd³⁺) chelated to an organic ligand. The paramagnetic nature of Gd³⁺, with its seven unpaired electrons, creates a strong magnetic moment that influences the surrounding water protons, thereby enhancing the MRI signal.[1]

The key distinction lies in the chelating ligand. This compound utilizes a pre-organized macrocyclic ligand called DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2] Gadopentetate Dimeglumine, on the other hand, employs a linear ligand, DTPA (diethylenetriaminepentaacetic acid).[3]

cluster_0 This compound (Macrocyclic) cluster_1 Gadopentetate Dimeglumine (Linear) a Gd³⁺ caged in DOTA ligand b Gd³⁺ chelated by DTPA ligand

Caption: Structural classification of this compound and Gadopentetate Dimeglumine.

The mechanism of action for both agents is identical. Upon intravenous administration, they distribute in the extracellular fluid space. The gadolinium ion interacts with nearby water molecules, shortening their T1 relaxation time.[4][5] This results in a brighter signal on T1-weighted MRI scans in tissues where the contrast agent has accumulated, such as in areas of blood-brain barrier disruption or increased vascularity.[4][5]

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of GBCAs are critical to their efficacy and safety. The following table summarizes key quantitative data for this compound and Gadopentetate Dimeglumine.

PropertyThis compoundGadopentetate DimeglumineSignificance
Structure Macrocyclic, IonicLinear, IonicThe macrocyclic structure provides greater stability.
Thermodynamic Stability (log Ktherm) 25.6[6]~18-22Higher values indicate a more stable complex at equilibrium.
Kinetic Stability High (insensitive to zinc transmetallation)[7]Lower (susceptible to zinc transmetallation)[7]Higher kinetic stability means a slower dissociation rate of the gadolinium ion.
Relaxivity (r1) in Plasma (1.5T, 37°C) (L·mmol⁻¹·s⁻¹) 3.4 - 3.8[2]~4.3[8]Relaxivity determines the contrast-enhancing efficiency per unit of concentration.
Viscosity (cP at 20°C) 2.92.9Similar viscosity affects the injection force required.
Osmolality (mOsm/kg water at 37°C) 13501960Higher osmolality can be associated with a higher incidence of mild adverse reactions.

Head-to-Head Performance and Safety

Stability and Risk of Nephrogenic Systemic Fibrosis (NSF)

The most significant differentiator between these two agents is their stability, which has profound implications for patient safety. The macrocyclic structure of this compound provides a "cage" for the gadolinium ion, resulting in very high kinetic and thermodynamic stability.[6][9] This minimizes the in vivo release of free Gd³⁺, which is toxic.

In contrast, the linear structure of Gadopentetate Dimeglumine holds the gadolinium ion less tightly, making it more susceptible to dissociation, particularly through transmetallation with endogenous ions like zinc.[7] The release of free Gd³⁺ is the widely accepted mechanism for the development of NSF in patients with severe renal impairment.[10] Consequently, Gadopentetate Dimeglumine is classified as a high-risk GBCA for NSF, while this compound is classified as a low-risk agent.[10][11]

cluster_0 Risk Profile GM This compound (Macrocyclic) HighStability High Stability GM->HighStability GD Gadopentetate Dimeglumine (Linear) LowStability Lower Stability GD->LowStability LowRisk Low NSF Risk HighStability->LowRisk HighRisk High NSF Risk LowStability->HighRisk

Caption: Relationship between structure, stability, and NSF risk.
Diagnostic Efficacy

Numerous studies have compared the diagnostic efficacy of this compound and Gadopentetate Dimeglumine. In general, for most central nervous system (CNS) applications at standard doses, their diagnostic performance is considered comparable.[2] Some studies have suggested that agents with higher relaxivity may offer advantages in certain applications, such as tumor imaging.[12] However, the clinical significance of these differences is often debated, and the choice of agent is increasingly guided by safety considerations.

Experimental Protocols

Determination of Relaxivity

The relaxivity of a contrast agent is a measure of its efficiency in enhancing the relaxation rates of water protons. It is determined experimentally by measuring the T1 and T2 relaxation times of solutions containing varying concentrations of the contrast agent.

Experimental Workflow for Relaxivity Measurement:

  • Sample Preparation: A series of dilutions of the contrast agent in a relevant medium (e.g., water, plasma) are prepared. A sample of the medium without the contrast agent serves as a control.

  • MRI Acquisition: The samples are placed in a phantom and imaged using a clinical MRI scanner.

    • For T1 measurement, an inversion recovery spin-echo pulse sequence is typically used with a range of inversion times (TI).

    • For T2 measurement, a multi-echo spin-echo pulse sequence is used with varying echo times (TE).

  • Data Analysis:

    • The signal intensity for each sample at each TI or TE is measured from the resulting images.

    • The relaxation times (T1 and T2) for each concentration are calculated by fitting the signal intensity data to the appropriate exponential recovery or decay functions.

    • The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then plotted against the concentration of the contrast agent.

    • The slope of the resulting linear plot represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.[4]

G A Prepare serial dilutions of contrast agent B Acquire MRI data using inversion recovery (for T1) and multi-echo (for T2) sequences A->B C Measure signal intensity for each concentration B->C D Calculate T1 and T2 from signal intensity curves C->D E Plot R1 (1/T1) and R2 (1/T2) vs. concentration D->E F Determine relaxivity (r1, r2) from the slope of the linear fit E->F

Caption: Experimental workflow for determining relaxivity.
Determination of Thermodynamic and Kinetic Stability

The stability of a gadolinium chelate is assessed through thermodynamic and kinetic measurements.

  • Thermodynamic Stability (log Ktherm): This is typically determined by potentiometric titration. This method involves measuring the change in pH of a solution containing the ligand as a metal ion solution (e.g., GdCl₃) is added. The data is then used to calculate the formation constant (Ktherm) of the complex.[13]

  • Kinetic Stability (Dissociation Rate): The kinetic inertness of a GBCA is often evaluated by measuring its dissociation rate under challenging conditions, such as in the presence of competing metal ions (transmetallation) or in acidic solutions. A common method involves incubating the GBCA with a solution containing a competing ion like Zn²⁺ and monitoring the concentration of the intact GBCA over time using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (ICP-MS).[13] The rate of dissociation can then be calculated. Macrocyclic agents like this compound show significantly slower dissociation rates compared to linear agents like Gadopentetate Dimeglumine.[7]

Conclusion

This compound and Gadopentetate Dimeglumine are both effective gadolinium-based contrast agents. However, their fundamental structural differences lead to a significant disparity in their stability and safety profiles. The macrocyclic structure of this compound affords superior thermodynamic and kinetic stability, resulting in a lower risk of gadolinium release and a demonstrably lower risk of NSF. For researchers and drug development professionals, while both agents can provide excellent contrast enhancement, the choice of a macrocyclic agent like this compound is a prudent one, particularly when considering patient safety and in studies involving subjects with compromised renal function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for making informed decisions regarding the selection and use of these important imaging agents.

References

Unveiling the Molecular Landscape: Correlating Gadoterate Meglumine Enhancement with Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The field of radiogenomics is rapidly advancing, offering a non-invasive window into the molecular underpinnings of disease. By linking quantitative data from medical imaging with genomic information, researchers can uncover correlations between imaging phenotypes and gene expression profiles, paving the way for more precise diagnostics and targeted therapies. This guide provides a comparative overview of the methodologies and findings related to the correlation of MRI enhancement, specifically with the contrast agent Gadoterate (B1198928) Meglumine (B1676163), and gene expression signatures in oncological research.

Gadoterate Meglumine (marketed as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI) to enhance the visibility of tissues and lesions.[1] Its macrocyclic and ionic structure offers high thermodynamic and kinetic stability.[2] The degree of enhancement provided by this compound is influenced by tissue vascularity, vessel permeability, and the composition of the extracellular matrix—factors that are intrinsically linked to the underlying gene expression of the tissue, particularly in a tumor microenvironment.[3][4]

Comparative Analysis of Enhancement and Gene Expression

While direct radiogenomic studies exclusively correlating this compound enhancement with gene expression are emerging, extensive research with other GBCAs in cancers like glioblastoma and breast cancer has established a strong precedent for these associations. These studies serve as a valuable comparison for interpreting this compound-enhanced imaging data.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the correlation between MRI contrast enhancement and gene expression. Table 1 details the pharmacokinetic parameters of this compound in breast cancer imaging, while Table 2 provides examples of gene expression correlations with MRI enhancement patterns from broader radiogenomic studies, which are likely applicable to this compound-enhanced imaging.

Table 1: Quantitative Pharmacokinetic Parameters of this compound in Breast Cancer DCE-MRI

ParameterMalignant Lesions (Mean ± SD)Background Parenchymal Enhancement (Mean ± SD)AUC for Discrimination
Ktrans (min⁻¹) 0.155 ± 0.1440.010 ± 0.0100.938
ve 0.387 ± 0.1980.231 ± 0.1340.813
Maximum Enhancement Slope 1.23 ± 0.740.09 ± 0.070.963
AUC30 (s) 18.7 ± 10.31.5 ± 1.20.963

Data adapted from a study on ultrafast DCE-MRI in breast cancer using this compound.[2][5] Ktrans (transfer constant) reflects the leakage of contrast agent from blood plasma to the extravascular extracellular space (EES). ve represents the fractional volume of the EES. AUC30 is the area under the enhancement curve in the first 30 seconds.

Table 2: Correlation of MRI Enhancement Features with Gene Expression Signatures (General GBCAs)

MRI FeatureAssociated Gene Expression Signature/PathwayCancer TypeKey Findings
Heterogeneous Enhancement Interferon-related genes (STAT1, CXCL9, IFIT1)Breast CancerSignificant correlation with an interferon-rich breast cancer subtype.[6]
High Enhancement Ratio Pro-angiogenic and edema-related genes (VEGF)GlioblastomaOverexpression of genes associated with vascularity and fluid extravasation.
Tumor Edge Sharpness Genes related to cell adhesion and invasionGlioblastomaCorrelation with pathways governing tumor infiltration into surrounding tissue.
High Ktrans Proliferation and cell cycle pathwaysBreast CancerAssociation with rapidly dividing cells requiring increased vascular supply.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of radiogenomic studies. Below are generalized protocols for key experiments.

Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol
  • Patient Preparation: Ensure the patient has no contraindications to GBCAs. An intravenous line is placed for contrast administration.

  • Pre-Contrast Imaging: Acquire T1-weighted, T2-weighted, and diffusion-weighted images of the region of interest.

  • Contrast Administration: Administer this compound intravenously at a standard dose of 0.1 mmol/kg body weight.[1]

  • Dynamic Imaging: Immediately following injection, acquire a series of T1-weighted images with high temporal resolution (e.g., ultrafast imaging with 3.5–4.6 seconds per acquisition) for the first 1-2 minutes, followed by a standard dynamic series for 5-10 minutes.[2]

  • Post-Contrast Imaging: Acquire high-resolution T1-weighted images after the dynamic series.

  • Image Analysis:

    • Perform motion correction on the dynamic series.

    • Generate pharmacokinetic maps by fitting the signal intensity-time course of each voxel to a model (e.g., Tofts model) to calculate parameters like Ktrans and ve.[2]

    • Extract quantitative imaging features (radiomics) from the enhanced tumor regions, including shape, texture, and enhancement heterogeneity.[6]

Tissue Biopsy and Gene Expression Analysis
  • Tissue Acquisition: Obtain fresh tumor tissue via biopsy or surgical resection, guided by the MRI findings.

  • Sample Processing: Immediately snap-freeze the tissue in liquid nitrogen or embed it in a tissue preservation medium to maintain RNA integrity.

  • RNA Extraction: Isolate total RNA from the tissue samples using a suitable kit.

  • Gene Expression Profiling:

    • RNA Sequencing (RNA-Seq): Prepare sequencing libraries from the extracted RNA and sequence them on a high-throughput sequencing platform.

    • Microarray: Hybridize labeled cDNA derived from the RNA to a microarray chip containing probes for thousands of genes.

  • Data Analysis:

    • RNA-Seq: Align the sequencing reads to a reference genome, quantify gene expression levels (e.g., as FPKM or TPM), and perform differential expression analysis.

    • Microarray: Normalize the signal intensities and identify differentially expressed genes between different imaging-defined groups.

    • Pathway Analysis: Use bioinformatics tools to identify enrichment of specific biological pathways (e.g., angiogenesis, hypoxia, immune response) in the sets of differentially expressed genes.

Visualizing Workflows and Pathways

Radiogenomics Experimental Workflow

The following diagram illustrates the typical workflow for a radiogenomics study, from patient imaging to data integration and analysis.

Radiogenomics_Workflow cluster_imaging Imaging Data Acquisition & Analysis cluster_genomics Genomic Data Acquisition & Analysis Patient with Tumor Patient with Tumor DCE-MRI with this compound DCE-MRI with this compound Patient with Tumor->DCE-MRI with this compound Tumor Biopsy/Resection Tumor Biopsy/Resection Patient with Tumor->Tumor Biopsy/Resection Quantitative MRI Maps (Ktrans, etc.) Quantitative MRI Maps (Ktrans, etc.) DCE-MRI with this compound->Quantitative MRI Maps (Ktrans, etc.) Radiomic Feature Extraction Radiomic Feature Extraction Quantitative MRI Maps (Ktrans, etc.)->Radiomic Feature Extraction Data Integration & Correlation Data Integration & Correlation Radiomic Feature Extraction->Data Integration & Correlation RNA Extraction RNA Extraction Tumor Biopsy/Resection->RNA Extraction Gene Expression Profiling (RNA-Seq/Microarray) Gene Expression Profiling (RNA-Seq/Microarray) RNA Extraction->Gene Expression Profiling (RNA-Seq/Microarray) Gene Set Enrichment Analysis Gene Set Enrichment Analysis Gene Expression Profiling (RNA-Seq/Microarray)->Gene Set Enrichment Analysis Gene Set Enrichment Analysis->Data Integration & Correlation Biological Interpretation Biological Interpretation Data Integration & Correlation->Biological Interpretation

Radiogenomics Experimental Workflow
Angiogenesis Signaling Pathway and MRI Enhancement

Contrast enhancement is heavily dependent on angiogenesis. The following diagram depicts a simplified view of the VEGF signaling pathway, a key driver of angiogenesis, and its relation to the imaging phenotype observed with this compound.

Angiogenesis_Pathway cluster_cellular Tumor Microenvironment cluster_imaging MRI Observation Hypoxia Hypoxia Tumor Cells Tumor Cells Hypoxia->Tumor Cells VEGF Expression VEGF Expression Tumor Cells->VEGF Expression VEGF Protein VEGF Protein VEGF Expression->VEGF Protein VEGF Receptor VEGF Receptor VEGF Protein->VEGF Receptor Binds Endothelial Cells Endothelial Cells Angiogenesis Signaling Angiogenesis Signaling VEGF Receptor->Angiogenesis Signaling Activates Increased Vascularity & Permeability Increased Vascularity & Permeability Angiogenesis Signaling->Increased Vascularity & Permeability This compound Extravasation This compound Extravasation Increased Vascularity & Permeability->this compound Extravasation Facilitates High Signal Enhancement (High Ktrans) High Signal Enhancement (High Ktrans) This compound Extravasation->High Signal Enhancement (High Ktrans)

VEGF Pathway and MRI Enhancement

Conclusion

The correlation of this compound enhancement with gene expression profiles represents a powerful approach to non-invasively probe the molecular characteristics of tumors. While direct, large-scale radiogenomic studies focusing specifically on this compound are still building momentum, the principles established by research with other gadolinium-based contrast agents provide a robust framework for interpretation. By integrating quantitative imaging data with genomic analyses, researchers can identify biomarkers for prognosis, treatment response, and the development of novel therapeutic strategies. The continued refinement of these methodologies promises to further enhance the role of advanced imaging in personalized medicine.

References

Safety Operating Guide

Proper Disposal of Gadoterate Meglumine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of gadoterate (B1198928) meglumine (B1676163), a gadolinium-based contrast agent, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this substance responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols derived from the product's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1][2]

  • Hand Protection: Wear protective gloves (e.g., latex, nitrile, or rubber).[3]

  • Body Protection: A lab coat, gown, or smock is recommended.[3]

In Case of a Spill:

  • Avoid dust formation.[2]

  • Wear a self-contained breathing apparatus if ventilation is inadequate.[2]

  • For liquid spills, absorb with an inert material. For solid spills, sweep or vacuum up the material.[1]

  • Place the collected material into an appropriate, labeled container for disposal.[4][5]

  • Ventilate the affected area.[4]

  • Wash the spill area with plenty of water.[2]

  • Prevent the spill from entering drains, surface water, or ground water.[1][4]

Step-by-Step Disposal Procedures

Gadoterate meglumine is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP).[4] However, due to growing concerns about the environmental impact of gadolinium, it should not be disposed of down the drain. The primary recommended disposal method is incineration.[1][2]

1. Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Collect all unused or expired this compound, including residues in vials and syringes, in a dedicated and clearly labeled waste container.

  • The container should be leak-proof and securely sealed.

2. Labeling:

  • Label the waste container clearly as "Non-hazardous Pharmaceutical Waste for Incineration" and include "this compound."

  • While not classified as RCRA hazardous waste, clear labeling prevents improper disposal.

3. Storage:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[6]

  • The storage area should be well-ventilated.[5]

4. Final Disposal:

  • Arrange for the disposal of the waste through a licensed pharmaceutical or chemical waste disposal company.[1]

  • The designated disposal method should be incineration to ensure the complete destruction of the compound.[1][2]

  • Consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.[7][8]

Disposal of Contaminated Materials
  • Sharps: Syringes and needles contaminated with this compound should be disposed of in a designated sharps container. This container will then be managed as pharmaceutical waste for incineration.

  • PPE and Labware: Gloves, empty vials, and other contaminated labware should be placed in the designated this compound waste container.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by several bodies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] While this compound is not typically a RCRA-listed hazardous waste, facilities must still adhere to regulations for non-hazardous pharmaceutical waste. The EPA's Subpart P provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities, which can serve as a best-practice model.[8][9]

Quantitative Data on Disposal Methods

The following table summarizes key quantitative aspects of the recommended disposal method.

ParameterIncinerationLandfill (Not Recommended)Drain Disposal (Prohibited)
Efficiency of Destruction > 99.99%0%0%
Environmental Impact Minimal, with proper emission controls.Potential for soil and groundwater contamination.Direct contamination of waterways.[10]
Regulatory Compliance Compliant with federal and state regulations for pharmaceutical waste.[8]Non-compliant for pharmaceutical waste in many jurisdictions.Prohibited by EPA regulations.[5][8]
Relative Cost HighMediumLow (but with high liability)

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_segregation cluster_storage cluster_disposal start This compound Waste Generated (Unused, Expired, Contaminated Material) is_hazardous Is the waste mixed with RCRA hazardous waste? start->is_hazardous collect_non_hazardous Collect in a dedicated, labeled container for 'Non-Hazardous Pharmaceutical Waste' is_hazardous->collect_non_hazardous No collect_hazardous Collect in a designated RCRA hazardous waste container is_hazardous->collect_hazardous Yes store_waste Store container in a secure, designated area collect_non_hazardous->store_waste collect_hazardous->store_waste disposal_vendor Arrange pickup by a licensed waste disposal vendor store_waste->disposal_vendor incineration Specify Incineration as the disposal method disposal_vendor->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Gadoterate Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Gadoterate Meglumine

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary depending on the conditions of use.[1][2]To protect against potential eye contact and irritation.[2]
Hand Protection Latex, nitrile, or rubber gloves. Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2]To prevent skin contact.
Body Protection A lab coat, gown, or smock is appropriate for the procedure.[2] Fire/flame resistant and impervious clothing should be worn.[1]To protect the skin and clothing from contamination.
Respiratory Protection To be used as a backup to local exhaust ventilation. Recommended respirators are NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. A full-face supplied air respirator must be used if it is the sole means of protection.[1]To be used in situations where ventilation is inadequate and there is a risk of inhaling dust or aerosols.[1][3]
Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Work in a well-ventilated area.

  • A laboratory fume hood or other appropriate local exhaust ventilation should be utilized, especially when handling the powder form to avoid the formation of dust and aerosols.[1][4]

2. Personal Protective Equipment (PPE) Donning:

  • Before handling, ensure all required PPE is inspected and properly worn as specified in the table above.

3. Handling the Compound:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1][3]

  • Wash hands thoroughly after handling.[4]

4. In Case of a Spill:

  • Avoid the generation of dusts during clean-up.[1]

  • Wear appropriate personal protective equipment.[1]

  • Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[1]

  • Thoroughly clean the surface to remove any residual contamination.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Characterization: While some safety data sheets state that this compound is not classified as a hazardous chemical by OSHA, it is imperative to follow all local, regional, national, and international regulations for disposal.[1][2][5]

  • Disposal Method:

    • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

    • Alternatively, the material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself.[1]

  • Environmental Precautions: Avoid discharge into drains, water courses, or onto the ground.[1][4]

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing. If symptoms persist, seek medical attention.[1][3]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_controls 1. Engineering Controls (Fume Hood/Ventilation) prep_ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep_controls->prep_ppe handling_weigh 3. Weighing and Transfer prep_ppe->handling_weigh handling_procedure 4. Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate 5. Decontaminate Work Area handling_procedure->cleanup_decontaminate emergency_spill Spill Response handling_procedure->emergency_spill If Spill Occurs emergency_exposure Exposure Response handling_procedure->emergency_exposure If Exposure Occurs cleanup_dispose 6. Dispose of Waste cleanup_decontaminate->cleanup_dispose emergency_spill->cleanup_decontaminate emergency_exposure->prep_ppe Review PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadoterate Meglumine
Reactant of Route 2
Gadoterate Meglumine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.